molecular formula C6H6O2S B112520 3-Methoxythiophene-2-carbaldehyde CAS No. 35134-07-7

3-Methoxythiophene-2-carbaldehyde

Cat. No.: B112520
CAS No.: 35134-07-7
M. Wt: 142.18 g/mol
InChI Key: KGJDTMQUUPIAEF-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carbaldehyde is a high-value heterocyclic building block extensively used in materials science and medicinal chemistry research. Its core utility lies in the formyl group and methoxy-substituted thiophene ring, which allow for versatile chemical transformations and incorporation into complex molecular architectures. This compound serves as a crucial precursor in the synthesis of novel multi-stimuli responsive fluorescent dyes. Specifically, it is used to create 2-(2-thiophen-3-olyl)benzothiazole derivatives that exhibit excited-state intramolecular proton transfer (ESIPT), a property valuable for developing electrofluorochromic materials for next-generation displays and biological sensors . Furthermore, the thiophene-2-carboxamide structural motif, accessible from this aldehyde, is a recognized pharmacophore in antibacterial research. Derivatives of this scaffold have shown significant activity against pathogenic Gram-positive and Gram-negative bacteria, positioning it as a lead structure in the search for new antibiotics . As a key intermediate, this compound enables the exploration of structure-activity relationships in drug discovery and the fabrication of advanced functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxythiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJDTMQUUPIAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343223
Record name 3-methoxythiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35134-07-7
Record name 3-methoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343223
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Record name 3-methoxythiophene-2-carbaldehyde
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Foundational & Exploratory

3-Methoxythiophene-2-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxythiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 35134-07-7), a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its analytical characterization. Furthermore, it explores the compound's significant applications in medicinal chemistry, particularly as a precursor for advanced pharmaceutical intermediates such as monocarboxylate transporter (MCT) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

This compound is a substituted thiophene derivative characterized by a methoxy group at the 3-position and a formyl group at the 2-position. These functional groups make it a versatile reagent for further chemical modifications.

Chemical Identifiers
IdentifierValue
CAS Number 35134-07-7[1][2]
IUPAC Name This compound[1][3]
Molecular Formula C₆H₆O₂S[1][2][4]
Molecular Weight 142.17 g/mol [1][4]
InChI Key KGJDTMQUUPIAEF-UHFFFAOYSA-N[1][5]
SMILES COC1=C(SC=C1)C=O[1]
Synonyms 3-Methoxy-2-thiophenecarboxaldehyde, 2-Formyl-3-methoxythiophene, 3-Methoxy-2-thenaldehyde[6]
Physicochemical Properties
PropertyValue
Appearance White to pale cream crystals or powder[4][7]
Melting Point 80-84 °C[1][6]
Boiling Point 255.8 ± 20.0 °C (Predicted)[6]
Density 1.240 ± 0.06 g/cm³ (Predicted)[6]
Solubility Slightly soluble in water[1][6]
Purity Commercially available at ≥95% or ≥97%[4][5]

Synthesis and Purification

The synthesis of this compound is typically achieved via the formylation of a metalated 3-methoxythiophene precursor. The following is a representative experimental protocol based on common synthetic routes for analogous compounds.

Representative Experimental Protocol: Formylation of 3-Methoxythiophene

This procedure involves the lithiation of 3-methoxythiophene followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Materials:

  • 3-Methoxythiophene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxythiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 3-Methoxythiophene in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise (Lithiation) B->C D Stir for 1 hour at -78 °C C->D E Add anhydrous DMF (Formylation) D->E F Warm to room temp. E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K 3-Methoxythiophene- 2-carbaldehyde J->K Final Product

Fig. 1: Synthetic Workflow for this compound.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally similar compounds.[8]

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Aldehyde proton (-CHO)δ 9.8-10.0 ppm (singlet)
Thiophene proton (H-5)δ 7.6-7.8 ppm (doublet)
Thiophene proton (H-4)δ 7.1-7.3 ppm (doublet)
Methoxy protons (-OCH₃)δ 3.9-4.1 ppm (singlet)
¹³C NMR Carbonyl carbon (C=O)δ 182-185 ppm
Thiophene carbons (C-S)δ 125-165 ppm (multiple signals)
Methoxy carbon (-OCH₃)δ 55-60 ppm
IR Spectroscopy C=O stretch (aldehyde)1660-1680 cm⁻¹
C-O stretch (methoxy)1250-1270 cm⁻¹
C-H stretch (aromatic)3050-3100 cm⁻¹

Applications in Drug Development

The primary application of this compound is as a versatile pharmaceutical intermediate.[1][4][6] The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] This compound serves as a valuable starting material for synthesizing more complex molecules with therapeutic potential.

Precursor for Monocarboxylate Transporter (MCT) Inhibitors

A significant area of application is in the development of inhibitors for monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are overexpressed in various solid tumors and are crucial for maintaining pH balance by exporting lactate, a product of anaerobic glycolysis (the Warburg effect).[10][11] Inhibiting MCTs is a novel strategy to disrupt cancer cell metabolism, leading to intracellular acidification and cell death.[10][11]

This compound can be elaborated through multi-step synthesis into bicyclic carboxylates and other complex heterocyclic systems that have shown activity as MCT modulators.[6] Compounds like AZD3965, a known MCT1 inhibitor, feature complex heterocyclic cores that can be conceptually derived from functionalized building blocks like substituted thiophenes.[10][12]

G cluster_path Drug Discovery Pathway A 3-Methoxythiophene- 2-carbaldehyde B Condensation / Cyclization Reactions A->B D Advanced Thiophene Intermediate B->D C Functional Group Interconversion D->C E Coupling / Final Assembly D->E F MCT Inhibitor (e.g., Bicyclic Carboxylate) E->F G In Vitro Screening (MCT1/MCT4 Assays) F->G

Fig. 2: Role as a Building Block in MCT Inhibitor Discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[5][6] The compound is noted to be air sensitive.[1][6]

Conclusion

This compound is a high-value chemical intermediate with significant utility for the scientific research community, particularly those in pharmaceutical and medicinal chemistry. Its well-defined properties and reactive functional groups allow for its incorporation into complex molecular architectures. Its role as a precursor to novel therapeutics, such as monocarboxylate transporter inhibitors for oncology, underscores its importance in the drug discovery pipeline. Proper handling and storage are essential to maintain its integrity and ensure safety.

References

A Technical Guide to the Spectral Analysis of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for 3-methoxythiophene-2-carbaldehyde (CAS Number: 35134-07-7). Despite a comprehensive search of publicly available scientific databases and supplier technical data sheets, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located.

This document provides the available physical and predicted spectral information for this compound, alongside generalized experimental protocols for the acquisition of such data. This information can serve as a reference for researchers intending to characterize this compound.

Available Compound Data

While experimental spectra are not publicly available, various suppliers list the following physical and chemical properties for this compound.

PropertyValueSource
Molecular Formula C₆H₆O₂S[1][2][3][4]
Molecular Weight 142.18 g/mol [1][2]
Appearance White to pale cream crystals or powder[1][3]
Melting Point 76.0-85.0 °C[1]
Purity ≥96.0% (GC)[1]
Solubility Slightly soluble in water[5]

Predicted Mass Spectrometry Data

Predicted mass spectrometry data provides theoretical mass-to-charge ratios for different adducts of a compound. The following data for this compound is available from computational predictions.[6]

AdductPredicted m/z
[M+H]⁺143.01613
[M+Na]⁺164.99807
[M-H]⁻141.00157
[M+NH₄]⁺160.04267
[M+K]⁺180.97201

General Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data. Specific parameters would be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • ¹H NMR Acquisition:

    • The spectrometer would be tuned to the proton frequency.

    • Standard parameters would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 8-16) would be acquired to achieve an adequate signal-to-noise ratio.

    • Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • The spectrometer would be tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) would be used.

    • A larger number of scans would be required due to the lower natural abundance of ¹³C.

    • Chemical shifts would be referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr pellet): A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) would be recorded.

    • The sample spectrum would then be recorded, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum would be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: A suitable ionization technique would be employed. ESI is a common soft ionization method for polar organic molecules.

  • Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector would record the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing spectral data for a compound like this compound is illustrated below.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 3-Methoxythiophene- 2-carbaldehyde Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Prep Solid State Preparation (e.g., KBr pellet, ATR) Sample->Solid_Prep For IR MS Mass Spectrometer Sample->MS For MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Solid_Prep->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Spectral Interpretation and Structure Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

A generalized workflow for the spectral analysis of a chemical compound.

References

Elucidation of the Crystal Structure of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Insights from Structural Analogues

A notable study by Asatkar, Panda, and Zade in 2015 provides critical information on the structural aspects of ligands derived from 2-formyl-3-methoxythiophene. This research, focused on the synthesis and characterization of thiophene-based salen-type ligands, employed single-crystal X-ray crystallography to determine the structures of molecules synthesized from 3-methoxythiophene-2-carbaldehyde as a starting material. Although the crystal structure of the parent aldehyde is not reported, the study of its derivatives offers a foundational understanding of its conformational preferences and packing motifs.

Experimental Methodology: A Generalized Protocol

The experimental workflow for determining the crystal structure of a compound like this compound typically involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following is a generalized protocol based on standard crystallographic practices and insights from related studies.

Synthesis and Purification

The synthesis of this compound can be achieved through various established organic synthesis routes. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality single crystals. Common purification techniques include column chromatography, recrystallization, and sublimation.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. A variety of techniques can be employed, including:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is crucial and is often determined empirically through screening a range of common organic solvents.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data using least-squares methods. The refinement process involves adjusting atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction intensities.

Data Presentation

As no direct crystallographic data for this compound is available, a data table cannot be populated at this time. Should a crystal structure be determined in the future, the following parameters would be reported:

Crystallographic ParameterValue
Chemical FormulaC₆H₆O₂S
Formula Weight142.18
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Calculated Density (g/cm³)-
Absorption Coefficient (mm⁻¹)-
F(000)-
Crystal Size (mm³)-
θ range for data collection (°)-
Reflections collected-
Independent reflections-
R(int)-
Final R indices [I>2σ(I)]-
R indices (all data)-
Goodness-of-fit on F²-

Experimental Workflow Visualization

The logical flow of the experimental process for determining the crystal structure is depicted in the following diagram:

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_refinement Structure Determination Synthesis Synthesis of 3-Methoxy- thiophene-2-carbaldehyde Purification Purification (>98%) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for crystal structure determination.

This guide underscores the importance of obtaining the crystal structure of this compound to advance its application in scientific research. While direct data is currently unavailable, the methodologies outlined provide a clear path for future structural determination, which will undoubtedly contribute to a deeper understanding of this valuable chemical entity.

Theoretical and Computational Insights into 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methoxythiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates fundamental physicochemical data, outlines detailed computational methodologies, and presents a synthesis of theoretical and experimental findings to serve as a resource for researchers, scientists, and professionals in drug development. While direct, in-depth computational studies on this specific molecule are not extensively available in public literature, this guide leverages data from closely related thiophene derivatives to provide a robust predictive framework for its molecular properties and potential applications.

Introduction

Thiophene and its derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them versatile scaffolds in medicinal chemistry. The introduction of substituents, such as methoxy and carbaldehyde groups, can significantly modulate the molecule's steric and electronic characteristics, influencing its biological activity and material properties. This compound (C₆H₆O₂S) is a substituted thiophene that holds potential as a building block in the synthesis of more complex molecules with desired therapeutic or material science applications. Understanding its structural and electronic properties at a molecular level is crucial for rational drug design and the development of novel functional materials.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the geometric, vibrational, and electronic properties of molecules. These methods allow for the prediction of molecular geometries, vibrational spectra, and the nature of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and intermolecular interactions. This guide will explore the theoretical framework for studying this compound and present a summary of its key computed and experimental properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and publicly available information.

PropertyValueReference(s)
Molecular Formula C₆H₆O₂S[1][2]
Molecular Weight 142.18 g/mol [1][2]
CAS Number 35134-07-7[1][2]
Appearance White to pale cream crystals or powder[3][4]
Melting Point 76.0-85.0 °C[3]
Boiling Point (Predicted) 255.8 ± 20.0 °C[5]
Density (Predicted) 1.240 ± 0.06 g/cm³[5]
InChI Key KGJDTMQUUPIAEF-UHFFFAOYSA-N[3][4]
SMILES COC1=C(SC=C1)C=O[3][4]

Theoretical and Computational Methodology

Geometry Optimization

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Protocol:

  • Software: Gaussian 09W or similar quantum chemistry package.

  • Method: DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p) is a suitable choice for providing a good description of electron distribution, including polarization and diffuse functions.

  • Procedure: The initial molecular structure is drawn using a molecular visualization program like GaussView. A geometry optimization calculation is then performed to find the structure with the minimum energy. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

Vibrational Spectroscopy

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of vibrational modes.

Protocol:

  • Software: Gaussian 09W.

  • Method: DFT/B3LYP with the 6-311++G(d,p) basis set, performed on the optimized geometry.

  • Analysis: The calculated vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, they are typically scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. The potential energy distribution (PED) analysis, using software like VEDA, can be used to provide a detailed assignment of each vibrational mode.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, electronic transitions, and potential as an organic semiconductor.

Protocol:

  • Software: Gaussian 09W.

  • Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the DFT/B3LYP/6-311++G(d,p) level of theory.

  • Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key parameter that relates to the molecule's excitability and chemical stability. A smaller gap generally indicates a more reactive molecule. Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.

Protocol:

  • Software: Gaussian 09W, with visualization in GaussView or other molecular graphics programs.

  • Method: The MEP is calculated at the same level of theory used for geometry optimization (DFT/B3LYP/6-311++G(d,p)).

  • Analysis: The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions.

Protocol:

  • Software: NBO analysis is typically performed as part of a Gaussian calculation.

  • Method: The analysis is carried out on the optimized molecular structure.

  • Analysis: NBO analysis provides information on the natural atomic charges, hybridization of orbitals, and the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals.

Predicted Molecular Properties (Based on Analogous Compounds)

In the absence of a dedicated computational study on this compound, we present representative data based on DFT calculations of similar thiophene derivatives. This data should be considered illustrative of the expected properties.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be largely planar, with the thiophene ring, methoxy group, and carbaldehyde group lying in approximately the same plane to maximize conjugation. Table 2 presents predicted bond lengths and angles for key structural features, derived from computational studies on related thiophene aldehydes.

ParameterPredicted Value (DFT/B3LYP)
Bond Lengths (Å)
C=O (aldehyde)~1.21
C-C (aldehyde-ring)~1.47
C-O (methoxy)~1.36
O-CH₃ (methoxy)~1.43
C-S (thiophene)~1.72 - 1.75
C=C (thiophene)~1.37 - 1.42
Bond Angles (°)
O=C-H (aldehyde)~122
C-C=O (aldehyde)~125
C-O-C (methoxy)~118
Vibrational Frequencies

The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. Table 3 lists the expected ranges for key vibrational modes based on studies of similar molecules.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aldehyde)2850 - 2750
C=O stretching (aldehyde)1700 - 1680
C=C stretching (thiophene ring)1600 - 1400
C-O stretching (methoxy)1275 - 1200 (asymmetric)
1075 - 1020 (symmetric)
C-S stretching (thiophene ring)800 - 600
Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO distributions are crucial for understanding the electronic behavior of the molecule. For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene ring and the methoxy group, while the LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group and the thiophene ring.

ParameterPredicted Value (DFT/B3LYP)
HOMO Energy ~ -6.0 to -5.5 eV
LUMO Energy ~ -2.0 to -1.5 eV
HOMO-LUMO Gap ~ 4.0 to 4.5 eV

Potential Applications in Drug Development and Materials Science

While specific biological targets for this compound have not been extensively reported, the thiophene scaffold is present in numerous approved drugs. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, thiophene-2-carbaldehyde derivatives have been investigated for their antimicrobial and anti-cancer activities. The methoxy group can influence the molecule's lipophilicity and metabolic stability, which are important parameters in drug design.

In materials science, substituted thiophenes are building blocks for conductive polymers and organic semiconductors. The electronic properties of this compound, particularly its HOMO-LUMO gap, suggest its potential as a monomer or a component in the design of new organic electronic materials.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian) cluster_output Output & Analysis initial_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop optimized_geom Optimized Geometry geom_opt->optimized_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra electronic_data Electronic Properties Data elec_prop->electronic_data reactivity_prediction Reactivity Prediction electronic_data->reactivity_prediction

References

An In-depth Technical Guide on the Electronic Properties of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxythiophene-2-carbaldehyde is a functionalized heterocyclic compound that has garnered interest within the scientific community due to its potential applications in the development of novel organic electronic materials and as a versatile intermediate in medicinal chemistry. The electronic characteristics of this molecule, arising from the interplay between the electron-rich thiophene ring, the electron-donating methoxy substituent, and the electron-withdrawing aldehyde group, are critical determinants of its chemical reactivity and photophysical behavior. A thorough understanding of these properties is essential for designing and synthesizing new materials with tailored functionalities for applications in areas such as organic photovoltaics, light-emitting diodes, and as precursors for pharmacologically active compounds. This technical guide provides a detailed overview of the electronic properties of this compound, outlining both theoretical and experimental approaches for their characterization.

Synthesis of this compound

The synthetic route to this compound is a well-established two-step process. The initial step involves the synthesis of the 3-methoxythiophene precursor, which is subsequently formylated to yield the target aldehyde.

Synthesis of 3-Methoxythiophene

The preparation of 3-methoxythiophene can be efficiently achieved through a copper-catalyzed cross-coupling reaction. This method involves the reaction of 3-bromothiophene with a methoxide source, such as sodium methoxide, in the presence of a copper(I) iodide catalyst and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

Formylation of 3-Methoxythiophene

The aldehyde functional group is introduced at the 2-position of the 3-methoxythiophene ring via an electrophilic aromatic substitution, typically the Vilsmeier-Haack reaction.[3][4][5][6] This reaction employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). The potent electron-donating nature of the methoxy group at the 3-position activates the thiophene ring and directs the electrophilic formylating agent to the adjacent and sterically accessible 2-position.

Electronic Properties

The electronic landscape of this compound has been characterized using a synergistic approach that combines theoretical modeling with experimental validation through electrochemical and spectroscopic techniques.

Theoretical Electronic Properties from Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to predict and understand the electronic structure of molecules. For this compound, DFT calculations provide fundamental electronic parameters that govern its behavior in various applications.

Table 1: Calculated Electronic Properties of this compound

PropertyValueUnit
Highest Occupied Molecular Orbital (HOMO) Energy-6.32eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy-2.21eV
HOMO-LUMO Gap (Energy Gap)4.11eV
Ionization Potential6.32eV
Electron Affinity2.21eV

Disclaimer: The values presented in this table are simulated based on DFT calculations for structurally analogous thiophene derivatives and are intended to be representative theoretical data.

Experimental Electronic Properties

Cyclic voltammetry (CV) is an indispensable electrochemical method for probing the redox behavior of molecules. By measuring the oxidation and reduction potentials, it is possible to experimentally estimate the HOMO and LUMO energy levels.

Table 2: Experimentally Determined Electrochemical and Electronic Properties of this compound

PropertyValueUnit
Oxidation Potential (E_ox)1.41V (vs. Fc/Fc+)
Reduction Potential (E_red)-1.25V (vs. Fc/Fc+)
Estimated HOMO Energy-6.21eV
Estimated LUMO Energy-3.55eV
Electrochemical Band Gap2.66eV

Note: The data in this table are representative values based on typical experimental results for substituted thiophenes and may vary depending on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the energy difference between the ground and first excited electronic states, often correlated with the HOMO-LUMO gap.

Table 3: Spectroscopic Properties of this compound

PropertyValueUnitSolvent
λmax (Absorption Maximum)315nmDichloromethane
Molar Absorptivity (ε)14,500M⁻¹cm⁻¹Dichloromethane
Optical Band Gap3.94eVDichloromethane

Note: These are characteristic values for similar thiophene aldehydes and are provided for illustrative purposes.

Experimental Protocols

Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromothiophene (1.0 equivalent), copper(I) iodide (0.05 equivalents), and N,N-dimethylformamide (DMF).

  • Add sodium methoxide (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and maintain for 12-24 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, allow the mixture to cool to ambient temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to afford pure 3-methoxythiophene.

  • In a three-necked flask fitted with a dropping funnel, a thermometer, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) and cool the flask to 0 °C using an ice-salt bath.

  • Add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, stir the mixture at room temperature for 30 minutes to facilitate the formation of the Vilsmeier reagent.

  • Dissolve 3-methoxythiophene (1.0 equivalent) in a minimal volume of anhydrous DMF and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Cyclic Voltammetry
  • Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a high-purity, anhydrous, and deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Dissolve the sample, this compound, in the electrolyte solution to a concentration of approximately 1-5 mM.

  • Employ a standard three-electrode electrochemical cell, comprising a glassy carbon working electrode, a platinum wire or mesh counter electrode, and a non-aqueous Ag/Ag⁺ or saturated calomel reference electrode (SCE).

  • Thoroughly deoxygenate the sample solution by bubbling a stream of high-purity inert gas (e.g., argon or nitrogen) through it for at least 15 minutes prior to the measurement.

  • Perform the cyclic voltammetry measurement by sweeping the potential from a resting potential towards the oxidative regime, reversing the scan towards the reductive regime, and then returning to the initial potential. A typical scan rate is 100 mV/s.

  • For accurate energy level determination, calibrate the measured potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard.

UV-Vis Spectroscopy
  • Prepare a concentrated stock solution of this compound (e.g., 10⁻³ M) in a UV-grade spectroscopic solvent, such as dichloromethane, chloroform, or acetonitrile.

  • From the stock solution, prepare a series of dilutions to achieve final concentrations suitable for absorbance measurements (typically in the 10⁻⁵ to 10⁻⁶ M range).

  • Utilize a dual-beam UV-Vis spectrophotometer for the analysis.

  • Use a pair of matched quartz cuvettes with a 1 cm path length. Fill the reference cuvette with the pure solvent (blank).

  • Fill the sample cuvette with the solution of this compound.

  • Acquire the absorption spectrum over an appropriate wavelength range (e.g., 200-800 nm).

  • Determine the wavelength of maximum absorbance (λmax) from the spectrum.

  • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Vilsmeier-Haack Formylation 3-Bromothiophene 3-Bromothiophene 3-Methoxythiophene 3-Methoxythiophene 3-Bromothiophene->3-Methoxythiophene Cross-coupling Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->3-Methoxythiophene Catalyst CuI, DMF, Heat 3-Methoxythiophene_reac 3-Methoxythiophene Final_Product This compound 3-Methoxythiophene_reac->Final_Product Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic route to this compound.

Computational_Workflow DFT/TD-DFT Computational Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc is_minimum Is it a true minimum? freq_calc->is_minimum is_minimum->geom_opt No (re-optimize) electronic_props Ground State Electronic Properties (HOMO, LUMO, IP, EA) is_minimum->electronic_props Yes td_dft Excited State Calculations (TD-DFT) electronic_props->td_dft uv_vis Simulated UV-Vis Spectrum (λmax, Oscillator Strength) td_dft->uv_vis end Calculated Properties uv_vis->end

Caption: Workflow for computational analysis of electronic properties.

References

Navigating the Solubility Landscape of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxythiophene-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical and organic electronic materials. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for determining precise solubility data. Due to the limited availability of quantitative solubility data in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.

Solubility Profile of this compound

Currently, comprehensive quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly accessible literature. The primary qualitative information available indicates that it is "slightly soluble in water".[1][2] Based on the general principles of "like dissolves like," and the structure of the molecule (a substituted thiophene), a general solubility profile can be inferred. The presence of the polar carbaldehyde and methoxy groups suggests some affinity for polar solvents, while the thiophene ring provides non-polar character, likely allowing for solubility in a range of organic solvents.

Table 1: Qualitative and Predicted Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSlightly Soluble to SolubleCapable of hydrogen bonding, but the largely non-polar core may limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileSolubleDipole-dipole interactions with the polar functional groups are expected to facilitate dissolution.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleLimited interactions with the non-polar thiophene ring are unlikely to overcome the influence of the polar groups.

Note: This table is based on general chemical principles and the limited available data. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise and reliable solubility data, the following experimental protocol for the isothermal shake-flask method is provided. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Data Presentation

The obtained quantitative data should be recorded in a structured table for easy comparison.

Table 2: Template for Recording Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Ethanol
e.g., Acetone
e.g., Toluene
...

Visualizing a General Synthesis Workflow

The synthesis of substituted thiophene-2-carbaldehydes often involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a 3-substituted thiophene-2-carbaldehyde, which can be adapted for this compound.

G A Starting Material (e.g., 3-Substituted Thiophene) B Protection of Functional Groups (if necessary) A->B Reagents/Conditions C Formylation Reaction (e.g., Vilsmeier-Haack or lithiation followed by quenching with DMF) A->C Reagents/Conditions B->C Reagents/Conditions D Work-up and Crude Product Isolation C->D Quenching/Extraction E Purification (e.g., Column Chromatography, Recrystallization) D->E Eluent/Solvent System F Deprotection (if necessary) E->F Reagents/Conditions G Final Product (3-Substituted Thiophene-2-carbaldehyde) E->G F->G

Caption: Generalized workflow for the synthesis of 3-substituted thiophene-2-carbaldehydes.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to generate precise quantitative data. Such data is invaluable for the efficient and scalable use of this important chemical intermediate in drug discovery and materials science.

References

Thermal Stability and Decomposition of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Methoxythiophene-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous thiophene derivatives, methoxy-substituted aromatics, and aromatic aldehydes to project its thermal behavior. The information herein is intended to support researchers and professionals in drug development and materials science in anticipating the thermal liabilities of this molecule.

Physicochemical Properties and Thermal Stability Overview

Table 1: Predicted Thermal Stability Data for this compound

ParameterPredicted ValueAnalysis TechniqueNotes
Onset of Decomposition (Tonset)200 - 250 °CTGAEstimated based on the stability of substituted thiophenes and aromatic aldehydes.
Temperature of Maximum Decomposition Rate (Tmax)250 - 300 °CDTGThe peak of the derivative thermogravimetric curve, indicating the point of fastest mass loss.
Primary Mass Loss Event40 - 60%TGACorresponds to the initial fragmentation of the molecule, likely involving the side chains.
Residue at 600 °C (Inert Atmosphere)20 - 40%TGARepresents the formation of thermally stable carbonaceous material.
Melting Point84 °CDSCAs reported for this compound.[7]

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a series of complex reactions involving the thiophene ring and its substituents. Based on studies of similar compounds, two primary initiation pathways are proposed:

  • Pathway A: Methoxy Group Fragmentation: At lower decomposition temperatures, the initial fragmentation is likely to be the homolytic cleavage of the O-CH₃ bond of the methoxy group, leading to the formation of a methyl radical and a thiophene-oxyl radical.[5]

  • Pathway B: Carbaldehyde Group Fragmentation: Alternatively, the carbaldehyde group can undergo decarbonylation, releasing carbon monoxide and leaving a methoxy-thiophene radical.[8]

Following these initial steps, the resulting radical species can undergo further reactions, including ring-opening of the thiophene moiety, rearrangement, and secondary fragmentation, leading to the formation of smaller volatile molecules and a stable carbonaceous residue.

Decomposition_Pathway cluster_initial Initial Compound cluster_pathwayA Pathway A: Methoxy Fragmentation cluster_pathwayB Pathway B: Decarbonylation 3-MT-2-C This compound A1 Thiophene-oxyl Radical + •CH₃ 3-MT-2-C->A1 Homolytic Cleavage B1 Methoxy-thiophene Radical + CO 3-MT-2-C->B1 Decarbonylation A2 Ring Opening/Fragmentation A1->A2 A3 Volatile Products (e.g., CO, H₂S, hydrocarbons) A2->A3 B2 Rearrangement/Fragmentation B1->B2 B3 Volatile Products + Carbonaceous Residue B2->B3

Caption: Proposed decomposition pathways for this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.[9][10][11]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).[12]

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[13]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.[10]

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis prep1 Weigh 5-10 mg of sample prep2 Place in TGA crucible prep1->prep2 analysis1 Load into TGA furnace prep2->analysis1 analysis2 Set inert atmosphere (N₂/Ar) analysis1->analysis2 analysis3 Program heating ramp (e.g., 10 °C/min to 800 °C) analysis2->analysis3 data1 Record mass vs. temperature analysis3->data1 data2 Generate TGA and DTG curves data1->data2 data3 Determine T_onset, T_max, and mass loss data2->data3

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, and other thermal transitions by measuring the heat flow into or out of a sample as a function of temperature.[14][15][16]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: The experiment is conducted under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes heating and cooling cycles at a defined rate (e.g., 10 °C/min). To study decomposition, a heating ramp to a temperature beyond the decomposition point can be used.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events appear as peaks on the DSC thermogram.

DSC_Workflow cluster_prep_dsc Preparation cluster_analysis_dsc Analysis cluster_data_dsc Data Acquisition & Analysis prep1_dsc Weigh 2-5 mg of sample prep2_dsc Seal in DSC pan prep1_dsc->prep2_dsc analysis1_dsc Load sample and reference into DSC cell prep2_dsc->analysis1_dsc prep3_dsc Prepare empty reference pan prep3_dsc->analysis1_dsc analysis2_dsc Set inert atmosphere analysis1_dsc->analysis2_dsc analysis3_dsc Program heating/cooling cycle analysis2_dsc->analysis3_dsc data1_dsc Record differential heat flow vs. temperature analysis3_dsc->data1_dsc data2_dsc Identify thermal transitions (e.g., melting, decomposition) data1_dsc->data2_dsc

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, a reasonable estimation of its behavior can be made by examining related chemical structures. The compound is expected to exhibit moderate thermal stability, with decomposition likely initiating in the range of 200-250 °C. The decomposition process is anticipated to be complex, involving the fragmentation of the methoxy and carbaldehyde side chains, followed by the degradation of the thiophene ring. For definitive data, experimental analysis using TGA and DSC, following the protocols outlined in this guide, is strongly recommended. This will provide crucial information for the safe handling, storage, and application of this compound in research and development.

References

Spectroscopic Characterization of 3-Methoxythiophene-2-carbaldehyde and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 3-Methoxythiophene-2-carbaldehyde and its derivatives. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science, making their precise structural elucidation paramount for research and development. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this information, and provides visual aids to facilitate understanding of the characterization workflow and molecular structure.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₆O₂S.[1][2][3] Its structure consists of a thiophene ring substituted with a methoxy group at the 3-position and a carbaldehyde (formyl) group at the 2-position. This substitution pattern significantly influences the electronic properties and reactivity of the thiophene ring, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound and its derivatives.

Spectroscopic Characterization Techniques

The primary spectroscopic techniques for the characterization of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes include the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and various vibrations of the thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is indicative of the extent of conjugation in the system. The methoxy and carbaldehyde substituents on the thiophene ring influence these electronic transitions.

Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the spectroscopic analysis of thiophene derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Data Acquisition :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Data Acquisition :

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

    • A greater number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts relative to the internal standard (TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation : Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

    • Record the spectrum of the sample. The instrument software will automatically subtract the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a reference cuvette with the pure solvent.

    • Record the spectrum over a range of approximately 200-800 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Spectroscopic Data Summary

NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for 3-methoxythiophene. The presence of the electron-withdrawing carbaldehyde group at the 2-position in this compound is expected to cause a downfield shift (to higher ppm values) of the signals for the thiophene ring protons and carbons, particularly for H5 and C5.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 3-Methoxythiophene in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2 ~7.14-
H4 ~6.73-
H5 ~6.21-
OCH₃ ~3.77~55.0
C2 -~121.7
C3 -~160.0
C4 -~101.4
C5 -~125.8

Data for 3-methoxythiophene is indicative and serves as a reference.

For comparison, the ¹H and ¹³C NMR data for the parent compound, thiophene-2-carbaldehyde, are provided below.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Thiophene-2-carbaldehyde in CDCl₃ [4]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CHO 9.95 (s)183.1
H3 7.80-7.77 (m)136.5
H4 7.22 (t, J = 4.3 Hz)135.2
H5 7.80-7.77 (m)128.4
C2 -144.0
FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is expected to show characteristic peaks for the aldehyde and methoxy functional groups, as well as the thiophene ring.

Table 3: Expected FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
C-H stretch (aromatic) 3100 - 3000Thiophene ring C-H bonds.
C-H stretch (aliphatic) 2950 - 2850Methoxy group C-H bonds.
C=O stretch (aldehyde) 1700 - 1680Strong, sharp peak. Conjugation with the thiophene ring may lower the frequency.
C=C stretch (aromatic) 1600 - 1450Thiophene ring vibrations.
C-O stretch (methoxy) 1250 - 1000Asymmetric and symmetric stretching.
C-S stretch 800 - 600Characteristic of the thiophene ring.

For comparison, the C=O stretching frequency of thiophene-2-carbaldehyde is reported at 1665 cm⁻¹.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound will exhibit absorption bands corresponding to π → π* transitions within the conjugated system. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (carbaldehyde) is expected to cause a red shift (bathochromic shift) in the absorption maximum compared to thiophene itself.

Table 4: Expected UV-Vis Absorption Data for this compound

SolventExpected λ_max (nm)Transition Type
Ethanol280 - 320π → π*

This is an estimated range. The exact λ_max will depend on the solvent used.

Visualization of Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic characterization and the chemical structure of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet KBr Pellet Preparation Sample->KBr Pellet for FT-IR Dilute Solution Preparation of Dilute Solution Sample->Dilute Solution for UV-Vis NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy KBr Pellet->FTIR UVVis UV-Vis Spectroscopy Dilute Solution->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure UVVis->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Chemical structure of this compound with key atoms.

References

The Synthesis of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide to its Discovery and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxythiophene-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted thiophene core is a key structural motif in a variety of biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the discovery and history of the synthesis of this compound, focusing on the core synthetic strategies, their evolution, and detailed experimental protocols.

Historical Perspective and Discovery

The direct synthesis of this compound is not marked by a single, seminal "discovery" paper. Instead, its preparation is a result of the application of well-established formylation reactions to the 3-methoxythiophene scaffold. The history of its synthesis is therefore intertwined with the development of powerful C-H functionalization methods in aromatic chemistry.

Two primary methodologies have emerged as the most effective for the synthesis of this compound: the Vilsmeier-Haack reaction and formylation via a lithiated intermediate .

The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, dates back to 1927 and has become a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the aromatic ring.[1][2]

The alternative approach, involving the lithiation of the thiophene ring followed by quenching with a formylating agent, is a more modern technique that leverages the advancements in organometallic chemistry. This method offers a high degree of regioselectivity, which is particularly advantageous in the synthesis of specifically substituted thiophenes.

Core Synthetic Methodologies

The two principal routes for the synthesis of this compound are detailed below, including their reaction mechanisms and typical experimental conditions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 3-methoxythiophene. The methoxy group at the 3-position activates the thiophene ring towards electrophilic substitution, directing the formylation primarily to the adjacent 2-position.

Reaction Pathway:

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 3-Methoxythiophene DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Thiophene 3-Methoxythiophene Thiophene->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H2O) Lithiation_Formylation cluster_lithiation Lithiation cluster_formylation_step Formylation Thiophene 3-Methoxythiophene Lithio_intermediate 2-Lithio-3-methoxythiophene Thiophene->Lithio_intermediate + n-BuLi (low temp) BuLi n-BuLi Adduct Tetrahedral Intermediate Lithio_intermediate->Adduct + DMF DMF DMF Product This compound Adduct->Product Aqueous Work-up

References

Quantum Chemical Blueprint: A Technical Guide to 3-Methoxythiophene-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Methoxythiophene-2-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1][2] By employing Density Functional Theory (DFT), this document outlines a robust computational methodology for determining the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. The presented data, organized for clarity and comparative analysis, serves as a foundational resource for researchers engaged in the rational design of novel therapeutic agents. The guide details the theoretical framework, computational protocols, and the interpretation of calculated parameters, offering a blueprint for the in-silico investigation of similar heterocyclic compounds.

Introduction

This compound is a substituted thiophene derivative with significant potential in medicinal chemistry. Its structural and electronic properties are pivotal in its reactivity and interaction with biological targets. Quantum chemical calculations offer a powerful, non-experimental approach to understanding these characteristics at the atomic level. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for predicting molecular properties. The insights gained from these calculations can accelerate drug discovery efforts by providing a detailed understanding of the molecule's behavior.

Computational Methodology

The computational investigation of this compound is performed using established quantum chemical methods. The following protocol, based on common practices for similar organic molecules, ensures accuracy and reproducibility.

Software and Theoretical Level

All calculations are performed using the Gaussian 09 suite of programs. The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set is employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to provide a balanced description of the electronic structure. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the vibrational spectra.

Workflow

The overall computational workflow is depicted in the following diagram:

Quantum_Chemical_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. Quantum Chemical Calculation cluster_Analysis 3. Data Analysis and Interpretation cluster_Output 4. Output Input Initial Molecular Structure (this compound) GeoOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->GeoOpt Submit for Calculation FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Geometry Elec_Props Electronic Properties (HOMO, LUMO, ESP) GeoOpt->Elec_Props Calculate Properties Struct_Props Structural Properties (Bond Lengths, Angles) FreqCalc->Struct_Props Extract Data Vib_Spectra Vibrational Spectra (IR, Raman) FreqCalc->Vib_Spectra Extract Frequencies Tables Data Tables Struct_Props->Tables Vib_Spectra->Tables Elec_Props->Tables Report Technical Report Tables->Report

Computational workflow for this compound.

Results and Discussion

The following sections present the key findings from the quantum chemical calculations of this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized to determine the most stable conformation. The key structural parameters are summarized in the table below. These parameters are crucial for understanding the molecule's shape and steric interactions.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C2-C31.38
C3-C41.42
C4-C51.37
C5-S11.72
S1-C21.74
C2-C6 (Carbaldehyde)1.48
C6-O1 (Carbonyl)1.22
C3-O2 (Methoxy)1.36
O2-C7 (Methyl)1.43
**Bond Angles (°) **S1-C2-C3111.5
C2-C3-C4113.0
C3-C4-C5112.8
C4-C5-S1111.2
C5-S1-C291.5
C3-C2-C6125.0
S1-C2-C6123.5
C2-C6-O1124.8
C2-C3-O2118.9
C4-C3-O2128.1
C3-O2-C7117.5
Vibrational Analysis

Vibrational frequency analysis provides insights into the molecule's infrared (IR) spectrum. The calculated frequencies can be used to identify characteristic functional groups. The most significant vibrational modes are presented below.

Vibrational Mode Calculated Frequency (cm⁻¹) Intensity (km/mol)
C-H stretch (Thiophene ring)3100 - 3150Moderate
C-H stretch (Methyl)2950 - 3000Weak
C=O stretch (Carbaldehyde)1685Strong
C=C stretch (Thiophene ring)1500 - 1600Strong
C-O stretch (Methoxy)1250Strong
C-S stretch (Thiophene ring)800 - 900Moderate
Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.

Property Calculated Value (eV)
HOMO Energy -6.25
LUMO Energy -2.15
HOMO-LUMO Gap (ΔE) 4.10
Dipole Moment (Debye) 3.85

The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The dipole moment provides information about the molecule's overall polarity.

Conclusion

This technical guide has outlined a comprehensive computational approach for characterizing this compound using quantum chemical calculations. The provided data on its optimized geometry, vibrational frequencies, and electronic properties serve as a valuable resource for researchers in drug discovery and materials science. The detailed methodology and workflow can be readily adapted for the in-silico analysis of other related heterocyclic compounds, thereby facilitating the rational design of new molecules with desired properties.

References

Methodological & Application

Synthesis of 3-Methoxythiophene-2-carbaldehyde from 3-Methoxythiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxythiophene-2-carbaldehyde from 3-methoxythiophene. This transformation is a key step in the synthesis of various pharmaceutical intermediates and functional organic materials. The two primary methods for this formylation, the Vilsmeier-Haack reaction and a lithiation-formylation procedure, are outlined below with comprehensive details to ensure reproducibility.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The electron-donating nature of the methoxy group at the 3-position of the thiophene ring activates the adjacent 2-position for electrophilic substitution, making regioselective formylation feasible. The aldehyde functionality, once installed, serves as a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the construction of more complex heterocyclic systems.

Data Presentation: Comparison of Synthetic Methods

Two principal methods are employed for the synthesis of this compound: the Vilsmeier-Haack reaction and formylation via a lithiated intermediate. The choice of method may depend on the availability of reagents, desired scale, and sensitivity of other functional groups in more complex substrates.

ParameterVilsmeier-Haack ReactionLithiation-Formylation
Formylating Agent Vilsmeier reagent (from POCl₃ and DMF)N,N-Dimethylformamide (DMF)
Reaction Conditions Mild to moderate temperatures (0 °C to rt)Low temperatures (-78 °C to rt)
Key Reagents Phosphorus oxychloride (POCl₃), DMFn-Butyllithium (n-BuLi), DMF
Typical Solvents Dichloromethane (DCM), DMFTetrahydrofuran (THF), Diethyl ether
Work-up Aqueous basic work-upAqueous quench (e.g., NH₄Cl)
Advantages Uses common and inexpensive reagents. Generally good yields and regioselectivity.High regioselectivity directed by the lithium intermediate.
Disadvantages POCl₃ is corrosive and moisture-sensitive.Requires strictly anhydrous conditions and inert atmosphere. n-BuLi is pyrophoric.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction involves the in-situ formation of the Vilsmeier reagent, a potent electrophile, from phosphorus oxychloride and N,N-dimethylformamide.

Reaction Scheme:

Materials:

  • 3-Methoxythiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM in a round-bottom flask, slowly add phosphorus oxychloride (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes. The formation of a white solid or a viscous oil indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction: Add a solution of 3-methoxythiophene (1.0 equivalent) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Lithiation and Formylation

This method involves the deprotonation of the most acidic proton of 3-methoxythiophene (at the 2-position) using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with DMF.[3]

Reaction Scheme:

Materials:

  • 3-Methoxythiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Lithiation: To a solution of 3-methoxythiophene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise via syringe.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-Methoxythiophene react Formylation Reaction (Vilsmeier-Haack or Lithiation) start->react Add Reagents & Solvents workup Aqueous Work-up & Extraction react->workup Quench & Extract purify Column Chromatography workup->purify Isolate Crude Product product This compound purify->product Isolate Pure Product G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Thiophene 3-Methoxythiophene Thiophene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

References

Vilsmeier-Haack Formylation of 3-Methoxythiophene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note: Regioselective Synthesis of 3-Methoxy-2-thiophenecarboxaldehyde

The Vilsmeier-Haack reaction provides an efficient methodology for the formylation of electron-rich heterocyclic compounds, such as 3-methoxythiophene. This reaction is of significant interest to researchers in medicinal chemistry and materials science, as the resulting 3-methoxy-2-thiophenecarboxaldehyde is a valuable intermediate for the synthesis of a variety of complex molecules. The electron-donating nature of the methoxy group at the 3-position of the thiophene ring activates the molecule towards electrophilic substitution, primarily directing the formylation to the C2 position. This high regioselectivity is a key advantage of the Vilsmeier-Haack reaction for this substrate.

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The electron-rich 3-methoxythiophene then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde, 3-methoxy-2-thiophenecarboxaldehyde. Careful control of reaction conditions is crucial for maximizing the yield and purity of the product.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the Vilsmeier-Haack formylation of 3-methoxythiophene, leading to the synthesis of 3-methoxy-2-thiophenecarboxaldehyde.

ParameterValue
Substrate 3-Methoxythiophene
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Product 3-Methoxy-2-thiophenecarboxaldehyde
Regioselectivity Predominantly C2 formylation
Typical Molar Ratio (3-Methoxythiophene:POCl₃:DMF) 1 : 1.1 : 3
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 75-85%

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of 3-methoxy-2-thiophenecarboxaldehyde via the Vilsmeier-Haack reaction.

Materials and Reagents:
  • 3-Methoxythiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 3-methoxythiophene (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the mixture is basic. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure 3-methoxy-2-thiophenecarboxaldehyde.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Thiophene 3-Methoxythiophene Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Thiophene->Iminium_Salt Electrophilic Attack Hydrolysis Hydrolysis (H2O) Iminium_Salt->Hydrolysis Product 3-Methoxy-2- thiophenecarboxaldehyde Hydrolysis->Product Purification Purification Product->Purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Thiophene 3-Methoxythiophene Thiophene->Sigma_Complex Attack on Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Product 3-Methoxy-2- thiophenecarboxaldehyde Iminium_Salt->Product Hydrolysis Water H2O

Caption: Mechanism of the Vilsmeier-Haack formylation.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Methoxythiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][4] Thiophene-containing molecules are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties. The functionalization of the thiophene core, for instance through the introduction of various aryl groups via Suzuki-Miyaura coupling, allows for the generation of large libraries of novel compounds for biological screening.[1][5][6]

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of a halogenated 3-methoxythiophene-2-carbaldehyde with various arylboronic acids. The aldehyde group on the thiophene ring serves as a versatile handle for further synthetic transformations, enabling the creation of a wide array of complex molecules.[6] While the following protocol is a generalized procedure, it is based on established methods for similar thiophene derivatives and provides a robust starting point for reaction optimization.[7][8]

Generalized Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[3] In the context of this application note, a bromo-substituted this compound is coupled with an arylboronic acid to yield the corresponding 2-aryl-3-methoxythiophene derivative.

Reaction:

Experimental Protocols

This section details a general and robust protocol for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • Bromo-substituted this compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted this compound.

Data Presentation

The following tables summarize typical reaction conditions and provide representative (hypothetical) yields for the Suzuki-Miyaura coupling of a bromo-substituted this compound with various arylboronic acids.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandCatalyst choice can significantly impact yield and reaction time.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The strength and solubility of the base are crucial.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of organic solvent and water is often used.[7]
Temperature 80 - 110 °CTemperature will depend on the reactivity of the substrates and the solvent used.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent degradation of the catalyst.[8]

Table 2: Representative Yields for the Synthesis of 2-Aryl-3-methoxythiophene-2-carbaldehydes

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-3-methoxythiophene-2-carbaldehyde85
24-Methylphenylboronic acid2-(4-Methylphenyl)-3-methoxythiophene-2-carbaldehyde92
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-methoxythiophene-2-carbaldehyde88
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-3-methoxythiophene-2-carbaldehyde78
53,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-3-methoxythiophene-2-carbaldehyde95

Note: The yields presented in this table are for illustrative purposes and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Diagram 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Both Ar-Pd(II)Ln-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to flask - Add catalyst start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N2 setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup dry Dry and Concentrate: - Dry organic layer - Filter and evaporate solvent workup->dry purify Purification: - Flash column chromatography dry->purify product Pure Product purify->product

References

Application Notes and Protocols: Knoevenagel Condensation of 3-Methoxythiophene-2-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 3-methoxythiophene-2-carbaldehyde with various active methylene compounds. This reaction is a valuable tool in synthetic organic chemistry for the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug development.[1][2][3] The resulting α,β-unsaturated compounds serve as key intermediates for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.[2][3][4]

Introduction

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, this compound) and a compound with an active methylene group, catalyzed by a base.[2][3][5] The reaction typically proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.[2][3] The methoxy group at the 3-position of the thiophene ring can influence the reactivity of the aldehyde and the properties of the resulting products. Thiophene derivatives are prevalent in many pharmaceuticals, making this synthetic route of significant interest.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with representative active methylene compounds. The data is extrapolated from similar reactions with other thiophene aldehydes and general principles of the Knoevenagel condensation.

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
MalononitrilePiperidineEthanolReflux1 - 3>90
Ethyl CyanoacetatePiperidineEthanolReflux2 - 685 - 95
Diethyl MalonateSodium EthoxideEthanolReflux4 - 870 - 85
Barbituric AcidWaterWaterReflux2 - 4>90
2,4-ThiazolidinedioneGlycineAcetic AcidReflux3 - 580 - 90

Experimental Protocols

General Considerations:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Reagents and solvents should be of analytical grade and used as received unless otherwise specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • This compound is commercially available.[6]

Protocol 1: Synthesis of 2-((3-methoxythiophen-2-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.05 eq)

    • Piperidine (0.1 eq)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add malononitrile to the solution and stir until dissolved.

    • Add a catalytic amount of piperidine to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain reflux for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will likely precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove impurities.

    • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-methoxythiophen-2-yl)acrylate

  • Materials:

    • This compound (1.0 eq)

    • Ethyl cyanoacetate (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, dissolve this compound and ethyl cyanoacetate in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by TLC (typically 2-6 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Protocol 3: Synthesis of 5-((3-methoxythiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

  • Materials:

    • This compound (1.0 eq)

    • Barbituric acid (1.0 eq)

    • Deionized water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, suspend this compound and barbituric acid in deionized water.

    • Stir the suspension and heat to reflux. No catalyst is typically required for this reaction in water.[1]

    • Maintain reflux for 2-4 hours. The formation of a colored precipitate indicates product formation.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]

    • Dry the product in a vacuum oven.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 3-Methoxythiophene- 2-carbaldehyde Alkoxide Alkoxide Intermediate ActiveMethylene Active Methylene Compound (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') Base Base (B:) Base->Carbanion Deprotonation Carbanion->Aldehyde Nucleophilic Attack Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation (from BH+) Product α,β-Unsaturated Product Alcohol->Product Dehydration (-H2O) Water H2O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental_Workflow Start Start Combine Combine Reactants: This compound, Active Methylene Compound, Solvent Start->Combine AddCatalyst Add Catalyst (e.g., Piperidine) Combine->AddCatalyst Heat Heat to Reflux AddCatalyst->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Knoevenagel condensation.

References

Application Notes and Protocols: The Use of 3-Methoxythiophene-2-carbaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-methoxythiophene-2-carbaldehyde as a versatile intermediate in pharmaceutical synthesis. The focus is on its application in the development of novel therapeutic agents, with specific examples in the synthesis of anticancer compounds.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry.[1][2][3][4][5] The presence of the aldehyde group allows for a variety of chemical transformations, including condensation reactions, reductive aminations, and the formation of various heterocyclic ring systems. The methoxy group at the 3-position influences the electronic properties of the thiophene ring, potentially modulating the biological activity of the resulting derivatives. Thiophene-based compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 35134-07-7
Molecular Formula C₆H₆O₂S
Molecular Weight 142.17 g/mol [1]
Appearance White to pale cream crystals or powder[3]
Melting Point 76.0-85.0 °C[2]
Solubility Slightly soluble in water.[1]
Storage Store in a dark place under an inert atmosphere at 2-8°C.[6]

Application in the Synthesis of Anticancer Agents: Chalcone Derivatives

A significant application of substituted thiophene-2-carbaldehydes is in the synthesis of chalcones, which are known to exhibit potent anticancer activities. While direct synthesis from this compound is not explicitly detailed in the searched literature, a closely related analogue, 3-(3-methoxyphenyl)thiophene-2-carbaldehyde, has been synthesized and used to produce chalcone derivatives with significant efficacy against human colon cancer cell lines.[1] The following protocols are based on this established methodology and can be adapted for this compound.

Synthesis of the Intermediate: 3-(Aryl)thiophene-2-carbaldehyde via Suzuki Coupling

A key step in the synthesis of more complex derivatives is the formation of a C-C bond at the 3-position of the thiophene ring. The Suzuki-Miyaura cross-coupling reaction is an efficient method for this transformation.[1][7]

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde [1]

  • Reaction Setup: To a solution of 3-bromothiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as toluene or dioxane, add 3-methoxyphenylboronic acid (1.2 eq).

  • Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst and an aqueous solution of a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-methoxyphenyl)thiophene-2-carbaldehyde.

Quantitative Data from a Representative Synthesis [1]

ProductYieldMelting Point
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde93%95 °C
Synthesis of Thiophene-based Chalcones via Claisen-Schmidt Condensation

The aldehyde functionality of the synthesized intermediate can then undergo a Claisen-Schmidt condensation with various acetophenones to yield chalcones.

Experimental Protocol: Synthesis of 3-Aryl-thiophene-2-aryl/heteroaryl Chalcones [1]

  • Reaction Setup: Dissolve 3-(3-methoxyphenyl)thiophene-2-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Work-up: Filter the precipitated solid and wash with cold ethanol and water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.

In Vitro Anticancer Activity

The synthesized chalcone derivatives have been evaluated for their antiproliferative activity against human cancer cell lines.

Quantitative Data: Anticancer Activity of Thiophene Chalcone Derivatives against HCT-15 Cells [1]

CompoundIC₅₀ (µg/mL)
5a 21
5g 22.8
Doxorubicin (Reference) 25

Potential Application in the Synthesis of Kinase Inhibitors: Thieno[3,2-d]pyrimidines

Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are present in numerous kinase inhibitors.[8][9][10] The aldehyde group of this compound can serve as a starting point for the construction of such bicyclic systems, which are known to target kinases like VEGFR-2 and PI3Kα.[9][10]

A plausible synthetic route involves the condensation of the aldehyde with an active methylene compound like ethyl cyanoacetate, followed by cyclization with a suitable reagent such as guanidine or thiourea to form the thienopyrimidine core.

Visualizations

Experimental Workflow: Synthesis of Anticancer Chalcones

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Claisen-Schmidt Condensation start1 3-Bromothiophene-2-carbaldehyde reagent1 3-Methoxyphenylboronic Acid Pd(PPh₃)₄, K₂CO₃ start1->reagent1 product1 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde reagent1->product1 start2 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde product1->start2 Intermediate reagent2 Substituted Acetophenone NaOH or KOH, Ethanol start2->reagent2 product2 Anticancer Chalcone Derivative reagent2->product2

Caption: Synthetic workflow for the preparation of anticancer chalcones.

Signaling Pathway: Hypothetical Target of Thiophene-based Anticancer Agents

G cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Inhibitor Thiophene Chalcone Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Conclusion

This compound is a promising and versatile intermediate for the synthesis of pharmaceutically relevant molecules. Its utility has been demonstrated through the synthesis of potent anticancer chalcone derivatives. The synthetic protocols provided herein offer a foundation for researchers to explore the development of novel therapeutics based on the thiophene scaffold. Further exploration of its reactions, such as in the synthesis of kinase inhibitors, is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for the Synthesis of Conductive Poly(3-Methoxythiophene-2-carbaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polythiophenes are a prominent class of conductive polymers with extensive applications in electronics, sensing, and biomedical devices. The incorporation of reactive functional groups onto the polymer backbone is a key strategy for tailoring their properties and enabling further derivatization. This document provides detailed protocols for the synthesis of a functionalized conductive polymer, poly(3-methoxythiophene-2-carbaldehyde), from its corresponding monomer. The presence of the methoxy group enhances solubility and electron-donating properties, while the carbaldehyde (aldehyde) group offers a versatile handle for post-polymerization modification, such as the covalent attachment of biomolecules or drugs. Two primary synthetic strategies are presented: Chemical Oxidative Polymerization, which includes a protective group strategy to preserve the aldehyde functionality, and Direct Electropolymerization on an electrode surface.

Introduction

Conductive polymers combine the electrical properties of metals with the processability and flexibility of traditional polymers. Among them, polythiophene and its derivatives are widely studied due to their excellent stability, tunable conductivity, and diverse functionalization chemistry.[1] The synthesis of polythiophenes bearing specific functional groups is of great interest for creating advanced materials. The aldehyde moiety on the poly(this compound) backbone is particularly valuable for applications in drug development and biosensing, as it can readily react with primary amines on proteins, peptides, or drug molecules to form stable imine linkages.

This application note details two robust methods for synthesizing this polymer, providing researchers with the necessary protocols to produce materials for their specific applications.

Monomer Specifications: this compound

Prior to synthesis, it is essential to characterize the starting monomer.

PropertyValueSource
CAS Number 35134-07-7[2][3]
Molecular Formula C₆H₆O₂S[2][3]
Molecular Weight 142.18 g/mol
Appearance White to pale cream solid/crystalline powder[3]
Purity ≥95-97%[3]
Melting Point 76-85 °C[3]
Storage Conditions 2-8°C, under inert atmosphere, keep in dark place[2]

Synthesis Pathway Overview

Two primary routes are proposed for the polymerization of this compound. The choice of method depends on the desired application, material form (powder vs. thin film), and scale.

G Overall Synthetic Strategies cluster_0 Strategy 1: Chemical Oxidative Polymerization cluster_1 Strategy 2: Electropolymerization Monomer1 3-Methoxythiophene- 2-carbaldehyde Protect Protect Aldehyde (Acetal Formation) Monomer1->Protect Polymerize Oxidative Polymerization (e.g., FeCl3) Protect->Polymerize Deprotect Deprotect Aldehyde (Acid Hydrolysis) Polymerize->Deprotect Purify Purification (Soxhlet Extraction) Deprotect->Purify FinalPolymer1 Final Polymer Powder Purify->FinalPolymer1 Monomer2 3-Methoxythiophene- 2-carbaldehyde Solution Prepare Electrolyte Solution Monomer2->Solution ElectroPoly Electropolymerization (Cyclic Voltammetry) Solution->ElectroPoly Rinse Rinse & Dry Electrode ElectroPoly->Rinse FinalPolymer2 Polymer Thin Film on Electrode Rinse->FinalPolymer2 G Oxidative Polymerization Mechanism M Thiophene Monomer RC Radical Cation M->RC - e⁻ Ox Oxidant (FeCl3) Dimer Dimer RC->Dimer + Monomer Radical Cation Polymer Polymer Chain Dimer->Polymer Propagation G Electropolymerization Experimental Setup cluster_0 Electrochemical Cell WE Working Electrode (e.g., GCE) Solution Electrolyte Solution: Monomer + LiClO4 in Acetonitrile WE->Solution CE Counter Electrode (Pt wire) CE->Solution RE Reference Electrode (Ag/AgCl) RE->Solution Potentiostat Potentiostat Potentiostat->WE WE Potentiostat->CE CE Potentiostat->RE RE

References

Application Notes and Protocols for the Preparation of OLED Materials from 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Organic Light-Emitting Diode (OLED) materials utilizing 3-Methoxythiophene-2-carbaldehyde as a key starting material. The methodologies outlined herein are based on established synthetic strategies for creating high-performance organic semiconductors.

Introduction

Thiophene derivatives are a cornerstone in the development of advanced organic electronic materials due to their excellent charge transport properties, high photoluminescence quantum yields, and tunable electronic characteristics. This compound is a versatile building block, offering a reactive aldehyde functionality and an electron-donating methoxy group on a thiophene core. These features make it an ideal precursor for the synthesis of novel conjugated small molecules and polymers for OLED applications, particularly for emissive and charge-transporting layers.

The strategic functionalization of this compound through common organic reactions such as Knoevenagel condensation and Suzuki-Miyaura cross-coupling allows for the precise engineering of molecular architecture to achieve desired optoelectronic properties, including emission color, efficiency, and device stability.

Synthetic Pathways and Strategies

The aldehyde group of this compound is a prime site for carbon-carbon bond formation, enabling the extension of the π-conjugated system, a critical factor for OLED materials. Two primary synthetic routes are highlighted:

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond. This is a straightforward method to synthesize donor-π-acceptor (D-π-A) type molecules, where the 3-methoxythiophene moiety acts as the donor part of the π-bridge.

  • Suzuki-Miyaura Cross-Coupling: While the aldehyde itself is not directly used in a Suzuki reaction, it can be converted to a halide (e.g., by reduction to an alcohol followed by conversion to a bromide). More commonly, the thiophene ring can be halogenated at other positions to enable Suzuki coupling for the introduction of various aryl or heteroaryl groups, thereby constructing complex conjugated systems.

Experimental Protocols

The following are detailed protocols for the synthesis of exemplary OLED materials derived from this compound.

Protocol 1: Synthesis of a Donor-π-Acceptor (D-π-A) Emitter via Knoevenagel Condensation

This protocol describes the synthesis of (E)-2-((3-methoxythiophen-2-yl)methylene)malononitrile, a potential fluorescent emitter.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Expected Yield and Characterization:

CompoundYield (%)Melting Point (°C)λ_abs (nm)λ_em (nm)
(E)-2-((3-methoxythiophen-2-yl)methylene)malononitrile85-95135-140~380~480
Protocol 2: Synthesis of a Thiophene-Based Emitter via Suzuki-Miyaura Coupling

This protocol outlines a multi-step synthesis of a more complex conjugated molecule starting from a derivative of this compound. This is a representative procedure; specific reactants would be chosen to target desired electronic properties.

Step 1: Bromination of this compound

  • Dissolve this compound in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C and slowly add N-bromosuccinimide (NBS) (1.05 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the brominated intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of the brominated thiophene intermediate (1 equivalent), a suitable arylboronic acid or ester (1.2 equivalents), and a base such as potassium carbonate in a solvent system like toluene/ethanol/water.

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon) for 24 hours.

  • After cooling, extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography and/or recrystallization.

Quantitative Data Summary (Hypothetical Example):

PropertyValue
Synthesis
Yield (Step 1: Bromination)80-90%
Yield (Step 2: Suzuki Coupling)70-85%
Photophysical Properties
Absorption Maximum (λ_abs)420 nm (in THF)
Emission Maximum (λ_em)530 nm (in THF)
Photoluminescence Quantum Yield> 70% (in solution)
OLED Device Performance
Turn-on Voltage< 3.0 V
Maximum External Quantum Eff.> 5%
Maximum Current Efficiency> 10 cd/A
Emission ColorGreen
CIE Coordinates (x, y)(0.30, 0.60)

OLED Device Fabrication Protocol (General)

A general protocol for fabricating a solution-processed OLED device using a synthesized emitter.

  • Substrate Cleaning: Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the synthesized emissive material (as a dopant) and a suitable host material in a solvent like chlorobenzene. Spin-coat this solution onto the HIL. Anneal the substrate to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit an electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and a metal cathode (e.g., Al). The deposition rates and thicknesses should be carefully controlled.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of D-π-A Emitter cluster_device OLED Device Fabrication start 3-Methoxythiophene- 2-carbaldehyde reagents1 Malononitrile, Piperidine, Ethanol start->reagents1 Knoevenagel Condensation product1 (E)-2-((3-methoxythiophen-2-yl) methylene)malononitrile reagents1->product1 emitter Synthesized Emitter (in Host Matrix) product1->emitter Used as Emitter device ITO/PEDOT:PSS/Emitter/ETL/LiF/Al emitter->device Spin-coating & Thermal Evaporation

Caption: Synthetic workflow for a D-π-A emitter and its incorporation into an OLED device.

Suzuki_Coupling_Pathway start 3-Methoxythiophene- 2-carbaldehyde intermediate Brominated Thiophene Intermediate start->intermediate Bromination reagents1 NBS, DMF start->reagents1 reagents2 Arylboronic Acid, Pd(PPh₃)₄, Base intermediate->reagents2 product Final Conjugated OLED Material intermediate->product Suzuki-Miyaura Coupling reagents1->intermediate reagents2->product

Caption: Multi-step synthesis of a complex OLED material via Suzuki-Miyaura coupling.

OLED_Structure cluster_info Device Layer Functions OLED Cathode (Al) Electron Injection Layer (LiF) Electron Transport Layer (ETL) Emissive Layer (EML) Hole Transport Layer (HTL) Hole Injection Layer (HIL) Anode (ITO) Glass Substrate Anode Anode: Injects holes HIL_HTL HIL/HTL: Facilitate hole transport EML EML: Site of light emission ETL_EIL ETL/EIL: Facilitate electron transport Cathode Cathode: Injects electrons

Application Notes and Protocols: 3-Methoxythiophene-2-carbaldehyde as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methoxythiophene-2-carbaldehyde as a key starting material in the synthesis of a diverse range of bioactive molecules. This document offers detailed experimental protocols for the synthesis of exemplary compounds with demonstrated anticancer, antibacterial, and antiviral activities, along with quantitative data to facilitate structure-activity relationship (SAR) studies. Furthermore, it visualizes key signaling pathways and experimental workflows to provide a clear conceptual framework for researchers in the field of medicinal chemistry and drug discovery.

Introduction

The thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous clinically approved drugs and investigational agents. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for the design of novel therapeutics. This compound, with its reactive aldehyde functionality and the electron-donating methoxy group, serves as a versatile and valuable building block for the synthesis of a wide array of derivatives with significant pharmacological potential. The strategic placement of the methoxy and carbaldehyde groups on the thiophene ring allows for the facile construction of chalcones, thienopyrimidines, and other heterocyclic systems that have shown promise as kinase inhibitors, antimicrobial agents, and antiviral compounds.

Bioactive Molecules Derived from this compound

Derivatives of this compound have been investigated for a range of biological activities. The subsequent sections will detail the synthesis and bioactivity of representative compounds in the areas of oncology, infectious diseases, and the inhibition of cellular signaling pathways.

Anticancer Applications: Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of anticancer agents. The Claisen-Schmidt condensation of this compound with various substituted acetophenones provides a straightforward route to novel chalcone derivatives. These compounds often exert their cytotoxic effects through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Quantitative Data: Anticancer Activity of Thiophene Chalcone Derivatives

Compound IDTarget Cancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
5a HCT-15 (Colon)21Doxorubicin25
5g HCT-15 (Colon)22.8Doxorubicin25

Data is for 3-aryl thiophene-2-aryl/heteroaryl chalcones derived from a related 3-aryl thiophene-2-carbaldehyde intermediate.[1]

Experimental Protocol: Synthesis of a Representative Thiophene Chalcone (General Procedure)

This protocol describes a general method for the Claisen-Schmidt condensation of an aryl-substituted thiophene-2-carbaldehyde with a substituted acetophenone. This can be adapted for this compound.

Materials:

  • 3-Arylthiophene-2-carbaldehyde (e.g., 3-(3-methoxyphenyl)thiophene-2-carbaldehyde) (1 equivalent)

  • Substituted acetophenone (1 equivalent)

  • Ethanol

  • Aqueous Potassium Hydroxide (10%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the 3-arylthiophene-2-carbaldehyde and the substituted acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath and add the aqueous potassium hydroxide solution dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Logical Workflow for Chalcone Synthesis and Evaluation

G start Start: Select Reactants (this compound & Substituted Acetophenone) reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction workup Reaction Workup (Precipitation & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., MTT Assay) characterization->screening data Data Analysis (IC50 Determination) screening->data end End: Identification of Bioactive Chalcone data->end

Caption: Workflow for thiophene chalcone synthesis and bioactivity assessment.

Kinase Inhibitor Applications: Thienopyrimidine Derivatives

The thienopyrimidine scaffold is a prominent feature in many clinically evaluated and approved kinase inhibitors. The dysregulation of protein kinases is a hallmark of cancer, making them critical targets for therapeutic intervention. This compound can serve as a precursor for the synthesis of thieno[2,3-d]pyrimidines, which have shown inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3K).

Quantitative Data: Kinase Inhibitory Activity of Thiophene-Based Compounds

Compound ClassTarget KinaseCompound IDIC50 (µM)
Thieno[2,3-d]pyrimidineFLT35 32.435 ± 5.5
Thiophene-3-carboxamide selenideEGFR16e 0.094 ± 0.002
Thiophene-containing pyrazolinePI3Kγ3s 0.066
Thiophene-based triazinePI3Kα/mTOR13g 0.525 (PI3Kα), 0.048 (mTOR)

Data represents various thiophene derivatives, highlighting the potential of this scaffold in kinase inhibition.[2][3][4][5]

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (General Approach)

This protocol outlines a general strategy for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxylate, which can be derived from this compound through multi-step synthesis.

Materials:

  • 2-Amino-3-ethoxycarbonyl-thiophene derivative (1 equivalent)

  • Formamide

  • Reflux apparatus

Procedure:

  • A mixture of the 2-amino-3-ethoxycarbonyl-thiophene derivative and an excess of formamide is heated at reflux for several hours.[6]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

  • Further functionalization can be achieved, for example, by chlorination with POCl₃ followed by nucleophilic substitution with various amines to generate a library of kinase inhibitors.[7]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Thiophene-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 G start Start: Synthesis of Thiophene Derivatives purification Purification and Characterization start->purification mic_testing MIC/EC50 Determination (Broth Microdilution) purification->mic_testing cytotoxicity Cytotoxicity Assay purification->cytotoxicity sar_study Structure-Activity Relationship (SAR) Analysis mic_testing->sar_study cytotoxicity->sar_study lead_optimization Lead Optimization sar_study->lead_optimization end End: Identification of Potent Antimicrobial Lead lead_optimization->end

References

Application Notes and Protocols: Wittig Reaction of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This reaction is particularly valuable in drug discovery and materials science for the synthesis of complex alkenes with a high degree of control.

The subject of this protocol, 3-methoxythiophene-2-carbaldehyde, serves as a versatile building block. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. The introduction of a vinyl group via the Wittig reaction creates a styryl-like moiety, which is also prevalent in biologically active compounds.

Target Molecule Synthesis and Potential Applications:

This protocol focuses on the synthesis of (E/Z)-2-(2-(3-methoxythiophen-2-yl)vinyl)pyridine , a styryl-thiophene derivative. This class of compounds is of significant interest in drug development for several reasons:

  • Enzyme Inhibition: The styrylpyridine scaffold is found in molecules designed as inhibitors for various enzymes. The geometry of the double bond (E or Z) can significantly impact binding affinity and biological activity.

  • Anticancer and Antimicrobial Agents: Thiophene-containing hybrids are actively researched for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The vinyl linkage extends the conjugation of the aromatic system, which can be crucial for interaction with biological targets.

  • Fluorescent Probes: Extended π-systems, like the one in the target molecule, often exhibit fluorescent properties. Such compounds can be developed as molecular probes for bio-imaging or as components in advanced materials.[3]

The Wittig reaction provides a direct and reliable method to access these valuable molecular architectures, allowing for systematic exploration of structure-activity relationships (SAR) by varying the aldehyde and ylide components.

Reaction Scheme

The overall reaction transforms this compound into a vinylpyridine derivative through the action of a phosphorus ylide generated in situ.

Caption: Overall scheme for the Wittig reaction.

Quantitative Data Summary

The following tables summarize the key reagents and reaction parameters for the synthesis of (E/Z)-2-(2-(3-methoxythiophen-2-yl)vinyl)pyridine.

Table 1: Reagent Properties and Quantities

ReagentFormulaMW ( g/mol )M.P. (°C)EquivalentsAmount (mmol)
This compoundC₆H₆O₂S142.18841.05.0
(Pyridin-2-ylmethyl)triphenylphosphonium Cl⁻C₂₄H₂₁NClP389.86~245 (dec.)1.26.0
Sodium Hydride (60% dispersion in mineral oil)NaH24.00800 (dec.)1.36.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108-~50 mL

Table 2: Reaction Conditions and Expected Outcome

ParameterValueNotes
Ylide Generation
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction of NaH with the phosphonium salt.
Time1 hourStirring allows for complete deprotonation to form the deep red phosphorus ylide.
Wittig Reaction
Temperature0 °C to Room Temp.The aldehyde solution is added at 0 °C, and the reaction is allowed to proceed at room temperature.
Time4-6 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up & Outcome
Quenching AgentSaturated aq. NH₄ClSafely neutralizes any remaining base and unreacted ylide.
Purification MethodFlash Column ChromatographyNecessary to separate the product from the triphenylphosphine oxide byproduct and any unreacted starting material.
Illustrative Yield ~70-85% Note: This is an estimated yield based on analogous Wittig reactions of heterocyclic aldehydes. Actual yields may vary.
Stereoselectivity Predominantly E-isomer Note: Semi-stabilized ylides (like the one derived from a pyridyl group) often favor the thermodynamically more stable E-alkene, though a mixture of E/Z isomers is common.[2]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Wittig reaction.

4.1 Materials and Reagents

  • This compound

  • (Pyridin-2-ylmethyl)triphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

4.2 Equipment

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice bath

  • Magnetic stirrer

  • TLC plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3 Procedure

Step 1: Preparation of the Ylide (Wittig Reagent)

  • Set up a 100 mL two-necked round-bottom flask, previously flame-dried and cooled under a nitrogen or argon atmosphere.

  • To the flask, add (pyridin-2-ylmethyl)triphenylphosphonium chloride (6.0 mmol, 2.34 g).

  • Add anhydrous THF (30 mL) via syringe to create a suspension.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion, 6.5 mmol, 260 mg) to the suspension in small portions. Caution: NaH reacts with moisture to produce flammable H₂ gas. Handle with care in an inert atmosphere.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. A deep red or orange color indicates the formation of the phosphorus ylide.

Step 2: The Wittig Reaction

  • In a separate dry flask, dissolve this compound (5.0 mmol, 711 mg) in anhydrous THF (10 mL).

  • Cool the ylide solution back down to 0 °C in an ice bath.

  • Slowly add the aldehyde solution to the ylide suspension dropwise via syringe over 15 minutes.

  • Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for 4-6 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), checking for the consumption of the aldehyde.

Step 3: Work-up and Extraction

  • After the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~20 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).[4]

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes) to separate the less polar alkene product from the more polar triphenylphosphine oxide byproduct.

  • Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield the purified (E/Z)-2-(2-(3-methoxythiophen-2-yl)vinyl)pyridine.

Visualizations

5.1 Wittig Reaction Mechanism

The reaction proceeds via the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable alkene and triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphorus Ylide (Nucleophile) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane Attack on carbonyl carbon Aldehyde 3-Methoxythiophene- 2-carbaldehyde (Electrophile) Aldehyde->Oxaphosphetane Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide_Gen 1. Ylide Generation (Phosphonium Salt + Base in THF) Reaction 3. Add Aldehyde to Ylide (Stir at RT, 4-6h) Ylide_Gen->Reaction Aldehyde_Sol 2. Prepare Aldehyde Solution Aldehyde_Sol->Reaction Quench 4. Quench with aq. NH4Cl Reaction->Quench Extract 5. Extraction with EtOAc Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Flash Column Chromatography Dry->Purify Final_Product Isolated Product Purify->Final_Product

References

Application Notes and Protocols: Reductive Amination of 3-Methoxythiophene-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 3-methoxythiophene-2-carbaldehyde is a crucial chemical transformation for the synthesis of novel substituted aminomethylthiophenes. Thiophene moieties are prevalent scaffolds in a wide array of medicinally important compounds, exhibiting diverse biological activities.[1][2][3] The introduction of an amino group via reductive amination provides a versatile handle for further molecular elaboration, enabling the exploration of chemical space in drug discovery programs. This reaction forms a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5] This one-pot procedure is highly valued for its efficiency and operational simplicity.[5]

These application notes provide detailed protocols for the reductive amination of this compound with a range of primary and secondary amines, employing sodium triacetoxyborohydride as a mild and selective reducing agent.[6][7][8]

Key Reaction Pathway

The reductive amination of this compound proceeds through a two-step, one-pot sequence. Initially, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to yield a Schiff base (for primary amines) or an iminium ion (for secondary amines). This intermediate is subsequently reduced by a hydride-based reducing agent to afford the final amine product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product A 3-Methoxythiophene- 2-carbaldehyde C Hemiaminal A->C + Amine B Primary or Secondary Amine (R1R2NH) B->C D Imine / Iminium Ion C->D - H2O F N-substituted (3-methoxythiophen-2-yl)methanamine D->F E Reducing Agent (e.g., NaBH(OAc)3) E->F Reduction

Caption: General reaction pathway for the reductive amination of this compound.

Experimental Protocols

The following protocols outline the general procedures for the reductive amination of this compound with primary and secondary amines.

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (0.1-0.2 M), add benzylamine (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction may be slightly exothermic.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(3-methoxythiophen-2-yl)methanamine.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (0.1-0.2 M), add morpholine (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-((3-methoxythiophen-2-yl)methyl)morpholine.

Data Presentation: Substrate Scope

The following table summarizes the expected outcomes for the reductive amination of this compound with a variety of amines, based on established protocols for similar substrates.[7][8]

EntryAmineProductExpected Reaction Time (h)Expected Yield (%)
1AnilineN-((3-methoxythiophen-2-yl)methyl)aniline8-1680-90
24-FluoroanilineN-((3-methoxythiophen-2-yl)methyl)-4-fluoroaniline10-1875-85
3CyclohexylamineN-((3-methoxythiophen-2-yl)methyl)cyclohexanamine6-1285-95
4Piperidine1-((3-methoxythiophen-2-yl)methyl)piperidine6-1288-96
5Pyrrolidine1-((3-methoxythiophen-2-yl)methyl)pyrrolidine4-1090-98
6N-Methylpiperazine1-methyl-4-((3-methoxythiophen-2-yl)methyl)piperazine8-1682-92
7Ethanolamine2-(((3-methoxythiophen-2-yl)methyl)amino)ethan-1-ol12-2470-80

Note: Reaction times and yields are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reductive amination of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DCE B Add amine (1.1 eq.) A->B C Stir for 30-60 min at RT B->C D Add NaBH(OAc)3 (1.5 eq.) C->D E Stir at RT for 4-24 h D->E F Monitor by TLC or LC-MS E->F G Quench with sat. NaHCO3 F->G H Separate layers G->H I Extract aqueous layer with DCM H->I J Combine organic layers, wash with brine I->J K Dry over MgSO4, filter J->K L Concentrate under reduced pressure K->L M Purify by flash column chromatography L->M N Characterize product (NMR, MS) M->N

Caption: A typical experimental workflow for reductive amination.

References

Synthesis of Oliceridine Fumarate Intermediate: 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxythiophene-2-carbaldehyde is a crucial intermediate in the synthesis of Oliceridine (TRV130), a G protein-biased μ-opioid receptor agonist. Oliceridine is an important therapeutic agent for the management of moderate to severe acute pain, offering a potentially improved side-effect profile compared to conventional opioids. The synthesis of high-purity this compound is a critical step in the overall manufacturing process of Oliceridine. This document provides detailed protocols for the synthesis of this intermediate via two common methods: the Vilsmeier-Haack reaction and a lithiation/formylation procedure. Additionally, it includes information on the signaling pathway of Oliceridine to provide context for its mechanism of action.

Synthetic Pathways Overview

Two primary and effective methods for the synthesis of this compound are the Vilsmeier-Haack reaction and a directed ortho-lithiation followed by formylation.

  • Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic ring, in this case, 3-methoxythiophene, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

  • Lithiation and Formylation: This approach utilizes a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the most acidic proton on the 3-methoxythiophene ring, which is at the 2-position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, typically DMF, to yield the desired aldehyde.

The choice of method may depend on factors such as reagent availability, scale of the reaction, and desired purity profile.

Experimental Protocols

Method 1: Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the formylation of electron-rich thiophenes.

Materials:

  • 3-Methoxythiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 equivalents) at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a viscous oil.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-methoxythiophene (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Method 2: Lithiation and Formylation

This protocol is based on general procedures for the lithiation of thiophene derivatives.

Materials:

  • 3-Methoxythiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of 3-methoxythiophene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation: Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Summary of Synthetic Methods and Expected Data

ParameterVilsmeier-Haack ReactionLithiation and Formylation
Starting Material 3-Methoxythiophene3-Methoxythiophene
Key Reagents DMF, POCl₃n-BuLi, DMF
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Temp. 0 °C to 40-50 °C-78 °C to Room Temperature
Typical Yield Moderate to GoodGood to Excellent
Purity GoodHigh

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Appearance White to pale cream solid
Melting Point 84 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.85 (s, 1H, -CHO), 7.60 (d, J=6.0 Hz, 1H, Th-H), 6.95 (d, J=6.0 Hz, 1H, Th-H), 3.95 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 180.5, 165.0, 135.0, 125.0, 115.0, 60.0
IR (KBr, cm⁻¹) ν ~1660 (C=O, aldehyde)
MS (EI) m/z 142 (M⁺)

Note: NMR and IR data are predicted based on typical values for similar structures and should be confirmed by experimental analysis.

Visualizations

Oliceridine Signaling Pathway

Oliceridine is a G protein-biased agonist of the μ-opioid receptor. It preferentially activates the G protein signaling cascade, which is responsible for its analgesic effects, while minimizing the recruitment of β-arrestin. The reduced β-arrestin recruitment is thought to contribute to a lower incidence of certain opioid-related adverse effects.

Oliceridine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oliceridine Oliceridine MOR μ-Opioid Receptor (MOR) Oliceridine->MOR Binds G_Protein G Protein Signaling MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Minimally Activates Analgesia Analgesia G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects Contributes to

Caption: Oliceridine's biased agonism at the μ-opioid receptor.

Synthetic Workflow Comparison

The following diagram illustrates the general workflows for the two primary synthetic methods for this compound.

Synthesis_Workflow cluster_vilsmeier Vilsmeier-Haack Reaction cluster_lithiation Lithiation-Formylation Start 3-Methoxythiophene V_Reagent Vilsmeier Reagent (DMF + POCl₃) Start->V_Reagent L_Base Lithiation (n-BuLi) Start->L_Base V_Formylation Formylation V_Hydrolysis Hydrolysis Product This compound V_Hydrolysis->Product L_Intermediate Thienyllithium Intermediate L_Quench Quench with DMF L_Quench->Product

Caption: Comparison of synthetic workflows.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the palladium-catalyzed cross-coupling of 3-methoxythiophene-2-carbaldehyde. This versatile building block is a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein detail key palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide range of functional groups at the C2-position of the thiophene ring.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Glassware (Oven or Flame-dried) Reagents Add this compound, Palladium Catalyst, Ligand, and Base Start->Reagents Degas Evacuate and backfill with inert gas (e.g., Argon) Reagents->Degas Solvent Add degassed solvent Degas->Solvent Coupling_Partner Add Coupling Partner (Boronic acid, Stannane, Alkene, Alkyne, or Amine) Solvent->Coupling_Partner Heat Heat to specified temperature and stir for the designated time Coupling_Partner->Heat Monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) Heat->Monitor Cool Cool reaction to room temperature Monitor->Cool Quench Quench reaction (if necessary) and perform aqueous work-up Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., over Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography, recrystallization, or distillation Concentrate->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically aryl or vinyl boronic acids. This reaction is widely used in the synthesis of biaryl and vinyl-substituted thiophenes.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)2 PdII_Coupling R-Pd(II)L2-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim R-R' RedElim->Pd0

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol

The following protocol is a representative procedure adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for example, K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a 4:1 mixture of toluene and water (10 mL).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

While specific data for this compound is limited in the searched literature, the following table presents representative yields for the Suzuki-Miyaura coupling of the analogous 4-bromothiophene-2-carbaldehyde with various arylboronic acids, which can be expected to show similar reactivity.[1][2]

EntryArylboronic Acid/EsterSolventBaseCatalyst (mol%)Yield (%)
1Phenylboronic esterToluene/H₂OK₃PO₄Pd(PPh₃)₄ (5)75
24-Methylphenylboronic acidToluene/H₂OK₃PO₄Pd(PPh₃)₄ (5)82
33,5-Dimethylphenylboronic acidToluene/H₂OK₃PO₄Pd(PPh₃)₄ (5)85
43-Chloro-4-fluorophenylboronic acid1,4-DioxaneK₃PO₄Pd(PPh₃)₄ (5)70

Stille Coupling

The Stille coupling enables the formation of carbon-carbon bonds by reacting this compound with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.

Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-Sn(Alkyl)3 PdII_Coupling R-Pd(II)L2-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim R-R' RedElim->Pd0 Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene Insertion Migratory Insertion Coord->Insertion PdII_Alkyl R-CH₂-CH₂-Pd(II)L2-X Insertion->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim Substituted Alkene PdH H-Pd(II)L2-X Elim->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR' PdII_Coupling R-Pd(II)L2-C≡CR' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim R-C≡CR' RedElim->Pd0 CuX CuX Base Base CuX->Base Amine Cu_Alkyne Cu-C≡CR' Base->Cu_Alkyne H-C≡CR' Alkyne H-C≡CR' Cu_Alkyne->Transmetal Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'₂ PdII_Amine R-Pd(II)L(HNR'₂)-X Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido R-Pd(II)L(NR'₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim R-NR'₂ RedElim->Pd0

References

Application Notes and Protocols for the Grignard Reaction with 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency. This document provides detailed application notes and protocols for the reaction of various Grignard reagents with 3-methoxythiophene-2-carbaldehyde. This reaction is a valuable transformation for the synthesis of α-substituted-(3-methoxythiophen-2-yl)methanols, which are important intermediates in the development of pharmaceuticals and functional materials. The aldehyde group on the thiophene ring serves as an electrophilic site for the nucleophilic attack by the organomagnesium halide (Grignard reagent), leading to the formation of a secondary alcohol upon acidic workup.

Reaction Principle and Pathway

The fundamental principle of this reaction is the nucleophilic addition of a Grignard reagent (R-MgX) to the carbonyl carbon of this compound. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic. The reaction proceeds in two key steps:

  • Nucleophilic Addition: The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final secondary alcohol product.

Due to the high reactivity and basicity of Grignard reagents, it is imperative to conduct the reaction under strictly anhydrous (water-free) conditions to prevent the reagent from being quenched by acidic protons from water.

Grignard_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Aldehyde This compound Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate 1. Nucleophilic Addition (Anhydrous Ether/THF) Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Product α-Substituted-(3-methoxythiophen-2-yl)methanol Intermediate->Product 2. Acidic Workup (e.g., aq. NH4Cl)

Caption: General reaction pathway for the Grignard addition to this compound.

Expected Products and Data Summary

Grignard Reagent (R-MgX)R GroupExpected ProductProduct NameExpected Yield
Methylmagnesium Bromide (CH₃MgBr)Methyl1-(3-Methoxythiophen-2-yl)ethanolGood to Excellent
Ethylmagnesium Bromide (CH₃CH₂MgBr)Ethyl1-(3-Methoxythiophen-2-yl)propan-1-olGood to Excellent
Phenylmagnesium Bromide (C₆H₅MgBr)Phenyl(3-Methoxyphenyl)(phenyl)methanolGood to Excellent
Vinylmagnesium Bromide (CH₂=CHMgBr)Vinyl1-(3-Methoxythiophen-2-yl)prop-2-en-1-olGood

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for performing the Grignard reaction with this compound. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Protocol 1: General Procedure for Grignard Reagent Preparation

This protocol outlines the in-situ preparation of a Grignard reagent.

Materials:

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., ethyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Protocol 2: Reaction of Grignard Reagent with this compound

This protocol describes the addition of the prepared Grignard reagent to the aldehyde.

Materials:

  • Freshly prepared Grignard reagent solution

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of this compound (1.0 equivalent relative to the initial halide) in anhydrous diethyl ether or THF.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent via the dropping funnel. Maintain a low temperature during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. c. Transfer the mixture to a separatory funnel. d. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether or ethyl acetate. e. Combine the organic extracts and wash with saturated sodium bicarbonate solution (if a stronger acid was used for quenching), followed by brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. g. Purify the crude product by flash column chromatography on silica gel to yield the pure secondary alcohol.

Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Addition Reaction cluster_workup Work-up & Purification Prep_Glassware Flame-dry all glassware Prep_Inert Assemble under inert atmosphere (N2/Ar) Prep_Glassware->Prep_Inert Add_Mg Add Mg turnings and Iodine crystal to flask Prep_Inert->Add_Mg Add_Halide Dropwise addition of Alkyl/Aryl Halide in Ether/THF Add_Mg->Add_Halide Reflux Maintain gentle reflux Add_Halide->Reflux Cool_Grignard Cool Grignard solution to 0 °C Reflux->Cool_Grignard Add_Aldehyde Dropwise addition of This compound Cool_Grignard->Add_Aldehyde Stir Stir at room temperature (1-2 hours) Add_Aldehyde->Stir Quench Quench with aq. NH4Cl at 0 °C Stir->Quench Extract Extract with Ether/EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: A generalized experimental workflow for the Grignard reaction.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is scrupulously dried and all solvents are anhydrous. The reaction should be performed under a dry, inert atmosphere.

  • Ether Solvents: Diethyl ether and THF are highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Application of 3-Methoxythiophene-2-carbaldehyde in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, offering advantages such as low production cost and ease of fabrication. The sensitizing dye is a critical component, responsible for light absorption and electron injection into the semiconductor photoanode. Thiophene-based organic dyes have garnered significant attention due to their excellent electronic conductivity and the tunability of their optical and electrochemical properties. 3-Methoxythiophene-2-carbaldehyde serves as a valuable building block for the synthesis of such dyes, often incorporated as part of the π-conjugated bridge in a Donor-π-Acceptor (D-π-A) architecture. The methoxy group acts as a weak electron-donating group, which can influence the electronic properties of the resulting dye. The aldehyde functionality allows for straightforward synthetic modification, typically through a Knoevenagel condensation, to introduce the acceptor and anchoring group, which is crucial for binding to the titanium dioxide (TiO₂) photoanode and facilitating electron transfer.

Principle of Operation

The fundamental working principle of a DSSC involves several key steps initiated by the absorption of light by the dye molecule adsorbed onto the surface of a mesoporous semiconductor, typically TiO₂.

  • Light Absorption: The dye absorbs photons, leading to the excitation of an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.

  • Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the conductive substrate (e.g., FTO glass) and then to the external circuit.

  • Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from a redox mediator, commonly the iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte.

  • Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state, completing the circuit.

Representative Dye Structure and Performance

While specific performance data for a dye derived directly from this compound is not extensively reported in a single source, the following table summarizes typical photovoltaic performance parameters for DSSCs sensitized with similar D-π-A dyes incorporating a thiophene moiety. This data provides a benchmark for researchers developing new dyes based on the target compound.

Dye Structure (Representative)Jsc (mA/cm²)Voc (mV)FFPCE (%)Reference
D-Thiophene-A11.74 - 17.82670 - 7000.66 - 0.705.93 - 8.70[1][2]
D-(Methoxythiophene)-AExpected to be in a similar range, with potential shifts in Voc and Jsc due to the electronic effect of the methoxy group.

Note: The performance of a DSSC is highly dependent on various factors including the specific molecular structure of the dye, the composition of the electrolyte, the thickness and morphology of the TiO₂ film, and the nature of the counter electrode.

Experimental Protocols

Protocol 1: Synthesis of a Representative Dye via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a D-π-A dye using this compound as a precursor for the π-bridge and cyanoacetic acid as the acceptor and anchoring group. A generic donor group is assumed to be pre-functionalized on the thiophene ring.

Materials:

  • Donor-functionalized this compound derivative

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile (anhydrous)

  • Ethanol

  • Hydrochloric acid (HCl), 0.1 M

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the donor-functionalized this compound derivative (1 mmol) and cyanoacetic acid (1.2 mmol) in anhydrous acetonitrile (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture under a nitrogen atmosphere for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the crude product in a minimal amount of ethanol and acidify with 0.1 M HCl to precipitate the dye.

  • Filter the precipitate and wash thoroughly with water and then with hexane to remove any unreacted starting materials.

  • Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol/chloroform mixture) or by column chromatography on silica gel.[3]

  • Dry the purified dye under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Dye Synthesis Workflow Start Donor-functionalized This compound Reagents Cyanoacetic Acid Piperidine Acetonitrile Start->Reagents Mix Reaction Knoevenagel Condensation (Reflux, 8-12h) Reagents->Reaction Workup Solvent Removal Acidification Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Purified D-π-A Dye Purification->Product

Caption: Workflow for the synthesis of a thiophene-based dye.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • The synthesized thiophene-based dye

  • Solvent for dye solution (e.g., ethanol or a mixture of acetonitrile and tert-butanol)

  • Platinum (Pt) counter electrode

  • Surlyn sealant

  • Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, and ethanol for 15 minutes each.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Sinter the TiO₂-coated substrate in a furnace at 450-500°C for 30 minutes to form a mesoporous film.

    • Allow the photoanode to cool to approximately 80°C.

  • Dye Sensitization:

    • Prepare a dye solution of the synthesized thiophene-based dye (typically 0.3-0.5 mM) in a suitable solvent.

    • Immerse the warm TiO₂ photoanode into the dye solution and keep it in the dark for 12-24 hours to ensure complete dye adsorption.

    • After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it.

  • Cell Assembly:

    • Place a Surlyn sealant frame around the TiO₂ active area on the photoanode.

    • Position the Pt counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Seal the two electrodes together by heating the assembly on a hot plate to melt the Surlyn.

  • Electrolyte Injection:

    • Introduce the electrolyte solution into the cell through a small pre-drilled hole in the counter electrode using a syringe.

    • Seal the hole with a small piece of Surlyn and a coverslip.

G cluster_fabrication DSSC Fabrication Workflow FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO2 Paste Deposition (Doctor-Blade) FTO_Cleaning->TiO2_Deposition Sintering Sintering (450-500°C) TiO2_Deposition->Sintering Dye_Soaking Dye Sensitization (12-24h) Sintering->Dye_Soaking Assembly Assembly with Pt Counter Electrode Dye_Soaking->Assembly Sealing Sealing with Surlyn Assembly->Sealing Electrolyte_Filling Electrolyte Injection Sealing->Electrolyte_Filling Final_Cell Finished DSSC Device Electrolyte_Filling->Final_Cell

Caption: Step-by-step workflow for DSSC fabrication.

Protocol 3: Characterization of the DSSC

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter (for I-V measurements)

  • Monochromator with a light source (for IPCE measurements)

Procedure:

  • Current-Voltage (I-V) Measurement:

    • Place the fabricated DSSC under the solar simulator.

    • Measure the current-voltage characteristics of the cell using the source meter.

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

    • Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Illuminate the DSSC with monochromatic light of varying wavelengths.

    • Measure the short-circuit current generated at each wavelength.

    • Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100 where λ is the wavelength of the incident light and Pin is the incident power density at that wavelength.

Energy Level Diagram

A crucial aspect for the efficient operation of a DSSC is the appropriate alignment of the energy levels of its components. The LUMO of the dye must be higher (more negative) than the conduction band edge of the TiO₂ to ensure efficient electron injection. The HOMO of the dye must be lower (more positive) than the redox potential of the electrolyte to allow for efficient dye regeneration.

G cluster_energy DSSC Energy Level Diagram TiO2_CB TiO₂ Conduction Band Dye_LUMO Dye LUMO Dye_HOMO Dye HOMO Redox I⁻/I₃⁻ Redox Potential FTO FTO Counter_Electrode Counter Electrode TiO2_CB_level FTO_level TiO2_CB_level->FTO_level Dye_LUMO_level Dye_LUMO_level->TiO2_CB_level Electron Injection Dye_HOMO_level Redox_level Redox_level->Dye_HOMO_level Dye Regeneration CE_level FTO_level->CE_level External Circuit CE_level->Redox_level

Caption: Energy level alignment in a typical DSSC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Methoxythiophene-2-carbaldehyde. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in improving reaction yields and overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction. The question-and-answer format is designed to help users quickly identify and resolve experimental problems.

Issue 1: Low or No Yield of this compound

  • Question: My Vilsmeier-Haack reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no yield in the formylation of 3-methoxythiophene is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., DMF, dichloromethane). Phosphorus oxychloride (POCl₃) should be fresh and colorless; a yellow color may indicate decomposition. 3-Methoxythiophene should be pure, as impurities can lead to side reactions.

    • Reaction Temperature: The formation of the Vilsmeier reagent (from DMF and POCl₃) is typically performed at low temperatures (0-10 °C) to control the exothermic reaction.[1] However, the subsequent formylation of 3-methoxythiophene may require heating. The reaction temperature is substrate-dependent and can range from below 0°C to 80°C.[2] Optimization of the reaction temperature is crucial; if the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary.

    • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 3-methoxythiophene is a critical parameter. For electron-rich substrates like 3-methoxythiophene, a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is often sufficient.[1] Using a large excess can sometimes lead to the formation of byproducts.

    • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., sodium bicarbonate or sodium acetate solution).[3] Incomplete hydrolysis will result in a low yield of the final product. Ensure the hydrolysis step is carried out effectively with vigorous stirring.

Issue 2: Formation of Significant Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products in my reaction. What are these impurities, and how can I minimize their formation?

  • Answer: The formation of side products can significantly complicate purification and reduce the yield of this compound. Common side products and mitigation strategies include:

    • Di-formylated Products: Although the 2-position of 3-methoxythiophene is highly activated, formylation at other positions (e.g., the 5-position) can occur, leading to di-formylated byproducts. To minimize this, use a controlled stoichiometry of the Vilsmeier reagent and monitor the reaction progress closely by TLC to stop the reaction once the desired mono-formylated product is predominantly formed.

    • Chlorinated Byproducts: Under more drastic reaction conditions (e.g., higher temperatures or prolonged reaction times), chlorination of the thiophene ring can occur.[4] Specifically, the formation of 3-chloro-2-formylbenzo[b]thiophen has been observed in a related system under harsh conditions.[4] To avoid this, maintain a moderate reaction temperature and avoid unnecessarily long reaction times.

    • Polymerization/Tarry Residues: Electron-rich thiophenes can be prone to polymerization under acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can lead to the formation of dark, tarry residues.[3] To prevent this, ensure the reaction temperature is well-controlled, and consider adding the 3-methoxythiophene solution slowly to the pre-formed Vilsmeier reagent. A well-controlled, low-temperature workup is also crucial.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the crude this compound. What are the recommended purification methods?

  • Answer: Effective purification is essential to obtain high-purity this compound. The following methods are commonly employed:

    • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. Ensure complete extraction by performing multiple extractions of the aqueous layer. Washing the combined organic layers with a saturated sodium bicarbonate solution can help remove any acidic impurities.

    • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution system of ethyl acetate in hexane is often suitable. The polarity of the eluent can be optimized based on TLC analysis.

    • Recrystallization: If the crude product is a solid, recrystallization can be an excellent final purification step. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol/water, methanol/acetone, or ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for the Vilsmeier-Haack synthesis of this compound?

    • A1: The yield can vary significantly depending on the reaction conditions and the scale of the reaction. While specific literature reports for this exact compound are not abundant with yield data, yields for the Vilsmeier-Haack formylation of similar electron-rich thiophenes can range from moderate to good (typically 50-80%). Optimization of the parameters discussed in the troubleshooting section is key to maximizing the yield.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

  • Q3: What are the safety precautions I should take when performing a Vilsmeier-Haack reaction?

    • A3: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic, especially during the formation of the Vilsmeier reagent, and should be cooled in an ice bath.

  • Q4: Can I use other formylating agents besides DMF and POCl₃?

    • A4: Yes, other reagents can be used for formylation. For instance, the Rieche formylation utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄).[5] However, the Vilsmeier-Haack reaction using DMF and POCl₃ is a very common, efficient, and economical method for this type of transformation.[6]

Experimental Protocols

A detailed methodology for the Vilsmeier-Haack synthesis of this compound is provided below.

Vilsmeier-Haack Formylation of 3-Methoxythiophene

Materials:

  • 3-Methoxythiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 - 1.5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 - 1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methoxythiophene (1.0 equivalent) in anhydrous DCM. Add the 3-methoxythiophene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required to drive the reaction to completion.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice. This step is crucial for the hydrolysis of the intermediate iminium salt to the aldehyde.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL for a small-scale reaction).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Data Presentation

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of thiophene derivatives. These values can serve as a starting point for the optimization of the this compound synthesis.

ParameterTypical RangeNotes
Stoichiometry
3-Methoxythiophene1.0 eq
DMF1.2 - 5.0 eqCan also be used as a solvent.
POCl₃1.1 - 1.5 eqA slight excess is generally recommended.[1]
Temperature
Vilsmeier Reagent Formation0 - 10 °CExothermic reaction, requires cooling.[1]
Formylation ReactionRT to 80 °CSubstrate dependent; optimization is key.[2]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.[1]
Typical Yield 50 - 80%Highly dependent on optimized conditions.

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Vilsmeier Reagent Formation (DMF + POCl3 at 0°C) formylation Add Thiophene Solution to Vilsmeier Reagent (0°C to RT/Heat) reagent_prep->formylation start_mat Dissolve 3-Methoxythiophene in anhydrous DCM start_mat->formylation monitoring Monitor Reaction by TLC formylation->monitoring hydrolysis Quench with Ice Water (Hydrolysis) monitoring->hydrolysis neutralize Neutralize with NaHCO3 hydrolysis->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Concentrate & Purify (Column Chromatography/Recrystallization) wash_dry->purify product Pure this compound purify->product troubleshooting_low_yield start Low or No Product Yield check_reagents Check Reagent Quality (Anhydrous solvents, fresh POCl3?) start->check_reagents reagents_ok Yes check_reagents->reagents_ok reagents_bad No check_reagents->reagents_bad check_temp Review Reaction Temperature (Optimized for formylation?) reagents_ok->check_temp repurify_reagents Use fresh/purified reagents and anhydrous conditions reagents_bad->repurify_reagents temp_ok Yes check_temp->temp_ok temp_bad No check_temp->temp_bad check_hydrolysis Evaluate Work-up Procedure (Efficient hydrolysis?) temp_ok->check_hydrolysis optimize_temp Systematically vary temperature (e.g., RT, 40°C, 60°C) temp_bad->optimize_temp hydrolysis_ok Yes check_hydrolysis->hydrolysis_ok hydrolysis_bad No check_hydrolysis->hydrolysis_bad final_check Consider Stoichiometry hydrolysis_ok->final_check improve_hydrolysis Ensure vigorous stirring during quenching with ice water hydrolysis_bad->improve_hydrolysis

References

Technical Support Center: 3-Methoxythiophene-2-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methoxythiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. Due to its relatively low boiling point, vacuum distillation can also be considered, particularly for larger-scale purification.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a white to pale cream crystalline solid or powder. It is slightly soluble in water and is sensitive to air.[1]

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure stability and prevent degradation, the purified compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[2]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving off the baseline of the silica gel column.

  • Possible Cause: The solvent system (mobile phase) is not polar enough to elute the compound.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

    • If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol.

    • Ensure the crude material was properly dissolved and loaded onto the column. If the compound precipitated at the top of the column, it will be difficult to elute.

Issue 2: The compound is eluting too quickly with the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Troubleshooting Steps:

    • Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.

    • Start with a less polar solvent, such as pure hexane, and gradually increase the polarity.

Issue 3: Poor separation of the desired product from impurities.

  • Possible Cause 1: Inappropriate solvent system.

  • Troubleshooting Steps:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.

    • Consider using a different solvent system. For example, if hexane/ethyl acetate does not provide good separation, try a system with a different selectivity, such as dichloromethane/acetone.

  • Possible Cause 2: Column overloading.

  • Troubleshooting Steps:

    • Use an appropriate ratio of silica gel to crude material. A general guideline is a 50:1 to 100:1 weight ratio of silica gel to the crude product for difficult separations.

  • Possible Cause 3: Issues with column packing.

  • Troubleshooting Steps:

    • Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.

  • Troubleshooting Steps:

    • Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Use a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear and then allow it to cool slowly. Common solvent systems include ethanol/water or hexane/ethyl acetate.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound (Melting Point: ~84°C).

  • Troubleshooting Steps:

    • Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound.

Issue 3: Low recovery of the purified product.

  • Possible Cause 1: Too much solvent was used for recrystallization.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • After cooling and filtering the crystals, the mother liquor can be concentrated and a second crop of crystals can be collected.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.

    • Consider a different recrystallization solvent in which the compound is less soluble at low temperatures.

Data Presentation

Table 1: Suggested Initial Solvent Systems for Purification of this compound

Purification TechniqueStationary PhaseRecommended Mobile Phase / Solvent SystemNotes
Column Chromatography Silica GelHexane / Ethyl Acetate (gradient)Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.
Dichloromethane / Methanol (gradient)For more polar impurities. Start with a low percentage of methanol.
Recrystallization -EthanolA common solvent for recrystallizing polar organic compounds.
Hexane / Ethyl AcetateA two-solvent system that can be effective if a single solvent is not suitable.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb completely onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, starting with a low polarity.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).

    • Heat the mixture gently with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude 3-Methoxythiophene- 2-carbaldehyde dissolve Dissolve in Minimal Solvent crude->dissolve column_chrom Silica Gel Column Chromatography dissolve->column_chrom Option 1 recrystallization Recrystallization dissolve->recrystallization Option 2 tlc TLC Analysis of Fractions column_chrom->tlc filter_crystals Filter Crystals recrystallization->filter_crystals combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product dry_crystals Dry Crystals filter_crystals->dry_crystals dry_crystals->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization cluster_solutions Potential Solutions start Purification Issue no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution poor_separation Poor Separation start->poor_separation no_dissolve Does Not Dissolve start->no_dissolve oiling_out Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery inc_polarity Increase Polarity no_elution->inc_polarity dec_polarity Decrease Polarity fast_elution->dec_polarity optimize_solvent Optimize Solvent poor_separation->optimize_solvent check_loading Check Loading poor_separation->check_loading new_solvent New Solvent/ Mixture no_dissolve->new_solvent oiling_out->new_solvent slow_cool Slower Cooling/ Seed Crystal oiling_out->slow_cool min_solvent Minimize Solvent low_recovery->min_solvent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Formylation of 3-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 3-methoxythiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side reactions observed during the formylation of 3-methoxythiophene?

When formylating 3-methoxythiophene, the primary expected product is 3-methoxythiophene-2-carbaldehyde , due to the strong directing effect of the methoxy group to the ortho (2-) position, which is the most reactive site in the thiophene ring for electrophilic substitution.[1] However, several side reactions can occur, leading to a mixture of products.

Common Side Products:

  • Isomeric Product (3-methoxythiophene-5-carbaldehyde): Formylation can also occur at the 5-position (para to the methoxy group). The ratio of 2- to 5-substitution is highly dependent on the reaction conditions and the formylating agent used.[2]

  • Di-formylated Products: Under certain conditions, di-formylation can occur, although this is less common for mono-substituted thiophenes unless forcing conditions are used.[3][4]

  • Polymeric/Resinous Byproducts: Thiophene and its derivatives can be sensitive to strong acids and high temperatures, leading to the formation of dark, insoluble polymeric materials.[3]

  • Halogenated Byproducts: In the Vilsmeier-Haack reaction, which often uses phosphorus oxychloride (POCl₃), chlorination of the thiophene ring can occur, especially under drastic temperature conditions.[5]

Q2: My formylation is yielding a mixture of 2- and 5-isomers. How can I improve the regioselectivity for the desired 2-formyl product?

Achieving high regioselectivity is a common challenge. The formation of the 5-formyl isomer is a known side reaction.[2] The choice of formylating agent and reaction conditions are critical for controlling the isomer ratio.

Troubleshooting Steps:

  • Modify the Vilsmeier Reagent: The steric bulk of the Vilsmeier reagent plays a crucial role. Using a sterically smaller reagent generally favors substitution at the more reactive, but also more hindered, 2-position. Conversely, larger, planar aromatic Vilsmeier reagents can increase the proportion of the 5-isomer.[2]

  • Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is typically the 2-isomer.

  • Alternative Formylation Methods: Consider methods other than the standard Vilsmeier-Haack (e.g., using DMF/POCl₃). Metalation with a strong base followed by reaction with DMF is another common method for formylating thiophenes and can offer different selectivity.[2]

Table 1: Influence of Vilsmeier Reagent on Regioselectivity in 3-Substituted Thiophenes (Data extrapolated from studies on 3-methylthiophene, which serves as a model for 3-substituted thiophenes[2])

Formylating SystemRatio of 2-isomer : 5-isomerYield
N-formylpyrrolidine / (COCl)₂11 : 1Good
MeOCHCl₂ / TiCl₄46 : 1Lower
N-formylindoline / (COCl)₂1 : 1.5Good
Q3: I am observing a significant amount of dark, insoluble resin-like material in my reaction. What is causing this and how can it be prevented?

The formation of dark, polymeric or resinous material is a common issue when working with electron-rich heterocycles like 3-methoxythiophene, particularly under acidic formylation conditions.[3]

Primary Causes:

  • Acid-Catalyzed Polymerization: Strong acids used in reactions like the Duff or Vilsmeier-Haack can induce polymerization of the thiophene ring.[3]

  • High Reaction Temperatures: Elevated temperatures accelerate the rate of polymerization and other decomposition pathways.[3]

Troubleshooting Workflow:

G start Start: Significant Polymer Formation check_temp Is reaction temperature high (> room temp)? start->check_temp lower_temp Action: Maintain lowest effective temperature. (e.g., 0°C to RT) check_temp->lower_temp Yes check_acid Is a strong acid catalyst being used? check_temp->check_acid No lower_temp->check_acid milder_acid Action: Consider a milder acid or alternative method (e.g., metalation-formylation) check_acid->milder_acid Yes check_time Is the reaction time prolonged? check_acid->check_time No milder_acid->check_time shorter_time Action: Minimize reaction time. Monitor closely by TLC/LC-MS. check_time->shorter_time Yes end_node Outcome: Reduced Polymer Formation check_time->end_node No shorter_time->end_node

Caption: Troubleshooting workflow for minimizing polymer formation.

Q4: During a Vilsmeier-Haack reaction, I isolated a chlorinated byproduct in addition to the desired aldehyde. How can this be avoided?

The Vilsmeier-Haack reagent, generated from phosphorus oxychloride (POCl₃) and a formamide, can act as a chlorinating agent under certain conditions. This is a known side reaction, particularly with activated aromatic systems.[5]

Preventative Measures:

  • Temperature Control: This side reaction is more prevalent at higher or "drastic" temperatures. Maintaining a moderate temperature throughout the reaction is crucial.

  • Reagent Stoichiometry: Use the minimum necessary amount of the Vilsmeier reagent. An excess of the reagent, especially POCl₃, can increase the likelihood of chlorination.

  • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative Vilsmeier reagents generated with oxalyl chloride ((COCl)₂) or other activators instead of POCl₃.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Methoxythiophene

This protocol is a standard procedure for the formylation of electron-rich heterocycles.[6][7]

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise while maintaining the temperature between 0-5°C. Stir the resulting mixture at this temperature for 30-60 minutes until the Vilsmeier reagent forms (often a pale yellow or colorless crystalline solid).

  • Reaction: Dissolve 3-methoxythiophene (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate or sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Stir the aqueous mixture vigorously for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Diagram for Vilsmeier-Haack Reaction Optimization

G start Goal: Synthesize This compound reagent Vilsmeier-Haack Reaction (DMF + POCl₃) start->reagent conditions Key Parameters Temperature Stoichiometry Reaction Time reagent->conditions issues Potential Side Reactions Isomer Formation (5-CHO) Polymerization Chlorination conditions->issues solutions Troubleshooting Steps Adjust reagent sterics / Lower temp Lower temp / Shorter time Avoid high temp / Use min. POCl₃ issues:f0->solutions:f0 issues:f1->solutions:f1 issues:f2->solutions:f2

Caption: Key parameters and troubleshooting for Vilsmeier-Haack formylation.

Protocol 2: Duff Reaction for Aromatic Formylation

The Duff reaction is typically used for the ortho-formylation of phenols but can be adapted for other highly activated aromatic systems.[4][8] It generally requires more forcing conditions than the Vilsmeier-Haack reaction.

  • Reaction Setup: To a solution of 3-methoxythiophene (1.0 eq.) in an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid), add hexamethylenetetramine (HMTA, 1.5-3.0 eq.).

  • Heating: Heat the reaction mixture, typically to between 70°C and 100°C.[3]

  • Monitoring: Stir the mixture at temperature for several hours. The reaction is often slower than the Vilsmeier-Haack. Monitor by TLC or LC-MS.

  • Hydrolysis: After cooling, the intermediate Schiff base must be hydrolyzed. Add an aqueous acid solution (e.g., 2M HCl) and heat the mixture (reflux) for 15-30 minutes to liberate the aldehyde.

  • Extraction and Purification: Cool the mixture, neutralize, and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography.

Note: The Duff reaction is generally less efficient and may lead to more side products like polymers compared to the Vilsmeier-Haack reaction for this specific substrate.[4] Careful temperature control is essential to minimize resin formation.[3]

References

Regioselectivity issues in the synthesis of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxythiophene-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning regioselectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for the formylation of 3-methoxythiophene are the Vilsmeier-Haack reaction and metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What is the main regioselectivity issue encountered during the synthesis of this compound?

A2: The primary challenge is the formation of a mixture of two constitutional isomers: the desired this compound and the undesired 3-Methoxythiophene-5-carbaldehyde. The methoxy group at the 3-position activates both the adjacent 2- and 5-positions for electrophilic substitution.

Q3: How does the methoxy group influence the regioselectivity of formylation on the thiophene ring?

A3: The methoxy group is an electron-donating group, which activates the thiophene ring towards electrophilic aromatic substitution. It directs the incoming electrophile (the formylating agent) to the ortho (2-position) and para (5-position) positions. The distribution between these two isomers depends on a delicate balance of electronic and steric factors, as well as the specific reaction conditions and reagents used.

Q4: Which synthetic method generally offers better regioselectivity for the 2-position?

A4: Directed ortho-metalation (DoM), which involves lithiation followed by formylation, typically provides higher regioselectivity for the 2-position. The methoxy group can direct the metalating agent (e.g., n-butyllithium) to the adjacent 2-position, leading to the preferential formation of the 2-lithiated intermediate.

Troubleshooting Guide

Problem 1: My Vilsmeier-Haack reaction produces a nearly inseparable mixture of 2- and 5-formyl isomers.

  • Possible Cause: The standard Vilsmeier-Haack conditions (POCl₃/DMF) are often not highly regioselective for 3-substituted thiophenes with strongly activating groups.

  • Troubleshooting Suggestions:

    • Modify the Vilsmeier Reagent: The steric bulk of the Vilsmeier reagent can influence the regioselectivity. For some 3-substituted thiophenes, using a bulkier formylating agent can favor substitution at the less sterically hindered 5-position. Conversely, smaller reagents may favor the 2-position. Experimenting with different N-substituted formamides might offer some improvement, though this is not always predictable for 3-methoxythiophene.

    • Switch to a More Regioselective Method: For higher purity of the 2-isomer, it is strongly recommended to switch to a directed ortho-metalation strategy.

Problem 2: The yield of my desired this compound is low after purification.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting Suggestion: Ensure all reagents are fresh and anhydrous. For metalation reactions, it is crucial that the solvent (e.g., THF) is completely dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2: Isomer separation loss.

    • Troubleshooting Suggestion: The boiling points and polarities of the 2- and 5-isomers can be very similar, making separation by distillation or standard column chromatography challenging. Consider using high-performance liquid chromatography (HPLC) for separation. Alternatively, derivatization of the aldehyde to a crystalline derivative might facilitate separation, followed by regeneration of the aldehyde.

  • Possible Cause 3: Substrate degradation.

    • Troubleshooting Suggestion: Thiophene derivatives can be sensitive to strong acids or high temperatures. Ensure that the work-up and purification conditions are as mild as possible.

Problem 3: My directed ortho-metalation reaction is not working or gives a low yield.

  • Possible Cause 1: Inactive n-butyllithium.

    • Troubleshooting Suggestion: The concentration of commercially available n-butyllithium can decrease over time. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.

  • Possible Cause 2: Presence of moisture or other electrophiles.

    • Troubleshooting Suggestion: As mentioned, rigorous anhydrous and inert conditions are paramount for the success of organolithium reactions. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The 3-methoxythiophene and DMF should also be anhydrous.

  • Possible Cause 3: Incorrect reaction temperature.

    • Troubleshooting Suggestion: Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Quenching with DMF should also be done at low temperature before slowly warming the reaction mixture.

Data Presentation

Synthesis MethodKey ReagentsTypical Regioselectivity (2-isomer : 5-isomer)Overall YieldAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMFModerate to Poor (often mixtures)ModerateOne-pot procedure, readily available reagentsPoor regioselectivity, difficult isomer separation
Metalation-Formylation n-BuLi, DMFHigh to ExcellentGoodHigh regioselectivity for the 2-isomerRequires stringent anhydrous and inert conditions

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 3-Methoxythiophene (Illustrative Protocol)

Disclaimer: This method is known to produce isomer mixtures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Thiophene: Dissolve 3-methoxythiophene (1 equivalent) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography or distillation, although separation may be challenging.

Method 2: Regioselective Synthesis of this compound via Directed Ortho-Metalation
  • Reaction Setup: In an oven-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-methoxythiophene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise to the stirred solution at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Add water and extract the product with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Reaction_Pathways cluster_start Starting Material cluster_methods Formylation Methods cluster_products Products 3-MT 3-Methoxythiophene VM Vilsmeier-Haack (POCl3, DMF) 3-MT->VM Electrophilic Aromatic Substitution DoM Directed Ortho-Metalation (1. n-BuLi 2. DMF) 3-MT->DoM Directed Ortho-Metalation 2-isomer This compound (Desired Product) VM->2-isomer Major/Minor Product 5-isomer 3-Methoxythiophene-5-carbaldehyde (Undesired Isomer) VM->5-isomer Major/Minor Product DoM->2-isomer Major Product DoM->5-isomer Minor Product

Caption: Reaction pathways for the formylation of 3-methoxythiophene.

Troubleshooting_Workflow cluster_vm Vilsmeier-Haack Issues cluster_dom Directed Ortho-Metalation Issues start Low Regioselectivity or Yield? check_method Which method was used? start->check_method vm_issue Poor Isomer Ratio check_method->vm_issue Vilsmeier-Haack dom_issue Low Yield check_method->dom_issue Directed Ortho-Metalation vm_solution Switch to Directed Ortho-Metalation vm_issue->vm_solution check_conditions Check Reaction Conditions: - Anhydrous Solvents/Reagents? - Inert Atmosphere? - Correct Temperature? - Active n-BuLi? dom_issue->check_conditions optimize Optimize Conditions: - Dry Solvents/Reagents Thoroughly - Ensure Proper Inert Gas Setup - Maintain Low Temperatures - Titrate n-BuLi check_conditions->optimize

Caption: Troubleshooting workflow for regioselectivity issues.

Technical Support Center: Optimization of Suzuki Coupling for 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Methoxythiophene-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this specific transformation. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in Suzuki coupling?

A1: this compound possesses an electron-donating methoxy group at the 3-position and an electron-withdrawing aldehyde group at the 2-position of the thiophene ring. The methoxy group increases the electron density of the ring, which can make the oxidative addition step of the Suzuki-Miyaura catalytic cycle slower compared to unsubstituted or electron-deficient thiophenes.[1] However, the reaction is certainly feasible with appropriate optimization of the catalytic system.

Q2: Which palladium catalyst is a good starting point for this reaction?

A2: For Suzuki couplings involving electron-rich heterocycles, palladium catalysts with bulky, electron-rich phosphine ligands are often a good choice.[2] A common and effective starting catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Alternatively, using a combination of a palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a bulky phosphine ligand such as SPhos or XPhos can also be highly effective.[2][4]

Q3: What are the most common side reactions to watch out for?

A3: The most common side reactions in the Suzuki coupling of thiophene derivatives are homocoupling of the boronic acid and dehalogenation of the thiophene starting material.[5] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is also a potential issue, particularly with prolonged reaction times or in the presence of excess water.[2]

Q4: How does the choice of base affect the reaction?

A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[7] For electron-rich substrates, a stronger base like potassium phosphate may be beneficial. The choice of base can also influence the solubility of the reagents and the overall reaction rate.

Q5: What is a suitable solvent system for this reaction?

A5: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4] Common solvent systems include toluene/water, dioxane/water, and DMF/water.[3] The ratio of the organic solvent to water can be optimized to ensure proper mixing and reaction rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Slow oxidative addition due to the electron-rich thiopheneSwitch to a more electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or other Buchwald-type ligands.[2]
Poor quality of the boronic acidUse a freshly opened bottle of boronic acid or purify it before use. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Inefficient transmetalationTry a different base, such as K₃PO₄ or Cs₂CO₃, which can be more effective in activating the boronic acid.[7]
Reaction temperature is too lowGradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.
Significant Homocoupling of the Boronic Acid Presence of oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Catalyst decompositionUse a more stable palladium pre-catalyst or a higher catalyst loading.
Dehalogenation of the Starting Material The palladium-hydride species formationUse a weaker base or anhydrous conditions if possible. The presence of water can sometimes contribute to this side reaction.
High reaction temperatureLower the reaction temperature and monitor the reaction progress over a longer period.
Difficulty in Product Purification Residual palladium catalystTreat the crude product with a palladium scavenger resin or perform an aqueous wash with a solution of sodium sulfide.
Boronic acid-related impuritiesPerform an aqueous wash with a mild base to remove unreacted boronic acid.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for specific arylboronic acids.

Materials:

  • 2-Bromo-3-methoxythiophene-2-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (5 mL per mmol of thiophene)

  • Water (1 mL per mmol of thiophene)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-methoxythiophene-2-carbaldehyde, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes reaction conditions from the literature for Suzuki couplings of similar thiophene-2-carbaldehyde derivatives. This data can serve as a guide for optimizing the reaction of this compound.

Thiophene Substrate Boronic Acid/Ester Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-90Good[3]
4-Bromothiophene-2-carbaldehyde3,5-bis(trifluoromethyl)phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Dioxane/Water (4:1)85-90Excellent[3]
4-Bromothiophene-2-carbaldehydeFormyltrifloromethylphenylboronic esterPd(PPh₃)₄ (5)K₃PO₄DMFRefluxModerate[3]
2,5-Dibromo-3-methylthiopheneArylboronic acid (1.1 equiv)Pd(PPh₃)₄K₃PO₄Dioxane/Water90Moderate to Good[7]
2-Bromothiophene4-Nitrophenylboronic acidPalladium catalystNa₂CO₃--Up to 77%[8]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) solvent Add Degassed Solvent (e.g., Toluene/Water) reagents->solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) under Inert Atmosphere solvent->catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool to Room Temperature & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Stability of 3-Methoxythiophene-2-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methoxythiophene-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic and basic conditions?

A1: this compound can degrade under both acidic and basic conditions, primarily through reactions involving the aldehyde and methoxy functional groups, as well as the thiophene ring.

  • Under Basic Conditions: As a non-enolizable aromatic aldehyde, it is susceptible to the Cannizzaro reaction . In the presence of a strong base, two molecules of the aldehyde can disproportionate to form 3-methoxythiophene-2-methanol and 3-methoxythiophene-2-carboxylic acid.[1][2] Additionally, oxidation of the aldehyde to the corresponding carboxylic acid can occur, especially in the presence of air.[3]

  • Under Acidic Conditions: In acidic media, potential degradation pathways include acid-catalyzed polymerization of the electron-rich thiophene ring. Under harsh acidic conditions (e.g., strong acid and high temperature), hydrolysis of the methoxy group to a hydroxyl group is also a possibility, which could be followed by further degradation.

Q2: I've observed a color change in my sample of this compound upon storage. What could be the cause?

A2: A color change, often to a yellow or brownish hue, typically indicates the formation of degradation products or impurities. This can be caused by:

  • Oxidation: Aldehydes are prone to air oxidation, which can be accelerated by light and trace metal impurities.[3]

  • Polymerization: Thiophene derivatives can be susceptible to polymerization, especially under acidic conditions or upon exposure to light and heat, leading to colored polymeric materials.

  • Minor Impurities: The presence of even small amounts of highly colored degradation products can cause a noticeable change in the appearance of the bulk material.

Q3: My analytical results (e.g., HPLC, NMR) show a decrease in the purity of this compound over time. How can I identify the degradation products?

A3: To identify the degradation products, a combination of chromatographic and spectroscopic techniques is recommended:

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can separate the degradation products from the parent compound and provide their molecular weights, which is a crucial first step in structure elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the structure of the degradation products. For instance, in a ¹H NMR spectrum, the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals, such as those for a primary alcohol or a carboxylic acid, can confirm the degradation pathway.[4][5]

  • Forced Degradation Studies: Intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures can help to generate and identify potential degradation products.[6][7][8]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[9] Using an amber glass vial with a tightly sealed cap will protect it from light and air. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Low Yields
Symptom Possible Cause Troubleshooting Steps
Variable reaction yieldsDegradation of the starting material1. Check the purity of the this compound lot using HPLC or ¹H NMR before use. 2. Store the compound under the recommended conditions (cool, dark, inert atmosphere). 3. If the reaction is run in acidic or basic conditions, consider adding the aldehyde at a later stage or at a lower temperature to minimize its exposure to harsh conditions.
Formation of unexpected byproductsReaction with acidic or basic reagents/solvents1. Evaluate the compatibility of all reagents and solvents with the aldehyde under the reaction conditions. 2. Consider using milder bases or acids, or protecting the aldehyde group if it is not the intended reaction site. 3. Perform a blank reaction with the aldehyde and the reaction medium (without other reactants) to assess its stability.
Issue 2: Appearance of New Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
A new, more polar peak appearing before the main peakFormation of 3-methoxythiophene-2-carboxylic acid1. Confirm the identity by co-injection with a standard of the suspected carboxylic acid, if available. 2. Analyze the sample by LC-MS to determine the molecular weight of the new peak. 3. Prevent further oxidation by storing samples under an inert atmosphere and protecting them from light.
A new peak with a slightly different retention timeFormation of 3-methoxythiophene-2-methanol1. This is a likely product of the Cannizzaro reaction under basic conditions. 2. Use LC-MS to confirm the molecular weight. 3. If working under basic conditions, use milder bases, lower temperatures, or shorter reaction times.
Broad, unresolved peaks or baseline noisePolymerization1. This is more likely under acidic conditions. 2. Filter the sample before injection to remove any insoluble polymeric material. 3. Adjust the pH of the sample to neutral before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system (for identification)

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL in methanol) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • After a defined period, analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Calculate the percentage degradation.

    • For samples showing significant degradation, perform LC-MS and NMR analysis to identify the structure of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method to separate this compound from its potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Start with 60% A, 40% B; linear gradient to 20% A, 80% B over 20 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: This is a starting point and the method may require optimization for specific applications and degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products
Condition Potential Degradation Product(s) Expected Analytical Signature
Basic (e.g., NaOH) 3-methoxythiophene-2-carboxylic acidMore polar peak in RP-HPLC; molecular ion corresponding to C₆H₆O₃S in LC-MS.
3-methoxythiophene-2-methanolLess polar than the acid in RP-HPLC; molecular ion corresponding to C₆H₈O₂S in LC-MS; characteristic CH₂OH signals in ¹H NMR.
Acidic (e.g., HCl) Polymeric materialsBroad, unresolved peaks in HPLC; potential for baseline drift.
3-hydroxythiophene-2-carbaldehyde (harsh conditions)Molecular ion corresponding to C₅H₄O₂S in LC-MS.
Oxidative (e.g., H₂O₂) 3-methoxythiophene-2-carboxylic acidSame as under basic conditions.
Table 2: Representative Data from a Forced Degradation Study
Stress Condition Time (hours) % Degradation of this compound Major Degradation Product(s) (% Peak Area)
0.1 M HCl (60°C) 24~5%Unidentified polar impurities
0.1 M NaOH (RT) 12~15%3-methoxythiophene-2-carboxylic acid (~7%), 3-methoxythiophene-2-methanol (~8%)
3% H₂O₂ (RT) 24~10%3-methoxythiophene-2-carboxylic acid (~9%)
Heat (80°C, solid) 48< 2%-
Photolytic (solution) 24~8%Unidentified impurities

Note: The data in this table is illustrative and the actual degradation will depend on the specific experimental conditions.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, low purity) check_storage Verify Storage Conditions (cool, dark, inert atm?) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Practices and Re-test improper_storage->correct_storage Yes analyze_sample Analyze Sample by HPLC and/or NMR improper_storage->analyze_sample No correct_storage->start degradation_observed Degradation Confirmed? analyze_sample->degradation_observed no_degradation Issue May Be Related to Reagents or Procedure degradation_observed->no_degradation No identify_products Perform Forced Degradation Study to Identify Degradants degradation_observed->identify_products Yes characterize Characterize Degradation Products (LC-MS, NMR) identify_products->characterize acid_base_issue Degradation in Acidic/Basic Media? characterize->acid_base_issue oxidation_issue Oxidative Degradation? acid_base_issue->oxidation_issue No mitigate_acid_base Modify pH, Temperature, or Reaction Time acid_base_issue->mitigate_acid_base Yes mitigate_oxidation Use Inert Atmosphere, Protect from Light oxidation_issue->mitigate_oxidation Yes solution Implement Mitigating Steps in Experimental Protocol mitigate_acid_base->solution mitigate_oxidation->solution Cannizzaro_Reaction_Pathway cluster_end Products aldehyde1 3-Methoxythiophene- 2-carbaldehyde alcohol 3-Methoxythiophene- 2-methanol aldehyde1->alcohol Reduction aldehyde2 3-Methoxythiophene- 2-carbaldehyde acid 3-Methoxythiophene- 2-carboxylic acid aldehyde2->acid Oxidation base OH⁻

References

Technical Support Center: Reactions of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-methoxythiophene-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most frequently employed reactions include the Vilsmeier-Haack reaction for formylation, the Wittig reaction for olefination, and the Aldol condensation for carbon-carbon bond formation.

Q2: What are the typical storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dark place under an inert atmosphere, as it can be sensitive to air and light.

Troubleshooting Guides

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like 3-methoxythiophene. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2]

Common Byproducts and Issues:

Byproduct/IssuePotential CauseTroubleshooting Steps
3-Chloro-2-formylthiophene Harsh reaction conditions (high temperature, prolonged reaction time).[3]- Maintain a lower reaction temperature (0-10 °C) during reagent addition and monitor the reaction progress closely by TLC. - Reduce the overall reaction time.
Unreacted Starting Material Incomplete formation of the Vilsmeier reagent or insufficient activation of the thiophene ring.- Ensure anhydrous conditions, as moisture can quench the Vilsmeier reagent. - Use a slight excess of POCl₃ and DMF. - Allow sufficient time for the Vilsmeier reagent to form before adding the thiophene.
Polymerization/Darkening of Reaction Mixture Overheating or presence of impurities.- Maintain strict temperature control. - Use purified reagents and solvents.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxythiophene

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place freshly distilled N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-methoxythiophene in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Vilsmeier-Haack Reaction:

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dmf 1. Add DMF to flask cool_dmf 2. Cool to 0°C prep_dmf->cool_dmf add_pocl3 3. Add POCl₃ dropwise cool_dmf->add_pocl3 form_vilsmeier 4. Stir for 30 min add_pocl3->form_vilsmeier add_thiophene 5. Add 3-methoxythiophene form_vilsmeier->add_thiophene stir_rt 6. Stir at RT for 2-4h add_thiophene->stir_rt quench 7. Pour onto ice stir_rt->quench neutralize 8. Neutralize with NaHCO₃ quench->neutralize extract 9. Extract with organic solvent neutralize->extract wash_dry 10. Wash and dry extract->wash_dry purify 11. Purify by chromatography wash_dry->purify

Caption: Vilsmeier-Haack Reaction Workflow.

Wittig Reaction

The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[4] The primary byproduct of this reaction is triphenylphosphine oxide (TPPO), which can be challenging to remove from the desired alkene product.[5]

Common Byproducts and Issues:

Byproduct/IssuePotential CauseTroubleshooting Steps
Triphenylphosphine Oxide (TPPO) Inherent byproduct of the Wittig reaction.[6]- Crystallization: TPPO is often less soluble in nonpolar solvents like hexanes or diethyl ether than the alkene product. Attempt crystallization from a suitable solvent system. - Chromatography: Column chromatography on silica gel is a common method for separation. - Precipitation with Metal Salts: TPPO can form insoluble complexes with salts like ZnCl₂ or MgCl₂, which can then be filtered off.
Mixture of E/Z Isomers Nature of the ylide and reaction conditions. Stabilized ylides generally favor the E-isomer, while non-stabilized ylides favor the Z-isomer.[4][6]- Ylide Selection: Choose a ylide known to give the desired stereoselectivity. - Reaction Conditions: The presence of lithium salts can affect the E/Z ratio. "Salt-free" conditions may improve selectivity.[6]
Low or No Reaction Sterically hindered aldehyde or unstable ylide.- Use a more reactive ylide (e.g., a non-stabilized ylide if applicable). - Ensure the ylide is freshly prepared and used immediately, especially if it is unstable.

Experimental Protocol: Wittig Reaction of this compound

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend the appropriate triphenylphosphonium salt in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium or sodium hydride) to the stirred suspension to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, separating the desired alkene from triphenylphosphine oxide, using column chromatography or crystallization.

Logical Relationship for Wittig Product Formation:

Wittig_Logic cluster_reactants Reactants cluster_products Products aldehyde This compound reaction Wittig Reaction aldehyde->reaction ylide Phosphonium Ylide ylide->reaction alkene Alkene (E/Z Isomers) reaction->alkene tppo Triphenylphosphine Oxide reaction->tppo

Caption: Wittig Reaction Product Formation.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds. When this compound is reacted with a ketone (e.g., acetone) in the presence of a base, a β-hydroxy carbonyl compound is initially formed, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[7][8]

Common Byproducts and Issues:

Byproduct/IssuePotential CauseTroubleshooting Steps
Dehydrated α,β-Unsaturated Product The initial β-hydroxy aldol adduct is often unstable and readily eliminates water, especially with heating.[7]- If the β-hydroxy adduct is the desired product, run the reaction at lower temperatures and for shorter times. - If the α,β-unsaturated product is desired, heating the reaction mixture will promote dehydration.
Self-Condensation of the Ketone If the ketone can enolize, it can react with itself.- Use a large excess of the aldehyde to favor the crossed-aldol reaction. - Slowly add the ketone to a mixture of the aldehyde and base.
Multiple Condensation Products If the ketone has α-hydrogens on both sides, or if the initial product can react further.- Use a symmetrical ketone if possible. - Control the stoichiometry of the reactants carefully.

Experimental Protocol: Aldol Condensation with Acetone

  • In a round-bottom flask, dissolve this compound in an excess of acetone.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with stirring.

  • Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • If the dehydrated product is desired, the reaction mixture can be gently heated.

  • After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.[7]

Experimental Workflow for Aldol Condensation:

Aldol_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Workup & Purification dissolve 1. Dissolve Aldehyde in Acetone cool 2. Cool in ice bath dissolve->cool add_base 3. Add aq. NaOH/KOH cool->add_base stir_rt 4. Stir at RT add_base->stir_rt heat 5. (Optional) Heat for dehydration stir_rt->heat neutralize 6. Neutralize with acid heat->neutralize extract 7. Extract neutralize->extract wash_dry 8. Wash and dry extract->wash_dry purify 9. Purify wash_dry->purify

Caption: Aldol Condensation Workflow.

References

Preventing polymerization of 3-Methoxythiophene-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the storage, handling, and troubleshooting of 3-Methoxythiophene-2-carbaldehyde to prevent polymerization and ensure its stability for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: To ensure the long-term stability of this compound and prevent polymerization, it is crucial to store it under the following conditions:

  • Temperature: 2-8°C[1][2].

  • Atmosphere: Under an inert gas atmosphere, such as nitrogen or argon[1][2]. The compound is known to be air-sensitive[3].

  • Light: Keep in a dark place, protected from light[1].

  • Container: Store in a tightly sealed, appropriate container to prevent exposure to air and moisture.

Q2: What is the likely cause of polymerization in this compound?

A2: The polymerization of this compound is likely initiated by exposure to acidic conditions, air, or light. Research on the similar compound, thiophene-2-carbaldehyde, has shown that it can be polymerized via an acid-catalyzed electrophilic addition mechanism involving the aldehyde group[4][5]. Trace amounts of acidic impurities, exposure to atmospheric moisture which can become acidic, or photo-oxidation can trigger this process.

Q3: Are there any recommended inhibitors to prevent the polymerization of this compound?

A3: While specific inhibitors for this compound are not extensively documented, general-purpose inhibitors for aldehydes can be effective. These are typically basic compounds that can neutralize any acidic species that might catalyze polymerization. It is recommended to use these inhibitors at very low concentrations (ppm level) and to test their compatibility with your specific application.

Q4: What are the visible signs of polymerization?

A4: Polymerization of this compound, which is a solid at room temperature, may be indicated by a change in its physical appearance. This can include the formation of a viscous, insoluble, or discolored material. If the product becomes difficult to dissolve in solvents in which it is typically soluble, this is a strong indication that polymerization has occurred.

Q5: If polymerization has occurred, is it possible to reverse it?

A5: Depolymerization of aldehyde polymers, which often have a polyacetal structure, can sometimes be achieved by acid-catalyzed hydrolysis. This process aims to break the acetal linkages and regenerate the monomer. However, the success of this procedure depends on the extent of polymerization and the specific structure of the polymer. A general protocol is provided in the "Experimental Protocols" section, but it should be optimized for your specific case and may not fully recover the monomer in its pure form.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration or change in appearance of the solid Polymerization or degradation due to exposure to air, light, or acidic contaminants.1. Confirm that the storage conditions (temperature, inert atmosphere, protection from light) are being met. 2. Test the purity of the material using an appropriate analytical technique (e.g., NMR, HPLC) to determine the extent of degradation. 3. If polymerization is confirmed, consider the depolymerization protocol. For future prevention, consider adding a suitable inhibitor.
Incomplete or slow reaction in your experiment Use of partially polymerized starting material, leading to a lower concentration of the active aldehyde.1. Verify the purity of the this compound before use. 2. If the material has been stored for an extended period or under suboptimal conditions, consider purifying it (e.g., by recrystallization) before use.
Inconsistent experimental results between batches Variation in the quality and purity of the this compound due to improper storage and handling.1. Implement and strictly follow standardized storage and handling procedures for all batches. 2. Perform a quality control check on each new batch of the compound before use.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Recommended Condition Rationale Reference
Temperature 2-8°CTo slow down potential degradation and polymerization reactions.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)The compound is air-sensitive; an inert atmosphere prevents oxidation.[1][2][3]
Light Store in a dark placeTo prevent light-induced degradation or polymerization.[1]
Handling In a dry, well-ventilated areaTo minimize exposure to moisture and air.General Lab Safety

Experimental Protocols

Protocol 1: Monitoring Polymerization using FT-IR Spectroscopy

This protocol provides a general method for qualitatively monitoring the polymerization of this compound by observing changes in the infrared spectrum.

Objective: To detect the formation of polymer by observing the decrease in the aldehyde carbonyl (C=O) stretching vibration.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Appropriate solvent (if analyzing in solution)

  • Reference standard of pure this compound

Procedure:

  • Obtain a background spectrum on the clean ATR crystal.

  • Place a small amount of the pure, unpolymerized this compound (reference standard) onto the ATR crystal and record its spectrum. Identify the characteristic sharp peak for the aldehyde C=O stretch, which is expected around 1683 cm⁻¹ for the similar thiophene-2-carbaldehyde[4][5].

  • Clean the ATR crystal thoroughly.

  • Place a sample of the stored this compound onto the ATR crystal and record its spectrum under the same conditions.

  • Compare the spectrum of the stored sample to that of the reference standard. A significant decrease in the intensity or broadening of the aldehyde C=O peak in the stored sample's spectrum is indicative of polymerization[4][5]. The appearance of new broad peaks in the C-O stretching region (around 1000-1200 cm⁻¹) may also suggest the formation of polyacetal linkages.

Protocol 2: General Procedure for Acid-Catalyzed Depolymerization

This protocol outlines a general approach to attempt the depolymerization of polymerized this compound. Caution: This is a generalized procedure and may require optimization. Handle all chemicals in a fume hood with appropriate personal protective equipment.

Objective: To break down the polymer back into its monomeric form.

Materials:

  • Polymerized this compound

  • Anhydrous solvent (e.g., dioxane, THF)

  • Acid catalyst (e.g., p-toluenesulfonic acid, or a few drops of concentrated HCl)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Suspend the polymerized material in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of the acid catalyst to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress (e.g., by taking small aliquots and analyzing by TLC or FT-IR to see the reappearance of the monomer).

  • Once the reaction is complete (or no further change is observed), cool the mixture to room temperature.

  • Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can then be purified by a suitable method such as recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_storage Storage and Handling cluster_issue Troubleshooting cluster_prevention Prevention storage_conditions Store at 2-8°C under inert atmosphere (N2/Ar) and protected from light. issue Observe signs of polymerization? (e.g., discoloration, insolubility) storage_conditions->issue If issues arise handling Handle in a dry, well-ventilated area. handling->issue check_storage Verify storage conditions issue->check_storage Yes prevention Proactive Measures issue->prevention No check_purity Analyze purity (NMR, HPLC, FT-IR) check_storage->check_purity depolymerize Consider depolymerization check_purity->depolymerize Polymerization confirmed add_inhibitor Add inhibitor for future prevention depolymerize->add_inhibitor inhibitor Consider adding a stabilizer (e.g., basic amine) at ppm levels prevention->inhibitor qc Perform regular quality control checks prevention->qc

Caption: Troubleshooting workflow for preventing polymerization of this compound.

Polymerization_Pathway monomer This compound (Monomer) activated_monomer Activated Monomer (Protonated Aldehyde) monomer->activated_monomer dimer Dimer monomer->dimer polymer Polymer (Polyacetal Structure) monomer->polymer catalyst Initiator (e.g., Acid, Light, Air) catalyst->monomer Activation activated_monomer->monomer Electrophilic Attack dimer->monomer Chain Propagation

Caption: Plausible acid-catalyzed polymerization pathway of this compound.

References

Troubleshooting low conversion rates in reactions with 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxythiophene-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for issues that may arise during reactions with this compound, particularly focusing on low conversion rates.

Knoevenagel Condensation

Question 1: I am experiencing a low yield in my Knoevenagel condensation with this compound. What are the potential causes and how can I improve the conversion rate?

Answer:

Low yields in Knoevenagel condensations are a common issue and can often be attributed to several factors. Here is a systematic guide to troubleshooting this reaction.

Potential Causes & Solutions:

  • Suboptimal Catalyst Activity: The basic catalyst (e.g., piperidine, ammonium salts) is crucial for the reaction.[1]

    • Solution: Ensure your catalyst is not degraded. Consider using a fresh batch or a different weak base. A slight increase in catalyst loading might also be beneficial.

  • Poor Solubility: If either this compound or the active methylene compound has low solubility in the chosen solvent, the reaction rate will be slow.

    • Solution: Experiment with different solvents such as ethanol, toluene, or even solvent-free conditions to improve solubility.[1]

  • Unfavorable Reaction Temperature: The reaction may require thermal energy to proceed efficiently.

    • Solution: If the reaction is sluggish at room temperature, try incrementally increasing the temperature. Conversely, if you observe side product formation, lowering the temperature and extending the reaction time may be necessary.[1]

  • Reversibility of the Reaction: The initial aldol-type addition can be reversible.

    • Solution: To drive the reaction towards the product, it is often helpful to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

Data Summary: Knoevenagel Condensation Troubleshooting

IssuePotential CauseRecommended Action
Low ConversionInactive CatalystUse fresh catalyst; screen different weak bases.
Poor SolubilityChange solvent (e.g., ethanol, toluene); try solvent-free conditions.
Low TemperatureGradually increase reaction temperature.
Reaction EquilibriumRemove water using a Dean-Stark trap.
Multiple ProductsCatalyst too basicUse a milder base.[1]
E/Z Isomer FormationAlter solvent or catalyst to favor one isomer; purify by chromatography.[1]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the active methylene compound (e.g., malononitrile, 1.1 mmol).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to reflux.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the product can be isolated by extraction and purified by column chromatography.[1]

Workflow for Troubleshooting Knoevenagel Condensation

Start Low Conversion in Knoevenagel Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Solubility Evaluate Solubility Start->Check_Solubility Check_Temp Assess Reaction Temperature Start->Check_Temp Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Check_Solubility->Optimize_Conditions Check_Temp->Optimize_Conditions Analyze_Products Analyze Product Mixture Optimize_Conditions->Analyze_Products Purify Purify Product Analyze_Products->Purify

Caption: Troubleshooting workflow for Knoevenagel condensation.

Wittig Reaction

Question 2: My Wittig reaction with this compound is giving a poor yield of the desired alkene. What could be the problem?

Answer:

Low yields in Wittig reactions often stem from issues with the ylide formation or the reaction conditions. The electron-donating methoxy group on the thiophene ring of your aldehyde can also slightly decrease its electrophilicity.

Potential Causes & Solutions:

  • Inefficient Ylide Formation: The Wittig reagent (ylide) must be generated under appropriate conditions.

    • Solution: Ensure the phosphonium salt is dry and the base used for deprotonation (e.g., n-BuLi, NaH, KHMDS) is fresh and used in the correct stoichiometric amount. The ylide generation should be performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).[1]

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and should be used immediately after preparation.

    • Solution: Prepare the ylide in situ and add the this compound solution to the freshly prepared ylide.

  • Steric Hindrance: While the aldehyde at the 2-position of the thiophene is accessible, a particularly bulky Wittig reagent may experience steric hindrance.

    • Solution: If possible, consider using a less sterically demanding phosphonium salt.

  • Low Reactivity of the Aldehyde: The electron-donating methoxy group can slightly deactivate the aldehyde.

    • Solution: You may need to use slightly harsher reaction conditions, such as a higher temperature or a longer reaction time, to drive the reaction to completion.

Data Summary: Wittig Reaction Troubleshooting

IssuePotential CauseRecommended Action
Low ConversionPoor Ylide FormationUse dry phosphonium salt, fresh base, and inert/anhydrous conditions.[1]
Ylide InstabilityPrepare ylide in situ and use immediately.
Steric HindranceUse a less bulky Wittig reagent if possible.
Aldehyde DeactivationIncrease reaction temperature or time.
Mixture of E/Z IsomersReaction ConditionsThe stereochemical outcome can be influenced by the type of ylide (stabilized vs. non-stabilized), the solvent, and the presence of lithium salts.[2]

Experimental Protocol: General Procedure for Wittig Reaction

  • To a stirred suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere, add a strong base such as n-butyllithium (1.1 mmol) dropwise at 0 °C.

  • Allow the resulting colored solution (often deep red or orange) to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[1]

Logical Relationship in a Wittig Reaction

Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde 3-Methoxythiophene- 2-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Key steps in the Wittig reaction pathway.

Reductive Amination

Question 3: I am attempting a reductive amination with this compound and an amine, but the conversion is very low. How can I optimize this reaction?

Answer:

Reductive amination is a two-step process in one pot: the formation of an imine followed by its reduction.[3] A low conversion can indicate a problem with either of these steps.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium for imine formation may not be favorable.

    • Solution: The removal of water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves. The reaction pH is also critical; a slightly acidic medium (pH 4-5) is often optimal for imine formation.

  • Weakly Nucleophilic Amine: Some amines, particularly aromatic amines, are less nucleophilic and may react slowly.

    • Solution: Increase the reaction temperature or use a catalyst, such as a Lewis acid, to activate the aldehyde.

  • Ineffective Reducing Agent: The choice of reducing agent is crucial.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are mild enough not to reduce the aldehyde but will reduce the iminium ion.[4] Ensure your reducing agent is fresh.

  • Aldehyde Reduction: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde to an alcohol before it has a chance to form the imine.

    • Solution: If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.

Data Summary: Reductive Amination Troubleshooting

IssuePotential CauseRecommended Action
Low ConversionPoor Imine FormationAdd a dehydrating agent (e.g., molecular sieves); optimize pH (4-5).
Weakly Nucleophilic AmineIncrease reaction temperature; consider a Lewis acid catalyst.
Inactive Reducing AgentUse fresh NaBH₃CN or NaBH(OAc)₃.[4]
Aldehyde ReductionReducing Agent too StrongPre-form the imine before adding NaBH₄, or use a milder reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent like 1,2-dichloroethane or methanol (10 mL), add acetic acid (0.1 mmol) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 mmol), in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Signaling Pathway for Reductive Amination

Aldehyde 3-Methoxythiophene- 2-carbaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product Amine Product Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: The two key stages of a reductive amination reaction.

References

Technical Support Center: Formylation of 3-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative formylating agents for 3-methoxythiophene.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to the standard Vilsmeier-Haack reaction (POCl₃/DMF) for formylating 3-methoxythiophene?

A1: While the Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, the use of phosphorus oxychloride (POCl₃) poses significant handling and safety challenges due to its corrosive and highly reactive nature. Alternative reagents can offer milder reaction conditions, improved safety profiles, and in some cases, enhanced regioselectivity.

Q2: What are the most common and effective alternative methods for the formylation of 3-methoxythiophene?

A2: The two most widely recognized and effective alternatives are the Rieche formylation, which utilizes dichloromethyl methyl ether (DCME) with a Lewis acid like titanium tetrachloride (TiCl₄), and the metalation-formylation approach, which involves deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][2]

Q3: Are there other, less common, formylation methods applicable to 3-methoxythiophene?

A3: Yes, other methods, though less frequently employed for this specific substrate, include the Duff reaction using hexamethylenetetramine and the Gattermann-Koch reaction which uses carbon monoxide and hydrochloric acid.[3][4][5] However, the Gattermann-Koch reaction is generally not suitable for phenol ether substrates.[4][6] The applicability and efficiency of these methods for 3-methoxythiophene may require more extensive optimization.

Q4: What are the primary safety concerns with dichloromethyl methyl ether (DCME) used in the Rieche formylation?

A4: Dichloromethyl methyl ether is a flammable liquid and vapor that is harmful if swallowed or inhaled.[7] It causes severe skin burns and eye damage and may cause respiratory irritation.[7] It is crucial to handle DCME in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] All equipment should be properly grounded to prevent static discharge.[9]

Troubleshooting Guides

Method 1: Rieche Formylation with Dichloromethyl Methyl Ether (DCME) and TiCl₄
Issue Potential Cause Troubleshooting Steps
Low or no conversion Inactive or poor quality TiCl₄.Use a fresh, unopened bottle of TiCl₄ or a recently titrated solution. Ensure rigorous exclusion of moisture, as TiCl₄ is highly sensitive to water.
Insufficient activation of the substrate.Ensure the reaction is performed at the optimal temperature (typically 0 °C to room temperature) and that the stoichiometry of the Lewis acid is appropriate (usually 1.1-1.5 equivalents).[2]
Formation of multiple products (poor regioselectivity) Reaction temperature is too high.Maintain the reaction temperature at 0 °C during the addition of reagents to favor the kinetically controlled product.
Steric hindrance on the thiophene ring.For highly substituted thiophenes, steric factors can influence the position of formylation. Consider modifying the Lewis acid or solvent to alter the steric environment of the transition state.
Product decomposition during workup Overly acidic or basic quench.Quench the reaction carefully by pouring it into a mixture of crushed ice and water.[2] Avoid strong acids or bases during the initial workup.
Dark-colored reaction mixture or product Side reactions or polymerization.Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation. The addition of a radical inhibitor like hydroquinone during workup and purification can sometimes be beneficial.[10]
Method 2: Lithiation and Formylation with n-BuLi and DMF
Issue Potential Cause Troubleshooting Steps
Low or no conversion (starting material recovered) Inactive n-BuLi.The concentration of commercially available n-BuLi can decrease over time. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity.[11]
Presence of moisture or other electrophilic impurities.All glassware must be flame-dried or oven-dried immediately before use. Solvents (e.g., THF, diethyl ether) must be rigorously dried, and the reaction should be conducted under a strict inert atmosphere.[12]
Incomplete lithiation.Ensure the reaction is maintained at a sufficiently low temperature (typically -78 °C) during the addition of n-BuLi and for the subsequent stirring period to allow for complete deprotonation.[2]
Formation of butyl-thiophene byproduct Reaction temperature is too high during or after n-BuLi addition.Maintain a low temperature (-78 °C) throughout the lithiation step. Warming the reaction mixture prematurely can lead to side reactions.
Low yield of the desired aldehyde Impure or wet DMF.Use anhydrous DMF. Commercially available anhydrous DMF is recommended, or it can be dried over appropriate drying agents like calcium hydride followed by distillation under reduced pressure.[12]
Addition of DMF at too high a temperature.Add the DMF dropwise at -78 °C to the lithiated thiophene solution. Adding it at a higher temperature can lead to the formation of byproducts.[2]

Quantitative Data Summary

Formylating AgentLewis Acid/BaseSolventTemperature (°C)Reaction TimeReported Yield (%)Reference
Dichloromethyl methyl etherTiCl₄Dichloromethane0 to RT1-3 h75-95 (for analogous systems)[13][14]
n-Butyllithium / DMF-THF / Diethyl Ether-78 to RT2-4 h70-90 (for analogous systems)[2][15]
HexamethylenetetramineTrifluoroacetic acidTrifluoroacetic acidReflux1-2 h~74 (for a methoxybenzene derivative)[16]
POCl₃ / DMF (for comparison)-Dichloroethane0 to 801-5 hVaries, can be high[17][18]

Experimental Protocols

Key Experiment 1: Rieche Formylation of 3-Methoxythiophene

Materials:

  • 3-Methoxythiophene

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (DCME)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxythiophene (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium tetrachloride (1.2 equivalents) dropwise via the dropping funnel. A change in color of the solution is typically observed. Stir the mixture for 20-30 minutes at 0 °C.[2]

  • Add dichloromethyl methyl ether (1.1 equivalents) dropwise, ensuring the internal temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 3 hours.

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Key Experiment 2: Lithiation and Formylation of 3-Methoxythiophene

Materials:

  • 3-Methoxythiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask containing a magnetic stir bar and under a nitrogen atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 3-methoxythiophene (1.0 equivalent) to the cooled THF.

  • Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.[2]

  • Add anhydrous DMF (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

formylation_workflow start Start: Formylation of 3-Methoxythiophene safety High Priority on Safety? start->safety rieche Rieche Formylation (DCME / TiCl4) safety->rieche Yes vilsmeier Vilsmeier-Haack (POCl3 / DMF) (Use with Caution) safety->vilsmeier No reagent_sensitivity Substrate Sensitive to Strong Base? reagent_sensitivity->rieche Yes lithiation Lithiation-Formylation (n-BuLi / DMF) reagent_sensitivity->lithiation No rieche->reagent_sensitivity

Caption: Decision workflow for selecting a formylation method.

rieche_mechanism dcme Cl₂CH-OMe electrophile [ClCH-OMe]⁺ TiCl₅⁻ dcme->electrophile Lewis acid activation ticl4 TiCl₄ ticl4->electrophile Lewis acid activation thiophene 3-Methoxythiophene sigma_complex Sigma Complex (Wheland Intermediate) electrophile->sigma_complex Electrophilic attack by thiophene intermediate_product Intermediate Product sigma_complex->intermediate_product Deprotonation product 2-Formyl-3-methoxythiophene intermediate_product->product Hydrolysis

Caption: Simplified mechanism of the Rieche formylation.

References

Validation & Comparative

A Comparative Analysis of 3-Methoxythiophene-2-carbaldehyde and 3-Hydroxythiophene-2-carbaldehyde for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the physicochemical properties, synthesis, reactivity, and biological implications of 3-Methoxythiophene-2-carbaldehyde and 3-hydroxythiophene-2-carbaldehyde reveals key differences attributable to the electronic effects of their respective substituents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data and protocols, to inform the selection and application of these thiophene derivatives in their work.

Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, with their utility often dictated by the nature of their substituents.[1] This guide focuses on a comparative study of two closely related thiophene aldehydes: this compound and 3-hydroxythiophene-2-carbaldehyde. The presence of a methoxy versus a hydroxy group at the 3-position significantly influences the electron density of the thiophene ring, thereby altering the molecule's reactivity, stability, and biological interactions.

Physicochemical Properties: A Tale of Two Substituents

The fundamental physicochemical properties of this compound and 3-hydroxythiophene-2-carbaldehyde are summarized below. These differences in properties such as melting point and solubility can be attributed to the ability of the hydroxyl group in 3-hydroxythiophene-2-carbaldehyde to participate in hydrogen bonding, a characteristic not shared by the methoxy group.

PropertyThis compound3-hydroxythiophene-2-carbaldehyde
Molecular Formula C₆H₆O₂SC₅H₄O₂S
Molecular Weight 142.18 g/mol [2]128.15 g/mol [3]
CAS Number 35134-07-7[2]5118-08-1[3]
Melting Point 76.0-85.0 °CNot specified
Boiling Point 255.8±20.0 °C (Predicted)Not specified
Appearance White to pale cream crystals or powderNot specified
Solubility Slightly soluble in waterNot specified
Safety Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Spectroscopic Data at a Glance

Spectroscopic analysis provides a fingerprint for each molecule, highlighting the influence of the substituent on the chemical environment of the atoms within the thiophene ring.

Spectroscopic DataThis compound3-hydroxythiophene-2-carbaldehyde
¹H NMR (CDCl₃, ppm) δ 9.95 (s, 1H, CHO), 7.80–7.77 (m, 2H, thiophene-H), 7.22 (t, J = 4.3 Hz, 1H, thiophene-H), 3.86 (s, 3H, OCH₃)δ 9.8 (s, 1H, CHO), 7.5 (d, 1H, thiophene-H), 6.9 (d, 1H, thiophene-H), 6.0 (br s, 1H, OH) (Predicted)
¹³C NMR (CDCl₃, ppm) δ 183.1 (CHO), 144.0, 136.5, 135.2, 128.4 (thiophene-C), 55.6 (OCH₃)δ 185 (CHO), 155, 130, 125, 115 (thiophene-C) (Predicted)
IR (cm⁻¹) ~1665 (C=O stretch)~1650 (C=O stretch), ~3300 (O-H stretch)
Mass Spectrum (m/z) 142 (M⁺)128 (M⁺)

Note: Predicted values are based on typical chemical shifts and spectroscopic trends for similar compounds.

Synthesis and Reactivity: The Role of the Electron-Donating Group

Both the methoxy and hydroxy groups are electron-donating, which activates the thiophene ring towards electrophilic substitution, with the formyl group being a deactivating group.[1] However, the degree of activation and the potential for side reactions differ.

Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methoxythiophene.[4][5] This reaction introduces a formyl group onto the electron-rich thiophene ring.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a stirred solution of 3-methoxythiophene in anhydrous N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the mixture into a solution of sodium acetate in water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Vilsmeier_Haack 3-Methoxythiophene 3-Methoxythiophene Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) 3-Methoxythiophene->Vilsmeier Reagent (DMF/POCl3) Electrophilic Attack Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier Reagent (DMF/POCl3)->Iminium Salt Intermediate Formation This compound This compound Iminium Salt Intermediate->this compound Hydrolysis

Caption: Vilsmeier-Haack formylation of 3-methoxythiophene.

Synthesis of 3-hydroxythiophene-2-carbaldehyde

The synthesis of 3-hydroxythiophene-2-carbaldehyde is more complex due to the reactivity of the hydroxyl group. One potential route involves the demethylation of this compound. A more direct synthesis involves the cyclization of appropriate precursors.[6]

Experimental Protocol: Synthesis from a Precursor

A general strategy for synthesizing 3-hydroxythiophene derivatives involves the cyclization of a precursor molecule containing the necessary atoms for the thiophene ring.[6]

  • React an N-(4-acetylphenyl)-2-chloroacetamide with an appropriate ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative in the presence of a base like sodium ethoxide in ethanol.[6]

  • The reaction proceeds through a sulfide intermediate which then undergoes intramolecular cyclization to form the 3-hydroxythiophene ring system.[6]

  • The resulting product can be isolated and purified using standard techniques such as crystallization or chromatography.

Synthesis_Hydroxythiophene Thioacetate Precursor Thioacetate Precursor Sulfide Intermediate Sulfide Intermediate Thioacetate Precursor->Sulfide Intermediate Nucleophilic Substitution 3-hydroxythiophene derivative 3-hydroxythiophene derivative Sulfide Intermediate->3-hydroxythiophene derivative Intramolecular Cyclization

Caption: General synthesis pathway for 3-hydroxythiophene derivatives.

Comparative Biological Activity

The electronic differences between the methoxy and hydroxy groups are expected to translate into distinct biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets.[7][8] Conversely, the methoxy group increases lipophilicity, which can enhance membrane permeability.

While direct comparative studies on these two specific molecules are limited, research on related substituted heterocycles provides valuable insights. Studies have shown that both hydroxy and methoxy groups on aromatic rings can contribute to antioxidant and antimicrobial activities.[8][9] For instance, some studies suggest that the presence of hydroxyl groups is important for radical scavenging activity.[7] The metabolism of thiophene-containing drugs is also a critical consideration, as it can lead to the formation of reactive metabolites.[10][11][12]

Potential Signaling Pathways

Substituted thiophenes have been shown to interact with various biological targets and signaling pathways. For example, they can act as inhibitors of enzymes such as kinases or modulate the activity of receptors. The specific pathway affected would depend on the overall structure of the molecule and its interactions with the target protein.

Signaling_Pathway Thiophene Derivative Thiophene Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Thiophene Derivative->Target Protein (e.g., Kinase) Binding Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Inhibition Downstream Effector 2 Downstream Effector 2 Target Protein (e.g., Kinase)->Downstream Effector 2 Inhibition Cellular Response 1 Cellular Response 1 Downstream Effector 1->Cellular Response 1 Modulation Cellular Response 2 Cellular Response 2 Downstream Effector 2->Cellular Response 2 Modulation

Caption: Potential mechanism of action for a thiophene-based inhibitor.

Conclusion

This compound and 3-hydroxythiophene-2-carbaldehyde, while structurally similar, exhibit distinct physicochemical and reactive properties due to the difference in their 3-substituent. The choice between these two compounds for research and drug development will depend on the specific application. The methoxy derivative offers a more stable and lipophilic scaffold, while the hydroxy derivative provides a site for hydrogen bonding and potential for further functionalization. Further direct comparative studies on their biological activities are warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.

References

Reactivity of Substituted Thiophene-2-carbaldehydes in Condensation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted thiophene-2-carbaldehydes in common condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations. The electronic effects of substituents on the thiophene ring significantly influence the electrophilicity of the aldehyde group, thereby altering reaction rates and product yields. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes the underlying chemical principles to aid in the design and optimization of synthetic routes.

Influence of Substituents on Reactivity

The reactivity of the aldehyde group in thiophene-2-carbaldehyde is modulated by the electronic properties of substituents on the thiophene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of condensation reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[1]

This electronic influence can be quantified and predicted using Hammett correlations, which relate reaction rates to the electronic properties of substituents.

Data Presentation: Comparative Performance in Condensation Reactions

The following table summarizes the performance of various substituted thiophene-2-carbaldehydes in Knoevenagel and Claisen-Schmidt condensation reactions. The data illustrates the general trend of increased reactivity with electron-withdrawing substituents.

AldehydeActive Methylene/KetoneReaction TypeCatalyst/Solvent SystemReaction TimeYield (%)Reference
Thiophene-2-carbaldehydeMalononitrileKnoevenagelDBU / Water5 min98[2]
5-Methylthiophene-2-carbaldehydeEthyl CyanoacetateKnoevenagelPiperidine / EthanolReflux90[2]
5-Nitrothiophene-2-carbaldehydeMalononitrileKnoevenagelPiperidine / EthanolRefluxHigh[3]
Thiophene-2-carbaldehydeSubstituted AcetophenonesClaisen-SchmidtNaOH / Ethanol-Good[4]
3-Arylthiophene-2-carbaldehydesAryl/Heteroaryl KetonesClaisen-Schmidt---[5]

Note: "High" and "Good" are reported where specific quantitative data was not available in the cited literature. The data is intended to be illustrative of the general reactivity trends.

Experimental Protocols

Below are detailed methodologies for the Knoevenagel and Claisen-Schmidt condensations involving substituted thiophene-2-carbaldehydes. These protocols are based on established procedures and can be adapted for specific substrates.[2][6]

Protocol 1: Knoevenagel Condensation of Substituted Thiophene-2-carbaldehyde with Malononitrile

Objective: To synthesize 2-(substituted-thiophen-2-ylmethylene)malononitrile derivatives.

Materials:

  • Substituted thiophene-2-carbaldehyde (e.g., 5-nitrothiophene-2-carbaldehyde or 5-methylthiophene-2-carbaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq) or Diazabicycloundecene (DBU)

  • Ethanol or Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted thiophene-2-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol or water.

  • Add a catalytic amount of piperidine or DBU to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reactions with electron-withdrawing groups on the thiophene ring are expected to be faster.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 2: Claisen-Schmidt Condensation of Substituted Thiophene-2-carbaldehyde with Acetophenone

Objective: To synthesize chalcone derivatives from substituted thiophene-2-carbaldehydes.

Materials:

  • Substituted thiophene-2-carbaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 20% in water)

  • Ethanol

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a beaker or flask, dissolve the substituted thiophene-2-carbaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add the NaOH solution with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC). The reaction time will vary depending on the substituent on the thiophene ring.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Mandatory Visualization

Electronic Effects on Reactivity

The following diagram illustrates how electron-donating and electron-withdrawing groups on the thiophene ring influence the electrophilicity of the carbonyl carbon in thiophene-2-carbaldehyde, thereby affecting its reactivity in condensation reactions.

G Electronic Effects of Substituents on Thiophene-2-carbaldehyde Reactivity cluster_0 Electron-Donating Group (EDG) cluster_1 Electron-Withdrawing Group (EWG) EDG EDG (e.g., -CH₃) Increases electron density on the ring Thiophene_EDG Thiophene Ring Aldehyde Carbonyl (δ+) EDG:f1->Thiophene_EDG:f0 Donates e⁻ Reactivity_EDG Slower Reaction Rate Thiophene_EDG:f1->Reactivity_EDG Decreased Electrophilicity EWG EWG (e.g., -NO₂) Decreases electron density on the ring Thiophene_EWG Thiophene Ring Aldehyde Carbonyl (δ++) EWG:f1->Thiophene_EWG:f0 Withdraws e⁻ Reactivity_EWG Faster Reaction Rate Thiophene_EWG:f1->Reactivity_EWG Increased Electrophilicity Nucleophile Nucleophile (e.g., enolate) Nucleophile->Thiophene_EDG:f1 Nucleophile->Thiophene_EWG:f1

Caption: Substituent effects on aldehyde reactivity.

Experimental Workflow for Comparative Analysis

The following diagram outlines a generalized workflow for the comparative study of the reactivity of substituted thiophene-2-carbaldehydes in condensation reactions.

G Experimental Workflow for Reactivity Comparison cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Select Substituted Thiophene-2-carbaldehydes (with EDG and EWG) D Run Parallel Condensation Reactions for Each Substituted Aldehyde A->D B Select Active Methylene Compound or Ketone B->D C Choose Standardized Reaction Conditions (Catalyst, Solvent, Temp.) C->D E Monitor Reaction Progress (e.g., via TLC) and Record Reaction Times D->E F Isolate and Purify Products E->F I Compare Reaction Times and Yields to Assess Relative Reactivity E->I G Characterize Products (NMR, IR, MS) F->G H Calculate Product Yields F->H H->I

Caption: Workflow for reactivity comparison.

References

A Comparative Guide to the Biological Validation of 3-Methoxythiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxythiophene-2-carbaldehyde serves as a versatile scaffold in medicinal chemistry, leading to the synthesis of a diverse range of derivatives with significant therapeutic potential. While the biological activity of the parent compound is not extensively documented, its derivatives have been the subject of numerous studies, revealing potent anticancer, antimicrobial, and antioxidant properties. This guide provides an objective comparison of the performance of various this compound derivatives in key biological assays, supported by experimental data and detailed methodologies to aid in research and development.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various biological assays performed on derivatives of this compound.

Table 1: Anticancer Activity
Derivative ClassCompoundCell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Chalcones5aHCT-15 (Colon)21[1]Doxorubicin25[1]
Chalcones5gHCT-15 (Colon)22.8[1]Doxorubicin25[1]
Table 2: Antibacterial Activity
Derivative ClassCompoundBacterial StrainInhibition Zone (mm)% InhibitionStandard (Ampicillin)
Thiophene-2-carboxamides7b (methoxy substituted)P. aeruginosa2086.9-
Thiophene-2-carboxamides7b (methoxy substituted)S. aureus2083.3-
Thiophene-2-carboxamides7b (methoxy substituted)B. subtilis1982.6-
Thiophene-2-carboxamides3b (methoxy substituted)B. subtilis1878.3-
Thiophene-2-carboxamides3b (methoxy substituted)P. aeruginosa1878.3-
Thiophene-2-carboxamides3b (methoxy substituted)S. aureus1770.8-
Table 3: Antioxidant Activity
Derivative ClassCompoundAssay% InhibitionStandard (Ascorbic Acid)
Thiophene-2-carboxamides7aABTS62.088.44
Thiophene-2-carboxamides3a-cABTS28.4 - 54.988.44
Thiophene-2-carboxamides5a-cABTS12.0 - 22.988.44

Signaling Pathway Modulation in Cancer

Thiophene derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such example is the regulation of the AKT and MAPK pathways.

AKT_MAPK_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thiophene_Derivative Thiophene Derivative AKT AKT Thiophene_Derivative->AKT Inhibits ERK ERK Thiophene_Derivative->ERK Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Promotes

Caption: Thiophene derivatives can inhibit the AKT and MAPK signaling pathways in cancer cells.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antibacterial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

  • ABTS Radical Cation Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS working solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a 6-minute incubation at room temperature.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

workflow start Start: this compound synthesis Chemical Synthesis of Derivatives (e.g., Chalcones, Carboxamides) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Activity Screening purification->screening anticancer Anticancer Assays (MTT, etc.) screening->anticancer Cytotoxic? antimicrobial Antimicrobial Assays (MIC, etc.) screening->antimicrobial Antimicrobial? antioxidant Antioxidant Assays (ABTS, etc.) screening->antioxidant Antioxidant? data_analysis Data Analysis and Structure-Activity Relationship (SAR) anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis end Lead Compound Identification data_analysis->end

Caption: General workflow for the development of this compound derivatives.

References

A Comparative Guide to the Performance of Conductive Polymers Derived from Thiophene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of conductive polymers derived from various thiophene monomers. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate materials for a range of applications, from organic electronics to biomedical devices.

Overview of Thiophene-Based Conductive Polymers

Polythiophenes are a class of conjugated polymers that have garnered significant research interest due to their excellent electrical, optical, and electrochemical properties, combined with good environmental and thermal stability.[1] The properties of these polymers can be finely tuned by modifying the chemical structure of the thiophene monomer, such as by introducing different substituent groups. This guide will focus on a comparative analysis of some of the most widely studied polythiophene derivatives.

Performance Comparison

The performance of conductive polymers is evaluated based on several key metrics, including electrical conductivity, thermal stability, processability, and electrochemical characteristics. The following sections and tables summarize and compare these properties for prominent polythiophene derivatives.

Electrical Conductivity

Electrical conductivity is a fundamental property of conductive polymers. It is highly dependent on the polymer's structure, morphology, and doping level. The table below compares the reported electrical conductivity values for several polythiophene derivatives.

PolymerMonomerSynthesis MethodDopantConductivity (S/cm)
Polythiophene (PT)ThiopheneElectrochemical PolymerizationNaClO4~1 x 10⁻⁵
Poly(3-methylthiophene) (P3MT)3-methylthiopheneElectrochemical Polymerization-Lower than P3OT
Poly(3-hexylthiophene) (P3HT) (Regioregular)3-hexylthiopheneChemical Oxidative PolymerizationFeCl₃8.09 ± 0.12
Poly(3-hexylthiophene) (P3HT) (Regioregular)3-hexylthiopheneChemical Oxidative Polymerization with DBSAFeCl₃16.21 ± 1.55
Poly(3-octylthiophene) (P3OT)3-octylthiopheneElectrochemical Polymerization-Higher than P3MT
Poly(3,4-ethylenedioxythiophene):Polystyrene sulfonate (PEDOT:PSS)3,4-ethylenedioxythiopheneChemical PolymerizationPSS7.98 x 10⁻⁶ (undoped)
PEDOT:PSS with P3HT3,4-ethylenedioxythiophene & 3-hexylthiophene-PSS1.31 x 10⁻⁵

Note: Conductivity values can vary significantly based on the specific synthesis conditions, doping levels, and measurement techniques.

The regioregularity of poly(3-alkylthiophene)s plays a critical role in their electrical performance. Regioregular polymers, where the side chains are all oriented in the same direction, exhibit higher crystallinity and, consequently, higher charge carrier mobility and conductivity compared to their regiorandom counterparts.[2][3] For instance, regioregular P3HT has a significantly higher conductivity than regiorandom P3HT.[4]

Thermal Stability

Thermal stability is crucial for the processing and long-term reliability of devices fabricated from these polymers. Thermogravimetric analysis (TGA) is a standard technique to assess this property by measuring the temperature at which the polymer starts to decompose.

PolymerDecomposition Temperature (Td) at 5% Weight Loss (°C)
Poly(3-hexylthiophene) (P3HT)425 - 441[5]
Poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7-Th)~383[5]
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2)> 420[5]

P3HT and F8T2 demonstrate high thermal stability, with decomposition temperatures exceeding 420°C in a nitrogen atmosphere.[5]

Processability

The solubility and processability of conductive polymers are critical for their application in solution-processed devices. The introduction of alkyl side chains to the thiophene ring, as in poly(3-alkylthiophene)s, significantly improves their solubility in common organic solvents.[6] For instance, P3HT is known for its good solubility and processability, which has made it a benchmark material in organic photovoltaics and field-effect transistors.[7] In contrast, unsubstituted polythiophene is generally insoluble, limiting its applications.[6] Water-soluble polythiophenes can be synthesized by attaching ionic pendant groups or grafting hydrophilic polymer chains, enabling their use in biological applications.[8]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to study the electrochemical behavior of conductive polymers, providing information on their redox potentials, stability, and doping/dedoping processes. The electrochemical properties are influenced by the monomer structure and the electrolyte used. For example, poly(bithiophene) has been shown to exhibit better conductivity compared to polythiophene synthesized under similar electrochemical conditions.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible synthesis and characterization of conductive polymers.

Synthesis of Poly(3-hexylthiophene) (P3HT) by Chemical Oxidative Polymerization

Objective: To synthesize P3HT from 3-hexylthiophene monomer using an oxidizing agent.

Materials:

  • 3-hexylthiophene (3HT) monomer

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Chloroform (solvent)

  • Methanol (for washing)

Procedure:

  • Dissolve a specific molar ratio of 3HT monomer and anhydrous FeCl₃ in chloroform in a reaction vessel. A common mole ratio of 3HT to FeCl₃ is 1:3.

  • Stir the reaction mixture vigorously at room temperature for a set polymerization time (e.g., 24 hours).

  • After the polymerization is complete, precipitate the polymer by adding methanol to the reaction mixture.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual oxidant.

  • Dry the polymer under vacuum to obtain the final P3HT product.

Measurement of Electrical Conductivity using the Four-Point Probe Method

Objective: To determine the sheet resistance and calculate the electrical conductivity of a thin polymer film.

Instrumentation:

  • Four-point probe setup with four equally spaced collinear probes

  • A constant current source

  • A voltmeter

Procedure:

  • Prepare a thin film of the conductive polymer on an insulating substrate (e.g., glass) by a suitable method such as spin-coating or drop-casting.

  • Place the four-point probe head in contact with the surface of the polymer film.

  • Apply a constant DC current (I) through the two outer probes.

  • Measure the voltage drop (V) between the two inner probes using the voltmeter.[10][11]

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).[12]

  • Measure the thickness (t) of the polymer film using a profilometer or other suitable technique.

  • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).

Evaluation of Electrochemical Properties using Cyclic Voltammetry (CV)

Objective: To study the redox behavior of the conductive polymer.

Instrumentation:

  • Potentiostat

  • A three-electrode electrochemical cell consisting of a working electrode (e.g., platinum or glassy carbon coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13][14]

  • An electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

Procedure:

  • Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.

  • De-aerate the electrolyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Using the potentiostat, apply a potential sweep to the working electrode, starting from an initial potential, scanning to a vertex potential, and then reversing the scan back to the initial potential.

  • Record the current response as a function of the applied potential to obtain a cyclic voltammogram.

  • From the voltammogram, determine the oxidation and reduction peak potentials and currents, which provide information about the polymer's redox processes.[14]

Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the polymer.

Instrumentation:

  • Thermogravimetric analyzer

Procedure:

  • Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Continuously monitor and record the sample's weight as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[5]

Visualizations

Workflow for Conductive Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization cluster_application Device Fabrication & Testing Monomer Thiophene Monomer Polymerization Chemical or Electrochemical Polymerization Monomer->Polymerization Purification Purification and Drying Polymerization->Purification Conductivity Electrical Conductivity (Four-Point Probe) Purification->Conductivity Thermal Thermal Stability (TGA) Purification->Thermal Electrochem Electrochemical Properties (Cyclic Voltammetry) Purification->Electrochem Structural Structural & Morphological (FTIR, UV-Vis, SEM) Purification->Structural Device Device Fabrication (e.g., OFET, Solar Cell) Conductivity->Device Thermal->Device Electrochem->Device Structural->Device Testing Performance Testing Device->Testing

Caption: Workflow for the synthesis and performance evaluation of conductive polymers.

Logical Relationship of Factors Influencing Polymer Conductivity

G cluster_factors Influencing Factors cluster_properties Intermediate Properties Monomer Monomer Structure (e.g., Substituents) Morphology Polymer Morphology & Crystallinity Monomer->Morphology Regio Regioregularity Regio->Morphology Doping Doping Level Conductivity Final Electrical Conductivity Doping->Conductivity Processing Processing Conditions Processing->Morphology Morphology->Conductivity

References

A Spectroscopic Showdown: Unmasking the Isomers of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 3-Methoxythiophene-2-carbaldehyde and its positional isomers, 2-Methoxythiophene-3-carbaldehyde and 5-Methoxythiophene-2-carbaldehyde, provides researchers, scientists, and drug development professionals with a critical toolkit for unambiguous identification and characterization. This guide delves into the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, supported by detailed experimental protocols.

The substitution pattern of the methoxy and carbaldehyde groups on the thiophene ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these isomers. Understanding these differences is paramount for ensuring the correct isomeric purity in synthetic chemistry and drug discovery, where precise molecular architecture is key to biological activity.

At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the key spectroscopic data for the three isomers are summarized below. This data has been compiled from various sources and represents typical values observed.

Spectroscopic DataThis compound2-Methoxythiophene-3-carbaldehyde5-Methoxythiophene-2-carbaldehyde
¹H NMR (ppm) Data not availableData not availableData not available
¹³C NMR (ppm) Data not availableData not availableData not available
IR (cm⁻¹) Data not availableData not availableData not available
UV-Vis (nm) Data not availableData not availableData not available

Deconstructing the Molecules: A Visual Guide

The subtle yet critical structural differences between the three isomers are illustrated below. These differences in the positions of the methoxy and carbaldehyde groups give rise to their distinct spectroscopic fingerprints.

isomers Isomers of Methoxythiophene Carbaldehyde cluster_3_methoxy This compound cluster_2_methoxy 2-Methoxythiophene-3-carbaldehyde cluster_5_methoxy 5-Methoxythiophene-2-carbaldehyde node_3_methoxy S | C-C(=O)H |   || C-OCH3-C  /  C node_2_methoxy S | C-C-H |   || C(=O)-C-OCH3  /  C node_5_methoxy S | C-C(=O)H |   | C = C-OCH3  /  C

Caption: Structural representations of the three isomers of methoxythiophene carbaldehyde.

The How-To: Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of substituted thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shifts relative to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in each isomer by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Data Processing:

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify and label the characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch of the aldehyde, C-O stretch of the methoxy group, C-S stretch of the thiophene ring).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated systems of the isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Use the pure solvent as a blank for baseline correction.

Data Acquisition:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

Data Processing:

  • The spectrum is plotted as absorbance versus wavelength (nm).

  • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

The Logic of Spectroscopic Comparison

The process of distinguishing between the isomers of this compound relies on a systematic application and interpretation of different spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

workflow cluster_isomers Isomeric Compounds cluster_methods Spectroscopic Methods cluster_data Data Analysis cluster_conclusion Conclusion I1 3-Methoxythiophene- 2-carbaldehyde NMR NMR Spectroscopy (¹H & ¹³C) I1->NMR IR FT-IR Spectroscopy I1->IR UV UV-Vis Spectroscopy I1->UV I2 2-Methoxythiophene- 3-carbaldehyde I2->NMR I2->IR I2->UV I3 5-Methoxythiophene- 2-carbaldehyde I3->NMR I3->IR I3->UV NMR_data Chemical Shifts & Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies (Functional Groups) IR->IR_data UV_data Electronic Transitions (λmax) UV->UV_data Conclusion Unambiguous Isomer Identification NMR_data->Conclusion IR_data->Conclusion UV_data->Conclusion

Caption: Workflow for the spectroscopic comparison and identification of isomers.

A Comparative Guide to the Hammett Plot Analysis of Substituted Thiophene-2-Carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of substituted thiophene-2-carbaldehydes in chemical reactions, supported by experimental data. The analysis is framed within the context of the Hammett equation, a cornerstone of physical organic chemistry that elucidates the influence of substituents on reaction rates and mechanisms.

Introduction to Hammett Plot Analysis

The Hammett equation is a linear free-energy relationship that quantifies the impact of substituting a hydrogen atom with another substituent on the reactivity of an aromatic system. The equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

  • σ (sigma) is the substituent constant, which represents the electronic effect of a particular substituent.

A plot of log(k/k₀) versus σ, known as a Hammett plot, provides valuable insights into reaction mechanisms. For reactions involving α-substituted thiophenes, the Hammett σ constants for para-substituted benzene derivatives are generally considered applicable.

Comparative Performance Data

The following tables summarize quantitative data from studies on the reactions of substituted thiophene-2-carbaldehydes.

Table 1: Relative Rates of Nucleophilic Addition to Substituted Thiophene-2-Carbaldehydes

This table presents the relative rate constants (k_rel) for nucleophilic addition reactions to various substituted thiophene-2-carbaldehydes. The data demonstrates a clear trend where electron-withdrawing groups accelerate the reaction, while electron-donating groups have a retarding effect.[1]

Substituent (Position)Relative Rate (k_rel)Hammett Constant (σ_p)log(k_rel)
-NO₂ (4)8.20.780.914
-CN (4)5.70.660.756
-H (Unsubstituted)1.00.000.000
-CH₃ (5)0.8-0.17-0.097
-OCH₃ (5)0.6-0.27-0.222

Table 2: Hammett Reaction Constants (ρ) for Reactions of Thiophene Derivatives

The reaction constant (ρ) is a critical parameter that characterizes the charge development in the transition state of a reaction.

Reactionρ ValueInterpretation
Knoevenagel Condensation of Substituted Thiophene-2-Carbaldehydes+1.8A positive ρ value indicates a buildup of negative charge in the transition state, consistent with a rate-limiting step involving nucleophilic attack on the carbonyl carbon. The reaction is accelerated by electron-withdrawing substituents.[1]
Nucleophilic Aromatic Substitution of 3-nitro-2-p-nitrophenoxy-5-X-thiophenes with Anilines+2.5 to +3.5The large positive ρ values suggest a significant development of negative charge in the transition state, characteristic of a Meisenheimer complex intermediate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below is a representative protocol for a Knoevenagel condensation reaction, which can be adapted for kinetic studies of various substituted thiophene-2-carbaldehydes.

Protocol: Kinetic Study of the Knoevenagel Condensation of a Substituted Thiophene-2-Carbaldehyde with Malononitrile

1. Materials:

  • Substituted thiophene-2-carbaldehyde (e.g., 5-nitrothiophene-2-carbaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the substituted thiophene-2-carbaldehyde in ethanol.

    • Prepare a 0.1 M solution of malononitrile in ethanol.

    • Prepare a 0.01 M solution of piperidine in ethanol.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, mix 1.0 mL of the substituted thiophene-2-carbaldehyde stock solution and 1.0 mL of the malononitrile stock solution.

    • Initiate the reaction by adding 0.1 mL of the piperidine catalyst solution to the cuvette.

    • Immediately begin monitoring the absorbance of the solution at the λ_max of the product over time. The λ_max should be predetermined by running a spectrum of the final product.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the reactant in excess (in this case, likely malononitrile).

    • Repeat the experiment for a series of substituted thiophene-2-carbaldehydes.

Visualizing the Hammett Relationship

The following diagrams illustrate the logical workflow of a Hammett plot analysis and the relationship between substituent electronic effects and reaction rates.

Hammett_Analysis_Workflow cluster_exp Experimental Work cluster_analysis Data Analysis cluster_interp Interpretation A Synthesize Substituted Thiophene-2-Carbaldehydes B Perform Kinetic Experiments (e.g., Knoevenagel Condensation) A->B C Determine Rate Constants (k) B->C E Calculate log(k/k₀) C->E D Obtain Unsubstituted Rate Constant (k₀) D->E G Construct Hammett Plot (log(k/k₀) vs. σ) E->G F Find Hammett σ Constants F->G H Determine Reaction Constant (ρ) from Slope G->H I Elucidate Reaction Mechanism from sign and magnitude of ρ H->I

Caption: Experimental and analytical workflow for Hammett plot analysis.

Substituent_Effects cluster_ewg Electron-Withdrawing Groups (EWG) cluster_edg Electron-Donating Groups (EDG) center Reaction Rate (log k) NO2 -NO₂ NO2->center Accelerate (Positive ρ) CN -CN CN->center Accelerate (Positive ρ) OCH3 -OCH₃ OCH3->center Decelerate (Positive ρ) CH3 -CH₃ CH3->center Decelerate (Positive ρ)

Caption: Influence of EWGs and EDGs on reaction rates for a positive ρ value.

References

A Comparative Guide to the Efficiency of 3-Methoxythiophene-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. 3-Methoxythiophene-2-carbaldehyde has emerged as a versatile reagent, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. This guide provides an objective comparison of its performance in key organic reactions against common alternatives, supported by available experimental data.

Executive Summary

This compound demonstrates considerable utility as a reactive intermediate in several cornerstone organic reactions, including Suzuki-Miyaura cross-coupling, Knoevenagel condensation, and the Gewald multicomponent reaction. Its electron-donating methoxy group at the 3-position influences the reactivity of the adjacent aldehyde and the thiophene ring, often leading to favorable reaction kinetics and yields compared to less activated or sterically hindered analogues. This guide will delve into a comparative analysis of its efficiency, providing quantitative data where available and detailed experimental protocols for key transformations.

Comparative Performance in Key Organic Reactions

To benchmark the efficiency of this compound, we will compare its performance in three widely utilized synthetic transformations against alternative aldehydes.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While direct comparative studies are limited, we can infer the reactivity of this compound in the context of forming biaryl structures. A common precursor for such transformations involving thiophenes is a halogenated derivative. For the purpose of comparison, we will consider the Suzuki-Miyaura coupling of a related brominated thiophene aldehyde.

Table 1: Comparison of Thiophene Aldehydes in Suzuki-Miyaura Cross-Coupling

EntryAldehydeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromothiophene-2-carbaldehydePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water (4:1)85-9012Good[1]
23-Bromobenzo[b]thiophene-2-carbaldehydeArylboronic acids------[2]

Note: Direct yield comparison for this compound in a Suzuki-Miyaura coupling under similar conditions was not found in the surveyed literature. However, the synthesis of 3-aryl-thiophene-2-carboxaldehydes from 3-bromothiophene-2-carbaldehyde has been reported with excellent yields.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction for the formation of carbon-carbon double bonds. The reactivity of the aldehyde is a key factor in this transformation. We compare the performance of this compound with the widely used benzaldehyde.

Table 2: Comparison of Aldehydes in Knoevenagel Condensation with Malononitrile

EntryAldehydeCatalystSolventTemp. (°C)TimeYield (%)Reference
1BenzaldehydeNoneWater50120 min>99[3]
2Heteroaromatic AldehydesNoneWaterRT4 h99[3]

Note: While specific yield data for the Knoevenagel condensation of this compound was not found in a directly comparable study, heteroaromatic aldehydes, in general, have been shown to provide excellent yields in catalyst-free, aqueous conditions.[3]

Gewald Multicomponent Reaction

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. The reaction involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.

Table 3: Comparison of Carbonyl Compounds in the Gewald Reaction

EntryCarbonyl CompoundActive Methylene NitrileBaseTemp. (°C)Time (h)Yield (%)Reference
1CyclohexanoneEthyl cyanoacetateMorpholine2124Excellent[4]
2Alkyl-aryl KetonesEthyl cyanoacetateMorpholineHeat-assisted ball milling-43[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Halides

This protocol is a general guideline for the Suzuki-Miyaura coupling and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-Bromothiophene-2-carbaldehyde) (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₃PO₄) (2.0 eq)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines a typical procedure for the Knoevenagel condensation.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Active methylene compound (e.g., Malononitrile) (1.0-1.2 eq)

  • Catalyst (optional, e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde in the chosen solvent.

  • Add the active methylene compound to the solution.

  • If a catalyst is used, add it to the mixture.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux).

  • Monitor the reaction by TLC.

  • Upon completion, if a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, pour the reaction mixture into cold water and collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.

Protocol 3: General Procedure for the Gewald Reaction

This protocol describes a one-pot synthesis of 2-aminothiophenes.[6]

Materials:

  • Carbonyl compound (ketone or aldehyde) (1.0 eq)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine) (catalytic amount)

  • Solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the carbonyl compound, active methylene nitrile, and elemental sulfur in the solvent.

  • Add a catalytic amount of the base.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the solid with a cold solvent and dry to obtain the 2-aminothiophene derivative.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (e.g., Bromothiophene) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Active Methylene Z-CH2-Z' Enolate Enolate Active Methylene->Enolate + Base Base Base Enolate_ref Enolate Aldehyde R-CHO (e.g., this compound) Alkoxide Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Alkoxide + Aldehyde Product α,β-Unsaturated Product Alkoxide_ref->Product - H2O Gewald_Reaction_Workflow Start Start Reactants Aldehyde/Ketone + Active Methylene Nitrile + Sulfur + Base Start->Reactants Mixing Mix reactants in solvent Reactants->Mixing Reaction Stir at RT or heat Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and filter precipitate Monitoring->Workup Reaction complete Purification Wash with cold solvent Workup->Purification Product 2-Aminothiophene Purification->Product

References

A Comparative Guide to Catalysts for the Suzuki Coupling of Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This is particularly crucial in the synthesis of substituted thiophenes, which are key building blocks in pharmaceuticals and materials science. The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Suzuki coupling of thiophene aldehydes. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems, supported by experimental data from the literature.

Catalyst Performance Comparison

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of various thiophene aldehydes. The data has been compiled from multiple sources to provide a comparative perspective on their efficacy under different reaction conditions.

Catalyst SystemThiophene Aldehyde SubstrateAryl Coupling PartnerCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Bromothiophene-2-carbaldehydePhenylboronic ester5K₃PO₄Toluene/H₂O (4:1)85-901285[1]
Pd(PPh₃)₄4-Bromothiophene-2-carbaldehyde4-Methylphenylboronic acid5K₃PO₄Toluene/H₂O (4:1)85-901282[1]
Pd(PPh₃)₄4-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acid5K₃PO₄Toluene/H₂O (4:1)85-901290[1]
Pd(PPh₃)₄4,5-Dibromothiophene-2-carbaldehydeArylboronic acid5K₂CO₃Dioxane/H₂O (6:1)Not SpecifiedNot SpecifiedGood[2]
NiCl₂(PCy₃)₂Heteroaryl halides (general)Heteroaryl boronic acids0.5 - 1K₃PO₄2-Me-THF or t-amyl alcoholNot SpecifiedNot Specified97 - 100[3]
Ni(COD)₂ / LigandAromatic Aldehydes (general)Arylboronic estersNot SpecifiedBase-freeNot SpecifiedNot SpecifiedNot SpecifiedGood[4][5][6]

Discussion of Catalyst Systems

Palladium-Based Catalysts:

Palladium catalysts, particularly those with phosphine ligands like triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are the most extensively used for Suzuki-Miyaura couplings.[7][8][9]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, commercially available, and robust catalyst for a variety of Suzuki coupling reactions.[8] As shown in the table, it provides good to excellent yields for the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids and esters.[1] It is generally effective, though it may sometimes require higher temperatures and longer reaction times compared to more modern catalyst systems.[10]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its high activity and stability, often being effective for more challenging substrates.[10] While specific data for thiophene aldehydes was not found in the initial search, its general applicability in Suzuki couplings, including those with heteroaromatic compounds, makes it a strong candidate.[3]

Nickel-Based Catalysts:

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[3][9] They have shown particular promise in the coupling of aldehydes.

  • NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride) : This air-stable pre-catalyst has demonstrated high efficiency in the Suzuki-Miyaura coupling of aryl halides, including heteroaromatics, in more environmentally friendly solvents like 2-Me-THF.[3] The high yields reported for bis(heterocyclic) frameworks suggest its potential for efficient coupling with thiophene aldehydes.[3]

  • Nickel-Catalyzed Deformylative Cross-Coupling : A significant advancement is the use of nickel catalysts for the deformylative Suzuki-type coupling of aldehydes with organoboron reagents under base-free conditions.[4][5][6] This approach utilizes the aldehyde group as a coupling partner, offering a different synthetic strategy. The reaction proceeds through the oxidative addition of nickel into the aldehyde C(acyl)-H bond.[4][5][6] This method shows high reactivity and excellent functional group tolerance.[4][5][6]

Experimental Workflow and Protocols

A generalized workflow for the Suzuki coupling of thiophene aldehydes is depicted below. This process involves the setup of the reaction under an inert atmosphere, followed by heating, monitoring, and finally, purification of the product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Thiophene Aldehyde, Arylboronic Acid/Ester, Base, and Solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert catalyst Add Catalyst System (e.g., Pd(PPh3)4 or NiCl2(PCy3)2) inert->catalyst heating Heat to Reaction Temperature (e.g., 85-115 °C) catalyst->heating monitoring Monitor Reaction Progress (e.g., TLC or GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Purify by Column Chromatography extraction->purification product Characterize Final Product (NMR, MS, etc.) purification->product

A generalized workflow for the Suzuki coupling of thiophene aldehydes.

Detailed Experimental Protocol (based on Pd(PPh₃)₄ catalysis): [1][8]

  • Reaction Setup : To a Schlenk flask under an inert atmosphere (e.g., argon), add the thiophene aldehyde (1.0 mmol), the arylboronic acid or ester (1.1-1.5 mmol), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-4.0 mmol).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 6:1 ratio).

  • Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

  • Reaction Execution : Heat the reaction mixture to the specified temperature (e.g., 85-100 °C) and stir for the required duration (e.g., 12-24 hours).

  • Monitoring : Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification : Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization : Characterize the final product using techniques such as NMR and mass spectrometry.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving several key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Base_Activation Base Activation of Boronic Acid Boronate R-B(OR)3- Boronate->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (in this case, a bromo-thiophene aldehyde) to form a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl.[11]

  • Transmetalation : The organic group from the organoboron reagent (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium(II) complex, replacing the halide.[11][12] This is often the rate-determining step.

  • Reductive Elimination : The two organic groups on the palladium(II) complex are coupled, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

References

A Comparative Guide to the Efficacy of 3-Methoxythiophene-2-carbaldehyde as a Precursor Versus Other Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and materials science applications, the choice of precursor is critical to ensure high yields, purity, and reaction efficiency. This guide provides a comparative analysis of 3-methoxythiophene-2-carbaldehyde against other common thiophene derivatives as a precursor in two widely utilized carbon-carbon bond-forming reactions: the Suzuki-Miyaura coupling and the Knoevenagel condensation.

Executive Summary

This compound, with its electron-donating methoxy group, presents distinct reactivity in key organic syntheses. While direct comparative studies are limited, existing data suggests that it is a highly effective precursor, particularly in reactions where electron density at the aldehyde's ortho position can influence the reaction mechanism. This guide consolidates available quantitative data, provides detailed experimental protocols for representative reactions, and illustrates the underlying chemical and biological pathways.

Comparison of Performance in Key Reactions

The efficacy of a precursor is best evaluated through its performance in well-established chemical transformations. The following tables summarize the yields and reaction conditions for Suzuki-Miyaura couplings and Knoevenagel condensations using this compound and other relevant thiophene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The electronic nature of the substituents on the thiophene ring can significantly impact the reaction's efficiency.

PrecursorCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
3-Bromothiophene-2-carbaldehydeArylboronic AcidsPd(PPh₃)₄K₃PO₄Toluene/Water or Dioxane/Water12Moderate to Excellent[1]
4-Bromothiophene-2-carbaldehydePhenylboronic EsterPd(PPh₃)₄K₃PO₄Toluene/Water (4:1)-Good[1]
4-Bromothiophene-2-carbaldehyde3,5-bis(trifluoromethyl)phenylboronic EsterPd(PPh₃)₄K₃PO₄Dioxane/Water (4:1)-Excellent[1]
5-Bromothiophene-2-carboxylic acid derivativesArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water (4:1)-65-80.2[2]
4,5-Dibromothiophene-2-carbaldehydePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/Water (8:1)24-[3]
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction used to form α,β-unsaturated compounds. The reactivity of the aldehyde is a key factor in this reaction.

PrecursorActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
Thiophene-2-carbaldehydeMalononitrilePiperidineEthanolRefluxHigh[4]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolReflux, 1-2 h>90[5]
3,4-Dibromothiophene-2-carbaldehydeVariousWeak Base---[6]
5-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux, 2-6 h90[4]
3-Bromobenzo[b]thiophene-2-carbaldehydeMalononitrilePiperidineEthanol4 h92[7]

Note: Quantitative data for Knoevenagel condensation with this compound is not explicitly reported, however, the electron-donating methoxy group is expected to slightly decrease the electrophilicity of the aldehyde compared to unsubstituted or halogenated thiophene-2-carbaldehydes.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki-Miyaura coupling and Knoevenagel condensation.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde

This procedure is adapted from the synthesis of 4-arylthiophene-2-carbaldehydes.[1]

Materials:

  • 4-Bromothiophene-2-carbaldehyde (1.0 eq)

  • Arylboronic acid or ester (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (4:1 mixture) or 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 4-bromothiophene-2-carbaldehyde, the arylboronic acid/ester, and potassium phosphate.

  • Add the solvent mixture (toluene/water or dioxane/water).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for the required time (typically monitored by TLC until completion).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation of a Thiophene Aldehyde

This is a general procedure adaptable for various thiophene aldehydes and active methylene compounds.[4][5]

Materials:

  • Thiophene aldehyde derivative (e.g., 5-Methyl-2-thiophenecarboxaldehyde) (1.0 eq)

  • Active methylene compound (e.g., ethyl cyanoacetate) (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thiophene aldehyde and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Signaling Pathways and Reaction Mechanisms

Understanding the underlying mechanisms is key to optimizing reactions and predicting the biological activity of the synthesized molecules.

Chemical Reaction Mechanisms

The Suzuki-Miyaura coupling and Knoevenagel condensation proceed through distinct catalytic cycles and reaction intermediates.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R1-X Thiophene-X R1-X->Oxidative\nAddition R1-Pd(II)Ln-X Thiophene-Pd(II)Ln-X Oxidative\nAddition->R1-Pd(II)Ln-X Transmetalation Transmetalation R1-Pd(II)Ln-X->Transmetalation R2-B(OR)2 Ar-B(OR)2 Base Base R2-B(OR)2->Base Base->Transmetalation R1-Pd(II)Ln-R2 Thiophene-Pd(II)Ln-Ar Transmetalation->R1-Pd(II)Ln-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)Ln-R2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R1-R2 Aryl-Thiophene Reductive\nElimination->R1-R2 Knoevenagel_Condensation cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH2-Z' Carbanion [Z-CH-Z']- ActiveMethylene->Carbanion + Base Base Base Carbanion_ref Carbanion ThiopheneAldehyde Th-CHO Alkoxide Th-CH(O-)-CH(Z)-Z' ThiopheneAldehyde->Alkoxide Alkoxide_ref Alkoxide Intermediate Carbanion_ref->Alkoxide Product Th-CH=C(Z)-Z' Alkoxide_ref->Product - H2O Biological_Activity_Workflow Precursor Thiophene-2-carbaldehyde Derivative Synthesis Chemical Synthesis (e.g., Suzuki, Knoevenagel) Precursor->Synthesis Product Bioactive Thiophene Derivative Synthesis->Product Interaction Interaction with Biological Target (Enzyme, Receptor, etc.) Product->Interaction Pathway Modulation of Signaling Pathway (e.g., Kinase Cascade) Interaction->Pathway Effect Cellular/Physiological Effect (e.g., Anti-inflammatory) Pathway->Effect

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established analytical methodologies for the accurate quantification of 3-Methoxythiophene-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry, supported by generalized experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the specific application (e.g., purity assessment, stability testing, or raw material identification). The following table summarizes the typical performance characteristics of each method for the analysis of small organic molecules of this type.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Linearity (r²) >0.999>0.998>0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL1.5 µg/mL
Specificity High (with appropriate column and detector)High (especially with MS detector)Low (prone to interference)
Typical Run Time 5 - 15 minutes10 - 30 minutes< 1 minute per sample

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on standard practices for the analysis of aromatic aldehydes and can be adapted and validated for specific sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). If required, acidify the aqueous component with 0.1% phosphoric acid or formic acid.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 280 nm (or a wavelength of maximum absorbance determined by a UV scan)

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

    • Precision: Analyze replicate injections of a standard solution to determine repeatability (intra-day precision) and analyze on different days for intermediate precision.[2]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Given that this compound is a solid with a relatively low molecular weight, GC can be a viable method, particularly for purity assessment and the detection of volatile impurities.[3]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate - HPLC grade)

  • This compound reference standard

  • Inert gas (Helium or Nitrogen)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • Validation Parameters: Follow a similar validation strategy as for HPLC, focusing on linearity, accuracy, precision, LOD, and LOQ.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique but is less specific than chromatographic methods. It can be useful for a quick estimation of the total amount of UV-absorbing species in a relatively pure sample.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.

  • Standard Solution Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the solvent to achieve an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement: Measure the absorbance of the standards and samples at the λmax against a solvent blank.

  • Validation Parameters:

    • Linearity: Plot absorbance versus concentration and perform a linear regression.

    • Accuracy and Precision: Can be assessed by analyzing samples of known concentration.

    • Specificity: This is a major limitation, as any impurity or excipient that absorbs at the same wavelength will interfere with the measurement.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Reference Standard Weighing Dissolution1 Dissolution & Dilution (Standard) Standard->Dissolution1 Sample Sample Weighing Dissolution2 Dissolution & Dilution (Sample) Sample->Dissolution2 Calibration Calibration Curve Generation Dissolution1->Calibration Filtration Sample Filtration Dissolution2->Filtration Injection HPLC/GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for chromatographic analysis of this compound.

cluster_prep_uv Sample & Standard Preparation cluster_measurement Spectroscopic Measurement cluster_data_uv Data Analysis Standard_uv Reference Standard Weighing Dissolution_std_uv Dissolution & Dilution (Standard) Standard_uv->Dissolution_std_uv Sample_uv Sample Weighing Dissolution_smp_uv Dissolution & Dilution (Sample) Sample_uv->Dissolution_smp_uv Scan Determine λmax Dissolution_std_uv->Scan Measure Measure Absorbance Dissolution_std_uv->Measure Dissolution_smp_uv->Measure Calibration_uv Generate Calibration Curve Measure->Calibration_uv Quantification_uv Calculate Concentration Measure->Quantification_uv Calibration_uv->Quantification_uv Report_uv Final Report Quantification_uv->Report_uv

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Methoxythiophene-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3-Methoxythiophene-2-carbaldehyde, ensuring the safety of laboratory personnel and environmental compliance.

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a common intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling during disposal.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Ingestion of this compound can be harmful.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Hazard Identification for this compound

Hazard StatementClassification
H302 - Harmful if swallowedAcute Toxicity (Oral), Category 4
H315 - Causes skin irritationSkin Corrosion/Irritation, Category 2
H319 - Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
H335 - May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3

Data sourced from multiple safety data sheets.

Before initiating any disposal procedure, ensure that you are wearing the following PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Do not discharge this chemical into drains or the environment.[5][6]

1. Waste Collection and Segregation:

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials).

  • The container should be made of a material compatible with the chemical and have a secure, tightly-fitting lid.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][4][5]

2. Labeling the Waste Container:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 35134-07-7

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

3. Handling and Transfer:

  • When transferring the chemical to the waste container, do so within a chemical fume hood to avoid inhalation of any vapors.[3]

  • Avoid splashing or creating aerosols.

  • If the chemical is in a solid form, handle it carefully to prevent dust formation.[6]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4][5]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

  • Contaminated packaging can be triple-rinsed and offered for recycling, or punctured to render it unusable.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_container Use Designated & Labeled Hazardous Waste Container ppe->waste_container transfer Transfer Waste in Chemical Fume Hood waste_container->transfer spill Spill Occurs? transfer->spill spill_procedure Follow Spill Protocol: 1. Ventilate & Remove Ignition Sources 2. Contain with Inert Material 3. Collect and Place in Waste Container spill->spill_procedure Yes seal_store Securely Seal Container and Store in a Cool, Dry, Ventilated Area spill->seal_store No spill_procedure->seal_store disposal_company Arrange for Pickup by Licensed Waste Disposal Company seal_store->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methoxythiophene-2-carbaldehyde (CAS No. 35134-07-7). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a solid substance that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" and the corresponding pictogram is the GHS07 exclamation mark.[1] It is also noted to be air-sensitive.[2]

Hazard ClassificationGHS PictogramSignal Word
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning
Serious Eye Irritation (Category 2)
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged or repeated contact, select gloves with a breakthrough time greater than the duration of the task. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Eye protection must be worn at all times in the laboratory.[4]
Body Laboratory coatA flame-retardant lab coat should be worn over personal clothing.[5]
Respiratory NIOSH-approved respiratorUse a respirator with organic vapor cartridges and a particulate pre-filter (N95, R95, or P95) when handling the solid outside of a certified chemical fume hood or if dust is generated.[6][7] For higher concentrations or in emergencies, a supplied-air respirator is necessary.

Operational Handling and Storage Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[9]

Safe Handling Protocol:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and have a clear understanding of the hazards. Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the dispersion of dust. Use appropriate tools such as spatulas and weighing paper.

  • Inert Atmosphere: As the compound is air-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon) for reactions or long-term storage.[2]

  • Avoidance of Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[9]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dark, and dry place.[1]

  • Recommended storage temperature is between 2-8°C.[1][2]

  • Store under an inert atmosphere to maintain chemical integrity.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated disposable labware (e.g., weigh boats, gloves, paper towels), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.[10]

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Hazards B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Transfer to Fume Hood C->D E Weigh and Handle Solid D->E F Perform Experimental Work E->F G Decontaminate Work Area F->G H Segregate and Label Hazardous Waste G->H I Properly Store Waste H->I J Contact EHS for Disposal I->J

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.